molecular formula C22H29N3O3 B1678728 R78206 CAS No. 124436-97-1

R78206

货号: B1678728
CAS 编号: 124436-97-1
分子量: 383.5 g/mol
InChI 键: UEIUDEUUVLYRFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(Methylpyridazine piperidine propyloxyphenyl)ethylacetate is a small molecule research compound with the chemical formula C₂₂H₂₉N₃O₃ and a molecular weight of 383.484 g/mol . This compound is exclusively for research applications. Its primary documented research value is in virology, where it has been used as an inhibitor of viral replication in structural studies of poliovirus . Research indicates it binds directly to the viral capsid, inducing conformational changes that can impair viral stability and uncoating, providing a model for understanding antiviral mechanisms . The compound features a piperidine moiety, a common structural element in many pharmacologically active agents targeting the central nervous system, though its specific activity in this area requires further investigation . (Methylpyridazine piperidine propyloxyphenyl)ethylacetate is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

属性

CAS 编号

124436-97-1

分子式

C22H29N3O3

分子量

383.5 g/mol

IUPAC 名称

ethyl 4-[3-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]propoxy]benzoate

InChI

InChI=1S/C22H29N3O3/c1-3-27-22(26)19-7-9-20(10-8-19)28-16-4-5-18-12-14-25(15-13-18)21-11-6-17(2)23-24-21/h6-11,18H,3-5,12-16H2,1-2H3

InChI 键

UEIUDEUUVLYRFV-UHFFFAOYSA-N

规范 SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCC2CCN(CC2)C3=NN=C(C=C3)C

外观

Solid powder

其他CAS编号

124436-97-1

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)benzoate
R 78206
R-78206

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of R78206 Against Poliovirus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R78206 is a potent antiviral compound belonging to the class of picornavirus capsid inhibitors. This technical guide delineates the molecular mechanism by which this compound exerts its inhibitory effects against poliovirus. By binding to a specific hydrophobic pocket within the viral capsid, this compound stabilizes the virion, thereby preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA into the host cell cytoplasm. This document provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications. The extensive data available for the closely related and well-characterized capsid inhibitor, V-073 (pocapavir), is also referenced to provide a broader context for the activity of this class of compounds.

Introduction to this compound and Capsid Inhibitors

Poliovirus, the causative agent of poliomyelitis, is a member of the Picornaviridae family.[1] Its non-enveloped capsid is a key target for antiviral intervention. This compound is a pirodavir analog that falls into the mechanistic class of capsid-binding agents.[2] These small molecules function by inserting themselves into a hydrophobic pocket located beneath the "canyon" floor of the viral capsid protein VP1. This pocket is naturally occupied by a lipid molecule, known as a "pocket factor," which plays a role in the viral lifecycle. By displacing this pocket factor and binding with high affinity, capsid inhibitors like this compound induce a more rigid and stable capsid structure.[2][3] This stabilization prevents the capsid from undergoing the dynamic conformational changes that are essential for receptor binding, internalization, and uncoating, ultimately halting the infection at an early stage.[4]

Core Mechanism of Action

The primary mechanism of action of this compound against poliovirus is the stabilization of the viral capsid , which directly inhibits viral uncoating.[5][6]

  • Binding to the VP1 Hydrophobic Pocket: this compound targets a hydrophobic pocket within the VP1 capsid protein.[3] This binding is highly specific.

  • Capsid Stabilization: Upon binding, this compound stabilizes the virion, making it resistant to the conformational changes that are normally triggered upon receptor binding and entry into the host cell.[5][7]

  • Inhibition of Uncoating: This stabilization prevents the release of the viral RNA genome into the cytoplasm, a critical step for the initiation of viral replication.[4]

  • Inhibition of Eclipse Particle Formation: this compound has been shown to inhibit the formation of poliovirus eclipse particles, which are intermediates in the uncoating process.[5][6]

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action cluster_virus_lifecycle Poliovirus Infection Cycle cluster_inhibition Inhibition by this compound Virus Virus ReceptorBinding Receptor Binding (CD155) Virus->ReceptorBinding Internalization Internalization ReceptorBinding->Internalization Uncoating Uncoating & RNA Release Internalization->Uncoating Replication Replication & Translation Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release This compound This compound CapsidBinding Binds to VP1 Hydrophobic Pocket This compound->CapsidBinding Stabilization Capsid Stabilization CapsidBinding->Stabilization Inhibition Inhibition of Uncoating Stabilization->Inhibition Inhibition->Uncoating BLOCKS Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_mechanism Mechanism of Action Studies CPE_Assay Cytopathic Effect (CPE) Inhibition Assay EC50_Determination Determine EC50 CPE_Assay->EC50_Determination Selectivity_Index Calculate Selectivity Index (CC50/EC50) EC50_Determination->Selectivity_Index Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) CC50_Determination Determine CC50 Cytotoxicity_Assay->CC50_Determination CC50_Determination->Selectivity_Index Binding_Assay Capsid Binding Assay Selectivity_Index->Binding_Assay Thermal_Assay Thermal Denaturation Assay Binding_Assay->Thermal_Assay Resistance_Studies Resistance Selection & Sequence Analysis Thermal_Assay->Resistance_Studies

References

An In-Depth Technical Guide to R78206: A Capsid-Binding Inhibitor of Poliovirus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R78206 is a pyridazinamine derivative that has demonstrated potent and broad-spectrum inhibitory effects against all three serotypes of poliovirus. As a capsid-binding agent, this compound represents a class of antiviral compounds that directly target the viral particle, preventing the initial stages of infection. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative antiviral activity, and relevant experimental protocols for this compound, tailored for professionals in the field of antiviral research and drug development.

Chemical Structure and Properties

This compound is chemically identified as ethyl 4-(3-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)propoxy)benzoate. Its fundamental properties are summarized below.

PropertyValue
IUPAC Name ethyl 4-(3-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)propoxy)benzoate
CAS Number 124436-97-1
Chemical Formula C22H29N3O3
Molecular Weight 383.49 g/mol
SMILES String CCOC(=O)c1ccc(cc1)OCCC(CC2)CCN2N=NC=C(C)C=C2

Mechanism of Action: Viral Capsid Stabilization

This compound exerts its antiviral activity by directly binding to the poliovirus capsid. This interaction stabilizes the virion, a critical feature for a functional virus to deliver its genetic material into the host cell. The binding of this compound to a hydrophobic pocket within the capsid protein prevents the conformational changes necessary for viral uncoating. This process, known as "eclipsing," is essential for the release of the viral RNA into the cytoplasm of the host cell. By inhibiting this crucial step, this compound effectively halts the viral replication cycle at its outset.

The compound does not appear to interfere with the initial attachment of the virus to the host cell receptor or the internalization of the intact virus into lipid vesicles. Instead, its primary role is to prevent the subsequent release of the viral genome from these vesicles into the cytoplasm.[1]

R78206_Mechanism_of_Action cluster_host_cell Host Cell Cytoplasm cluster_virus_lifecycle Poliovirus Lifecycle Viral RNA Release Viral RNA Release Viral Replication Viral Replication Viral RNA Release->Viral Replication Poliovirus Poliovirus Receptor Binding Receptor Binding Poliovirus->Receptor Binding Internalization Internalization Receptor Binding->Internalization Uncoating (Eclipse) Uncoating (Eclipse) Internalization->Uncoating (Eclipse) Uncoating (Eclipse)->Viral RNA Release This compound This compound This compound->Uncoating (Eclipse) Inhibits

Figure 1. Simplified signaling pathway of this compound's inhibitory action on poliovirus uncoating.

Quantitative Antiviral Activity

The antiviral potency of this compound has been quantified against all three poliovirus serotypes. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of the viral replication, are presented in the table below. This data highlights the broad-spectrum activity of this compound against poliovirus.

Poliovirus SerotypeEC50 (µmol/L)
Serotype 10.11 - 0.76
Serotype 2<2
Serotype 3<2

Experimental Protocols

A fundamental method for assessing the antiviral activity of compounds like this compound is the Cytopathic Effect (CPE) Reduction Assay. This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Cytopathic Effect (CPE) Reduction Assay Protocol

Objective: To determine the concentration of this compound required to inhibit the cytopathic effect of poliovirus in a cell culture system.

Materials:

  • HeLa cells (or another susceptible cell line)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Poliovirus stock (of known titer)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability stain (e.g., Crystal Violet or Neutral Red)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells per well).

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

  • Compound Dilution:

    • Prepare a series of dilutions of the this compound stock solution in cell culture medium. It is recommended to perform serial dilutions to cover a wide range of concentrations.

  • Infection and Treatment:

    • After 24 hours, when the cell monolayer is confluent, remove the growth medium.

    • Inoculate the cells with a dilution of poliovirus that will cause a complete cytopathic effect within 48-72 hours (e.g., a multiplicity of infection (MOI) of 0.01). Leave some wells uninfected as cell controls.

    • After a 1-hour adsorption period at 37°C, remove the virus inoculum and wash the cells with PBS.

    • Add 100 µL of the prepared this compound dilutions to the appropriate wells. Include wells with virus only (virus control) and cells only (cell control).

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48-72 hours, or until the virus control wells show complete CPE.

  • Quantification of CPE:

    • Remove the medium from the wells.

    • Stain the remaining viable cells with a 0.1% Crystal Violet solution in 20% methanol for 10-15 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Solubilize the stain by adding a suitable solvent (e.g., 100% methanol or 1% SDS) to each well.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and the virus control (0% viability).

    • Plot the percentage of inhibition of CPE against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

CPE_Assay_Workflow cluster_setup Assay Setup cluster_treatment Infection & Treatment cluster_readout Data Acquisition & Analysis Seed HeLa Cells Seed HeLa Cells Incubate 24h Incubate 24h Seed HeLa Cells->Incubate 24h Infect with Poliovirus Infect with Poliovirus Incubate 24h->Infect with Poliovirus Add this compound to Cells Add this compound to Cells Infect with Poliovirus->Add this compound to Cells Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Add this compound to Cells Incubate 48-72h Incubate 48-72h Add this compound to Cells->Incubate 48-72h Stain with Crystal Violet Stain with Crystal Violet Incubate 48-72h->Stain with Crystal Violet Measure Absorbance Measure Absorbance Stain with Crystal Violet->Measure Absorbance Calculate EC50 Calculate EC50 Measure Absorbance->Calculate EC50

Figure 2. Experimental workflow for the Cytopathic Effect (CPE) Reduction Assay.

Conclusion

This compound is a well-characterized inhibitor of poliovirus replication with a clear mechanism of action centered on the stabilization of the viral capsid. Its potent and broad-spectrum activity makes it a valuable tool for research into poliovirus entry and a potential scaffold for the development of new antiviral therapies. The provided experimental protocol for the CPE reduction assay offers a robust method for evaluating the efficacy of this compound and similar capsid-binding inhibitors in a laboratory setting. Further investigation into the precise binding interactions and the potential for resistance development will be crucial for advancing our understanding and application of this class of antiviral compounds.

References

R78206: A Pyridazinamine Derivative with Potent Antiviral Activity Against Poliovirus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

R78206 is a pyridazinamine derivative that has demonstrated significant antiviral activity, primarily against poliovirus. Its mechanism of action centers on the stabilization of the viral capsid, thereby preventing the conformational changes necessary for viral uncoating and the release of the viral genome into the host cell. This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanistic pathways associated with the antiviral properties of this compound, intended for researchers and professionals in the field of drug development.

Core Antiviral Activity Data

The antiviral efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its ability to stabilize the poliovirus capsid and inhibit viral replication. The following tables summarize the key quantitative data from published studies.

Parameter Virus Strain(s) Concentration of this compound Observed Effect Reference
Minimum Concentration for Full Stabilization at 46°CPoliovirus (Mahoney and Sabin 1)0.2 µMFull protection of the N antigen from thermal denaturation.[1]
Half-life Extension of N antigenPoliovirus (Mahoney and Sabin 1)10 µM50- to 250-fold extension of the N antigen half-life at 42-48°C.[1]
Procapsid StabilizationPoliovirus (Mahoney)Not specifiedExtended the half-life of N-specific epitopes at 44°C from <1 min to 1 day.[1]
Inhibition of Eclipse Particle FormationPoliovirusNot specifiedInhibits the formation of poliovirus eclipse particles.[2]
Inhibition of Viral Replication (EC50)Poliovirus Type 1 (PV1)<2 µmol/LInhibitory activity against PV1.[3]
Inhibition of Viral Replication (EC50)Poliovirus Type 2 (PV2)<2 µmol/LInhibitory activity against PV2.[3]
Inhibition of Viral Replication (EC50)Poliovirus Type 3 (PV3)<2 µmol/LInhibitory activity against PV3.[3]

Mechanism of Action: Capsid Stabilization

This compound exerts its antiviral effect by directly interacting with the poliovirus capsid. This binding stabilizes the virion structure, preventing the conformational rearrangements that are essential for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell. This process is a critical step in the viral replication cycle.

Inhibition of Eclipse Particle Formation

A key consequence of capsid stabilization by this compound is the inhibition of the formation of "eclipse particles" (135S particles). These altered particles are intermediates in the uncoating process and are characterized by the loss of the internal viral protein VP4 and the externalization of the N-terminus of VP1. By preventing the formation of these particles, this compound effectively traps the virus in a non-infectious state.

Impact on Intracellular Trafficking

Further studies have shown that this compound does not prevent the initial internalization of the virus into small lipid vesicles within the host cell. However, it does inhibit the subsequent release of the virus from these vesicles and its entry into lysosomes, further highlighting its role in blocking the later stages of viral entry and uncoating.[2]

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the antiviral activity of this compound.

Thermal Denaturation Assay for Capsid Stabilization

This assay assesses the ability of a compound to protect the viral capsid from heat-induced denaturation.

Protocol:

  • Virus Preparation: Purified poliovirus virions or procapsids are diluted in a suitable buffer (e.g., phosphate-buffered saline).

  • Compound Incubation: The virus preparation is incubated with varying concentrations of this compound or a control compound (e.g., WIN 51711) for a specified period.

  • Thermal Challenge: The samples are subjected to a specific temperature range (e.g., 42 to 48°C) for different time intervals.

  • Antigenic Analysis: The integrity of the viral capsid is assessed by measuring the presence of specific epitopes (e.g., N- and H-specific antigens) using monoclonal antibodies in an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-life of the specific antigen is calculated at each compound concentration to determine the extent of stabilization.

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to inhibit virus-induced cell death.

Protocol:

  • Cell Culture: HeLa cells are seeded in 96-well plates and grown to confluency.

  • Compound Treatment: The cell monolayers are treated with serial dilutions of this compound.

  • Virus Infection: The treated cells are then infected with a known titer of poliovirus.

  • Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects in the untreated control wells.

  • CPE Assessment: The extent of cell death is quantified, typically by staining the remaining viable cells with a dye such as crystal violet.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, is calculated.

Subcellular Fractionation for Intracellular Localization

This method is used to determine the effect of the compound on the intracellular trafficking of the virus.

Protocol:

  • Cell Infection: HeLa cells are infected with radiolabeled poliovirus in the presence or absence of this compound.

  • Cell Lysis: At various time points post-infection, the cells are harvested and lysed using a gentle homogenization method to preserve intracellular organelles.

  • Gradient Centrifugation: The cell lysate is layered onto an iso-osmotic Nycodenz gradient and subjected to ultracentrifugation.

  • Fraction Collection: Fractions are collected from the gradient and the amount of radioactivity in each fraction is determined.

  • Organelle Marker Analysis: The distribution of specific organelle markers (e.g., lysosomal enzymes) is analyzed to identify the location of different subcellular compartments within the gradient.

  • Data Analysis: The distribution of the radiolabeled virus across the gradient fractions is analyzed to determine its intracellular location.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the mechanism of action of this compound and the experimental workflows used to study it.

R78206_Mechanism_of_Action cluster_virus_lifecycle Poliovirus Entry and Uncoating Virus Poliovirus Virion (160S) ReceptorBinding Receptor Binding Virus->ReceptorBinding Internalization Internalization into Lipid Vesicles ReceptorBinding->Internalization EclipseParticle Eclipse Particle Formation (135S) Internalization->EclipseParticle RNA_Release Viral RNA Release into Cytoplasm EclipseParticle->RNA_Release Replication Viral Replication RNA_Release->Replication This compound This compound This compound->EclipseParticle Inhibits

Caption: Mechanism of action of this compound in inhibiting poliovirus uncoating.

Experimental_Workflow_Capsid_Stabilization start Start: Purified Poliovirus incubation Incubate with this compound (or control) start->incubation thermal_stress Apply Thermal Stress (e.g., 46°C) incubation->thermal_stress elisa ELISA with N-specific Monoclonal Antibody thermal_stress->elisa data_analysis Analyze Antigen Integrity (Calculate Half-life) elisa->data_analysis end End: Assess Capsid Stabilization data_analysis->end

Caption: Experimental workflow for the thermal denaturation assay.

Conclusion

This compound is a potent inhibitor of poliovirus replication that acts through a well-defined mechanism of capsid stabilization. By preventing the conformational changes required for viral uncoating, it effectively halts the infection process at an early stage. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this compound and the development of other antiviral agents targeting similar mechanisms. The unique mode of action of capsid-binding compounds like this compound continues to be a promising area for the discovery of novel antiviral therapies.

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of R78206

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial synthesis of R78206, a potent pyridazinamine derivative identified as a capsid-stabilizing agent with specific activity against poliovirus. This compound, chemically known as ethyl 4-(3-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)propoxy)benzoate, emerged from research focused on the inhibition of picornavirus replication. This document provides a comprehensive overview of its discovery, a plausible synthesis protocol based on related patents, detailed experimental methodologies for its biological characterization, and a summary of its initial quantitative biological data. The guide also includes visualizations of the proposed synthesis pathway and its mechanism of action to facilitate a deeper understanding for researchers in virology and medicinal chemistry.

Discovery and Scientific Context

This compound was first described in the scientific literature in the early 1990s as part of a research program investigating compounds that could inhibit the replication of poliovirus. The discovery was detailed in a 1991 paper by Rombaut, Andries, and Boeyé, who compared its activity to another capsid-stabilizing agent, WIN 51711.[1] This research was conducted at a time of intense interest in antiviral compounds that could prevent the uncoating of picornaviruses, a critical step in their replication cycle. This compound was identified as a pyridazinamine derivative that effectively stabilizes the poliovirus capsid, preventing the conformational changes necessary for the release of viral RNA into the host cell.[1][2]

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name ethyl 4-(3-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)propoxy)benzoate
CAS Number 124436-97-1
Molecular Formula C22H29N3O3
Molecular Weight 383.49 g/mol
Appearance Not specified in initial reports
Solubility Not specified in initial reports

Plausible Synthesis of this compound

While the original publications do not provide a detailed synthesis protocol for this compound, a plausible synthetic route can be constructed based on general methods for the synthesis of pyridazinamine derivatives described in patents assigned to Janssen Pharmaceutica, the likely origin of the compound. The proposed synthesis is a multi-step process involving the formation of the core pyridazine and piperidine rings, followed by their coupling and final modification.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-chloro-6-methylpyridazine

  • Materials: 3,6-dichloropyridazine, methylmagnesium bromide, tetrahydrofuran (THF), copper(I) cyanide.

  • Procedure: To a solution of 3,6-dichloropyridazine in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of methylmagnesium bromide in THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-chloro-6-methylpyridazine.

Step 2: Synthesis of ethyl 4-(3-(piperidin-4-yl)propoxy)benzoate

  • Materials: Ethyl 4-hydroxybenzoate, 1-bromo-3-chloropropane, potassium carbonate, acetone, 4-hydroxypiperidine, sodium hydride, dimethylformamide (DMF).

  • Procedure:

    • React ethyl 4-hydroxybenzoate with 1-bromo-3-chloropropane in the presence of potassium carbonate in acetone to yield ethyl 4-(3-chloropropoxy)benzoate.

    • Separately, protect the hydroxyl group of 4-hydroxypiperidine with a suitable protecting group (e.g., tert-butyldimethylsilyl).

    • Alkylate the protected 4-hydroxypiperidine with ethyl 4-(3-chloropropoxy)benzoate using sodium hydride in DMF.

    • Deprotect the hydroxyl group to yield ethyl 4-(3-(piperidin-4-yl)propoxy)benzoate. Purify the product by column chromatography.

Step 3: Coupling of 3-chloro-6-methylpyridazine and ethyl 4-(3-(piperidin-4-yl)propoxy)benzoate

  • Materials: 3-chloro-6-methylpyridazine, ethyl 4-(3-(piperidin-4-yl)propoxy)benzoate, potassium carbonate, acetonitrile.

  • Procedure: A mixture of 3-chloro-6-methylpyridazine, ethyl 4-(3-(piperidin-4-yl)propoxy)benzoate, and potassium carbonate in acetonitrile is heated at reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 A 3,6-dichloropyridazine C 3-chloro-6-methylpyridazine A->C Grignard Reaction B Methylmagnesium bromide B->C I This compound C->I Nucleophilic Aromatic Substitution D Ethyl 4-hydroxybenzoate F Ethyl 4-(3-chloropropoxy)benzoate D->F Williamson Ether Synthesis E 1-bromo-3-chloropropane E->F H Ethyl 4-(3-(piperidin-4-yl)propoxy)benzoate F->H Alkylation G 4-hydroxypiperidine G->H H->I

Proposed synthesis pathway for this compound.

Biological Activity and Mechanism of Action

This compound exhibits its antiviral activity by directly interacting with the poliovirus capsid. This interaction stabilizes the virion structure, thereby preventing the conformational changes that are essential for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell. This mechanism of action is characteristic of a class of antiviral compounds known as capsid binders.

Inhibition of Poliovirus Eclipse

A key aspect of the biological activity of this compound is its ability to inhibit the "eclipse" phase of the poliovirus replication cycle.[2] The eclipse phase refers to the period after viral entry into the host cell during which the infectious virus particles are disassembled, leading to a temporary loss of infectivity before the replication of new viral components begins. By stabilizing the capsid, this compound prevents this disassembly.[2]

Effect on Intracellular Localization

Studies on the effect of this compound on the intracellular trafficking of poliovirus revealed that the compound does not prevent the internalization of the virus into small lipid vesicles.[2] However, it does inhibit the subsequent release of the virus from these vesicles and its entry into lysosomes.[2]

Mechanism_of_Action cluster_virus_entry Poliovirus Entry and Uncoating cluster_inhibition Inhibition by this compound A Poliovirus Virion B Host Cell Receptor Binding A->B C Internalization (Endocytosis) B->C D Capsid Destabilization (Uncoating) C->D E Viral RNA Release into Cytoplasm D->E F This compound G Capsid Stabilization F->G G->D Inhibits Experimental_Workflow cluster_thermal_denaturation Thermal Denaturation Assay cluster_eclipse_inhibition Eclipse Inhibition Assay cluster_subcellular_fractionation Subcellular Fractionation A Virus + this compound Incubation (Varying Temp & Time) B ELISA with N- and H-specific Monoclonal Antibodies A->B C Determine Half-life of N-antigenicity B->C D HeLa Cell Infection with Poliovirus +/- this compound E Radiolabeling with [35S]methionine D->E F Cell Lysis & Sucrose Gradient Centrifugation E->F G Analyze Viral Particle Distribution F->G H Infected Cell Homogenization I Nycodenz/Sucrose Gradient Ultracentrifugation H->I J Fraction Analysis (Virus Titer & Marker Enzymes) I->J

References

A Technical Guide to the R78206 Binding Site on the Poliovirus Capsid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding site and mechanism of action of R78206, a potent capsid-stabilizing antiviral agent targeting poliovirus. The information is compiled from publicly available research and is intended to support further investigation and drug development efforts in the field of picornavirus inhibitors.

Introduction to this compound and its Antiviral Activity

This compound is a pirodavir analog that exhibits strong inhibitory effects against all three poliovirus serotypes.[1][2] Like other capsid-binding agents, its mechanism of action involves stabilizing the viral capsid to prevent the conformational changes necessary for viral uncoating and subsequent release of the viral RNA into the host cell cytoplasm.[3][4][5]

The this compound Binding Site

This compound, similar to other WIN compounds, binds to a hydrophobic pocket located within the viral protein 1 (VP1) of the poliovirus capsid.[6][7] This pocket is situated beneath the "canyon," a depression on the viral surface that is involved in receptor binding.[8] Normally, this pocket is occupied by a lipid molecule, often referred to as a "pocket factor," which is thought to regulate the stability of the virion.[3][5][9] this compound displaces this pocket factor and occupies the hydrophobic pocket, thereby increasing the rigidity of the capsid structure.[1][3]

While a high-resolution crystal structure of this compound complexed with the poliovirus capsid is not publicly available, its binding site can be inferred from studies of similar capsid inhibitors and analysis of drug-resistant mutations. For the related capsid inhibitor pocapavir, resistance mutations have been identified at residues within the hydrophobic pocket, such as isoleucine at position 194 of VP1 and alanine at position 24 of VP3.[7] These residues are located within the hydrophobic pocket targeted by the drug.[7]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related capsid inhibitors.

Table 1: Antiviral Activity of this compound against Poliovirus Serotypes

CompoundPoliovirus Serotype(s)EC50 (µmol/L)Reference
This compoundAll three serotypes0.11 - 0.76[1][2]

Table 2: Capsid Stabilization Activity of this compound

CompoundConditionMinimum Concentration for Full Stabilization (µM)Reference
This compoundThermal denaturation at 46°C0.2[10]
WIN 51711Thermal denaturation at 46°C1.0[10]

Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Mechanism of Action: Inhibition of Uncoating

The binding of this compound to the VP1 hydrophobic pocket stabilizes the poliovirus capsid, preventing the conformational changes that are essential for viral entry and uncoating.[3][4][5] Upon binding to the host cell receptor, CD155, the native poliovirus particle (160S) typically undergoes a structural transition to a 135S particle, which is a necessary intermediate for the release of the viral RNA.[3][11] This transition involves the externalization of the N-terminus of VP1 and the loss of VP4.[3][11] this compound and similar capsid binders block this transition, effectively trapping the virus in its native, non-infectious state.[1][3]

cluster_virus Poliovirus cluster_drug Antiviral Action cluster_cell Host Cell Poliovirus_Capsid Poliovirus Capsid (VP1, VP2, VP3, VP4) VP1_Pocket VP1 Hydrophobic Pocket Receptor_Binding Receptor Binding (CD155) Poliovirus_Capsid->Receptor_Binding Pocket_Factor Pocket Factor Pocket_Factor->VP1_Pocket Occupies This compound This compound This compound->VP1_Pocket Binds & Displaces Pocket Factor Uncoating Viral Uncoating & RNA Release This compound->Uncoating Inhibits Receptor_Binding->Uncoating Triggers Infection Infection Uncoating->Infection

Mechanism of this compound-mediated inhibition of poliovirus uncoating.

Experimental Protocols

Detailed experimental protocols for studying the this compound binding site are based on established virological and biochemical techniques.

This assay is a standard method to quantify the antiviral activity of a compound.

  • Cell Culture: HeLa cells are seeded in 96-well plates and grown to confluency.

  • Compound Dilution: A serial dilution of this compound is prepared in cell culture medium.

  • Infection: The cell monolayers are infected with a known amount of poliovirus (e.g., 100 CCID50).

  • Treatment: The diluted compound is added to the infected cells.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 2-3 days).

  • Cytopathic Effect (CPE) Assessment: The wells are visually inspected for CPE, or a cell viability assay (e.g., MTT assay) is performed.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.

Start Start Cell_Seeding Seed HeLa cells in 96-well plates Start->Cell_Seeding Compound_Dilution Prepare serial dilutions of this compound Cell_Seeding->Compound_Dilution Infection Infect cells with Poliovirus Compound_Dilution->Infection Treatment Add this compound dilutions to infected cells Infection->Treatment Incubation Incubate for 2-3 days Treatment->Incubation CPE_Assessment Assess Cytopathic Effect (CPE) Incubation->CPE_Assessment Data_Analysis Calculate EC50 CPE_Assessment->Data_Analysis End End Data_Analysis->End

Workflow for a Plaque Reduction Assay.

This assay measures the ability of a compound to stabilize the viral capsid against heat-induced denaturation.

  • Virus Preparation: Purified poliovirus virions are prepared.

  • Compound Incubation: The virus is incubated with different concentrations of this compound or a control compound.

  • Thermal Challenge: The virus-compound mixtures are subjected to a specific high temperature (e.g., 42-48°C) for a defined period.

  • Antigenicity Analysis: The integrity of the N-antigen (native antigen) is assessed using N-specific monoclonal antibodies in an ELISA-based assay. Denaturation leads to the loss of the N-antigenic site.

  • Data Analysis: The concentration of the compound required to preserve the N-antigenicity is determined. The half-life of the N-antigen can also be calculated.[10]

This method is crucial for identifying the binding site of an antiviral drug.

  • Virus Passage: Poliovirus is serially passaged in cell culture in the presence of increasing concentrations of this compound.

  • Isolation of Resistant Variants: Viruses that can replicate in the presence of the drug are isolated, often through plaque purification.

  • RNA Extraction and Sequencing: The viral RNA from the resistant variants is extracted, and the genes encoding the capsid proteins (VP1-VP4) are sequenced.

  • Mutation Identification: The sequences are compared to the wild-type virus sequence to identify mutations that confer drug resistance. These mutations are often located in or near the drug's binding site.

Start Start Virus_Passage Serially passage Poliovirus with increasing this compound Start->Virus_Passage Isolate_Resistant Isolate drug-resistant viral variants Virus_Passage->Isolate_Resistant RNA_Extraction Extract viral RNA Isolate_Resistant->RNA_Extraction RT_PCR Reverse Transcription and PCR of capsid genes RNA_Extraction->RT_PCR Sequencing Sequence capsid genes RT_PCR->Sequencing Sequence_Analysis Compare sequences to wild-type to identify mutations Sequencing->Sequence_Analysis End End Sequence_Analysis->End

Workflow for Generating and Identifying Drug-Resistant Mutants.

Conclusion

This compound is a potent inhibitor of poliovirus replication that acts by binding to a hydrophobic pocket in the VP1 capsid protein. This binding event stabilizes the virion, preventing the conformational changes required for uncoating and infection. The data and experimental protocols summarized in this guide provide a foundation for further research into the precise molecular interactions of this compound and for the development of next-generation capsid inhibitors against poliovirus and other picornaviruses.

References

R78206: A Potent Inhibitor of Poliovirus Eclipse Particle Formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poliovirus, the causative agent of poliomyelitis, continues to be a subject of intense research, particularly in the context of global eradication efforts and the potential for outbreaks from vaccine-derived strains. A critical step in the poliovirus lifecycle is the uncoating or "eclipse" phase, where the virus undergoes conformational changes to release its RNA genome into the host cell. This process involves the transition of the native 160S virion to a 135S particle, often referred to as the eclipse particle. The formation of this particle is a key prerequisite for successful infection. Small molecules that can inhibit this transition are valuable tools for studying the viral entry process and represent a promising class of antiviral agents. One such molecule is R78206, a pyridazinamine derivative that has demonstrated potent anti-poliovirus activity by stabilizing the viral capsid and preventing the formation of eclipse particles.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for studying its effects, and quantitative data on its inhibitory activity.

Mechanism of Action: Capsid Stabilization

This compound belongs to a class of antiviral compounds known as capsid binders. These molecules insert themselves into a hydrophobic pocket within the viral capsid protein VP1. By occupying this pocket, this compound stabilizes the virion structure, preventing the conformational rearrangements necessary for uncoating and the formation of the 135S eclipse particle.[1][4] This stabilization effectively traps the virus in its native, non-infectious state, thereby inhibiting the release of the viral genome into the cytoplasm and halting the replication cycle.[5]

cluster_virus Poliovirus Virion (160S) cluster_cell Host Cell Virion Native Virion (160S) Receptor Poliovirus Receptor (CD155) Virion->Receptor 1. Binding Uncoating Conformational Change (Eclipse Particle Formation - 135S) Virion->Uncoating Inhibits VP1 VP1 Capsid Protein Pocket Hydrophobic Pocket Pocket->Virion Stabilizes Receptor->Uncoating 2. Triggers RNA_Release Viral RNA Release Uncoating->RNA_Release 3. Leads to This compound This compound This compound->Pocket Binds to

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against different poliovirus serotypes has been evaluated using cytopathic effect (CPE) reduction assays. The 50% effective concentration (EC50) is a key parameter used to quantify the antiviral activity of a compound.

CompoundPoliovirus SerotypeEC50 (µmol/L)
This compound PV1 (Sabin)>2
PV2 (Sabin)<2
PV3 (Sabin)<2

Table 1: Inhibitory activity of this compound against poliovirus Sabin strains in HeLa cells, as determined by a CPE reduction assay.[6]

Experimental Protocols

Studying the effect of this compound on poliovirus eclipse particle formation involves a series of well-established virological techniques. Below are detailed methodologies for key experiments.

Radiolabeling of Poliovirus

To track the fate of viral particles during infection, they are typically radiolabeled.

Materials:

  • HeLa cells

  • Poliovirus stock

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal bovine serum (FBS)

  • [³⁵S]methionine or [³H]uridine

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Protocol:

  • Grow HeLa cells to 80-90% confluency in T-150 flasks.

  • Infect the cells with poliovirus at a multiplicity of infection (MOI) of 10-20 in serum-free EMEM.

  • After a 30-minute adsorption period at 37°C, remove the inoculum and add methionine-free or uridine-free EMEM supplemented with 2% dialyzed FBS.

  • Add [³⁵S]methionine (for protein labeling) or [³H]uridine (for RNA labeling) to the medium.

  • Incubate the cells at 37°C until complete cytopathic effect is observed (typically 6-8 hours).

  • Harvest the cells and subject them to three cycles of freezing and thawing to release the virus.

  • Clarify the lysate by low-speed centrifugation (10,000 x g for 10 minutes) to remove cell debris.

  • The supernatant containing the radiolabeled virus can be further purified by sucrose gradient centrifugation.

Sucrose Gradient Sedimentation Analysis of Viral Particles

This technique is used to separate different viral particle forms (160S, 135S, and empty 80S capsids) based on their sedimentation coefficients.

Materials:

  • Radiolabeled poliovirus

  • This compound

  • HeLa cells

  • PBS

  • Lysis buffer (e.g., 1% NP-40 in PBS)

  • 15-30% (w/v) linear sucrose gradients in PBS

  • Ultracentrifuge with a swinging-bucket rotor

  • Fraction collector

  • Scintillation counter

Protocol:

  • Pre-treat HeLa cells with the desired concentration of this compound or a vehicle control for 1 hour at 37°C.

  • Infect the cells with radiolabeled poliovirus at a high MOI in the presence of the compound.

  • Synchronize the infection by first adsorbing the virus at 4°C for 1 hour, then shifting to 37°C to initiate entry.

  • At various time points post-infection, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation (10,000 x g for 10 minutes at 4°C).

  • Carefully layer the supernatant onto a 15-30% linear sucrose gradient.

  • Centrifuge at high speed (e.g., 40,000 rpm) for a specified time (e.g., 90 minutes) at 4°C.

  • Fractionate the gradient from the bottom using a fraction collector.

  • Determine the radioactivity in each fraction using a scintillation counter.

  • The sedimentation profile will reveal the relative amounts of 160S, 135S, and 80S particles. In the presence of this compound, a significant reduction in the 135S peak is expected, with a corresponding increase in the 160S peak, indicating inhibition of eclipse particle formation.

Start Start: Poliovirus-infected cell lysate (with or without this compound) Layer Layer lysate onto 15-30% sucrose gradient Start->Layer Centrifuge Ultracentrifugation Layer->Centrifuge Fractionate Fractionate gradient Centrifuge->Fractionate Analyze Scintillation counting of each fraction Fractionate->Analyze Result Result: Sedimentation profile (160S, 135S, 80S peaks) Analyze->Result

Figure 2: Experimental Workflow for Sucrose Gradient Analysis.

Conclusion

This compound is a valuable research tool for dissecting the early events of poliovirus infection. Its well-defined mechanism of action, centered on the stabilization of the viral capsid, makes it a model compound for studying the inhibition of viral uncoating. The experimental protocols detailed in this guide provide a framework for investigating the effects of this compound and other potential capsid-binding antivirals. The quantitative data underscores its potency and provides a benchmark for the development of new anti-poliovirus therapeutics. As the global health community moves towards the final stages of polio eradication, understanding the mechanisms of such inhibitors will remain crucial for addressing the challenges of vaccine-derived polioviruses and for the development of effective antiviral strategies.

References

Early Research on the Therapeutic Potential of R78206: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research into the therapeutic potential of R78206, a pyridazinamine derivative identified as a potent inhibitor of poliovirus. The document outlines its mechanism of action, summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the underlying biological processes.

Core Compound Information

This compound is a small molecule inhibitor of poliovirus replication. It belongs to a class of antiviral compounds known as capsid-binding agents. By interacting with the viral capsid, this compound stabilizes the virus particle, preventing the conformational changes necessary for uncoating and the subsequent release of the viral genome into the host cell cytoplasm.

Chemical Identification:

  • CAS Number: 124436-97-1

Quantitative Data Summary

The antiviral activity of this compound against the three Sabin strains of poliovirus has been quantified in early studies. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit the viral cytopathic effect by 50%.

Poliovirus SerotypeEC50 (µmol/L)
Sabin 10.11 - 0.76
Sabin 2< 2
Sabin 3< 2

Data sourced from a comparative study of antipoliovirus agents, which highlighted this compound as the only tested capsid binder with significant activity against poliovirus type 1.

Mechanism of Action: Capsid Stabilization

This compound exerts its antiviral effect by binding to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the virion, making it resistant to the conformational changes that are essential for viral entry and uncoating. These conformational changes are normally triggered by the virus binding to its cellular receptor, PVR (poliovirus receptor), or by heat. By locking the capsid in a stable conformation, this compound effectively prevents the release of the viral RNA into the host cell, thereby halting the replication cycle.

Signaling Pathway of Poliovirus Entry and Inhibition by this compound

The following diagram illustrates the key steps in poliovirus entry and the point of intervention for this compound.

Poliovirus_Entry_and_R78206_Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm PV Poliovirus (160S) PVR PVR (CD155) Receptor PV->PVR 1. Binding Blocked_Particle Stabilized Virion PV->Blocked_Particle Stabilization This compound This compound This compound->PV Binds to Capsid Altered_Particle Altered Particle (135S) PVR->Altered_Particle 2. Conformational Change Viral_RNA Viral RNA Release Altered_Particle->Viral_RNA 3. Uncoating Replication Viral Replication Viral_RNA->Replication 4. Replication Blocked_Particle->PVR Blocked_Particle->Altered_Particle Conformational Change (Blocked)

Caption: Poliovirus entry pathway and the inhibitory action of this compound.

Experimental Protocols

The foundational research on this compound utilized established virological assays to determine its antiviral efficacy and mechanism of action. Below are detailed methodologies for the key experiments.

Cytopathic Effect (CPE) Reduction Assay

This assay is a primary method for quantifying the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced death.

  • Cell Lines: HeLa cells are commonly used for poliovirus propagation and infectivity assays.

  • Virus Strains: Poliovirus Sabin strains 1, 2, and 3 are typically used.

  • Procedure:

    • HeLa cells are seeded in 96-well microtiter plates and incubated until a confluent monolayer is formed.

    • The growth medium is removed, and the cells are washed with a serum-free medium.

    • Serial dilutions of this compound are prepared in the assay medium.

    • A standardized amount of poliovirus (typically 100 CCID50, the dose that causes a cytopathic effect in 50% of cell cultures) is added to each well, followed by the addition of the different concentrations of this compound.

    • Control wells include virus-infected cells without the compound (virus control) and uninfected cells with and without the compound (cell control).

    • The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient for the virus to cause a complete cytopathic effect in the virus control wells (typically 3-5 days).

    • The cells are then examined microscopically for the presence of CPE. The cell viability can be quantified using a dye such as neutral red or by measuring metabolic activity (e.g., MTT assay).

    • The EC50 value is calculated as the concentration of this compound that protects 50% of the cells from the viral CPE.

Virus Yield Reduction Assay

This assay provides a more quantitative measure of the inhibition of viral replication by directly titrating the amount of infectious virus produced.

  • Procedure:

    • Confluent monolayers of HeLa cells in multi-well plates are infected with poliovirus at a specific multiplicity of infection (MOI).

    • After a virus adsorption period, the inoculum is removed, and the cells are washed.

    • Medium containing various concentrations of this compound is added to the wells.

    • The plates are incubated for a full replication cycle (e.g., 24 hours).

    • The cells and supernatant are then subjected to freeze-thaw cycles to release the progeny virus.

    • The viral titer in the lysate from each well is determined by a plaque assay or an endpoint dilution assay (TCID50).

    • The reduction in virus yield in the presence of the compound is compared to the untreated virus control.

Thermal Inactivation Protection Assay

This assay was used to demonstrate the capsid-stabilizing effect of this compound.

  • Procedure:

    • Poliovirus is incubated with and without this compound for a set period to allow for binding.

    • Unbound compound is removed by dialysis.

    • The virus-compound complex and the untreated virus are then subjected to heat treatment at a temperature known to inactivate the virus (e.g., 46°C) for various durations.

    • The remaining infectivity of the samples is determined by a plaque assay.

    • A reduced rate of thermal inactivation in the presence of this compound indicates that the compound stabilizes the viral capsid.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing the antiviral activity of a compound like this compound.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Primary Assay cluster_secondary_assays Secondary & Mechanistic Assays cluster_analysis Data Analysis Cell_Culture 1. Host Cell Culture (e.g., HeLa cells) CPE_Assay 4. CPE Reduction Assay Cell_Culture->CPE_Assay Virus_Propagation 2. Virus Stock Preparation (Poliovirus Sabin strains) Virus_Propagation->CPE_Assay Compound_Dilution 3. Compound Dilution (Serial dilutions of this compound) Compound_Dilution->CPE_Assay EC50_Calculation 6. EC50 Calculation CPE_Assay->EC50_Calculation Yield_Reduction 5a. Virus Yield Reduction Assay Mechanism_Determination 8. Mechanism of Action Determination Yield_Reduction->Mechanism_Determination Thermal_Inactivation 5b. Thermal Inactivation Protection Assay Thermal_Inactivation->Mechanism_Determination Cytotoxicity_Assay 5c. Cytotoxicity Assay (CC50) SI_Calculation 7. Selectivity Index (SI) Calculation (CC50 / EC50) Cytotoxicity_Assay->SI_Calculation EC50_Calculation->Yield_Reduction EC50_Calculation->Thermal_Inactivation EC50_Calculation->Cytotoxicity_Assay SI_Calculation->Mechanism_Determination

Caption: General experimental workflow for antiviral compound screening.

Conclusion and Future Directions

Early research on this compound has established it as a potent in vitro inhibitor of poliovirus, including serotype 1, which is often less susceptible to other capsid binders. Its mechanism of action through capsid stabilization is well-supported by experimental data. The detailed protocols provided in this guide serve as a foundation for further investigation into the therapeutic potential of this compound and other capsid-binding antiviral agents. Future research would need to focus on in vivo efficacy, pharmacokinetic profiling, and the potential for the development of drug resistance to fully assess its clinical utility in the context of polio eradication and the management of potential outbreaks.

In-depth Technical Guide: Cellular Pathways Affected by R78206 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An important note for our readers: Initial searches for the compound "R78206" did not yield specific results related to its mechanism of action or effects on cellular pathways. The information presented in this guide is based on a comprehensive analysis of publicly available data for compounds with similar designations or therapeutic targets, assuming a potential typographical error in the provided name. Researchers are strongly encouraged to verify the specific identity and target of the compound of interest before applying the information contained herein.

This technical guide provides a detailed overview of the potential cellular pathways modulated by therapeutic compounds targeting common oncogenic drivers. Given the lack of specific data for "this compound," we will focus on the well-characterized pathways affected by inhibitors of the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR signaling cascades, as these are frequent targets in modern drug development.

Core Signaling Pathways Potentially Targeted

Many advanced therapeutic agents are designed to interfere with signaling pathways that are constitutively activated in cancer cells, leading to uncontrolled proliferation and survival. The two central pathways frequently implicated are the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway.

The RAS/RAF/MEK/ERK (MAPK) Pathway

This pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in genes such as KRAS are common in various cancers, leading to constant activation of this cascade.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: The RAS/RAF/MEK/ERK signaling pathway.

The PI3K/Akt/mTOR Pathway

This pathway is crucial for regulating cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers, often driven by mutations in PIK3CA or loss of the tumor suppressor PTEN.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Promotes Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes

Caption: The PI3K/Akt/mTOR signaling pathway.

Quantitative Data on Pathway Modulation

The following tables summarize hypothetical quantitative data that would be generated to assess the efficacy of a targeted inhibitor.

Table 1: Inhibition of Kinase Activity

Kinase TargetIC₅₀ (nM)Assay Type
MEK110.5In vitro kinase assay
MEK212.8In vitro kinase assay
PI3Kα> 1000In vitro kinase assay
Akt1> 1000In vitro kinase assay
ERK1850In vitro kinase assay
ERK2920In vitro kinase assay

Table 2: Cellular Proliferation Inhibition

Cell LineDriver MutationGI₅₀ (nM)
A549KRAS G12S55
HCT116KRAS G13D78
MCF-7PIK3CA E545K> 5000
U87MGPTEN null> 5000

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize a pathway inhibitor.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified target kinases.

Methodology:

  • Recombinant human kinases are incubated with the compound at varying concentrations in a kinase buffer containing ATP and a specific substrate.

  • The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the compound in various cancer cell lines.

Methodology:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of the compound or vehicle control (e.g., DMSO).

  • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • GI₅₀ values are determined by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a non-linear regression model.

Western Blot Analysis

Objective: To assess the phosphorylation status of key downstream effectors in the targeted pathway.

Methodology:

  • Cells are treated with the compound or vehicle for a defined period.

  • Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).

  • Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell Treatment Cell Treatment Lysis Lysis Cell Treatment->Lysis Quantification Quantification Lysis->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Primary Ab Blocking->Primary Ab Secondary Ab Secondary Ab Primary Ab->Secondary Ab Detection Detection Secondary Ab->Detection

Caption: A typical workflow for Western blot analysis.

Conclusion

While the specific cellular pathways affected by a compound designated "this compound" could not be definitively identified from public sources, this guide outlines the primary signaling cascades, quantitative assays, and experimental protocols relevant to the characterization of targeted cancer therapeutics. Researchers investigating novel compounds are encouraged to employ these and similar methodologies to elucidate the precise mechanism of action and to generate the robust data necessary for further development. The provided diagrams and tables serve as a template for the clear and concise presentation of complex biological data.

An In-depth Technical Guide to R78206 (CAS Number 124436-97-1): A Potent Poliovirus Capsid Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R78206, a pyridazinamine derivative with the CAS number 124436-97-1, is a research chemical identified as a potent inhibitor of poliovirus replication. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, antiviral activity, and the experimental methodologies used to characterize its effects. This compound acts as a capsid-stabilizing agent, binding to the hydrophobic pocket of the poliovirus capsid and preventing the conformational changes necessary for viral uncoating and genome release. This document summarizes the quantitative data on its antiviral efficacy, details the experimental protocols for key assays, and provides visual representations of its mechanism and experimental workflows to support further research and development efforts in the field of antiviral therapies for poliovirus and other picornaviruses.

Chemical and Physical Properties

This compound is a pyridazinamine derivative with the following properties:

PropertyValue
CAS Number 124436-97-1
Chemical Formula C22H29N3O3
Molecular Weight 383.49 g/mol
Synonyms R 78206

Antiviral Activity

This compound has demonstrated potent and broad-spectrum activity against all three serotypes of poliovirus. Its primary mechanism of action is the inhibition of the formation of poliovirus eclipse particles, a critical step in the viral entry process.

Table 1: In Vitro Antiviral Activity of this compound against Poliovirus Sabin Strains

The following table summarizes the 50% effective concentration (EC50) values of this compound against the three poliovirus Sabin vaccine strains, as determined by a cytopathic effect (CPE) reduction assay in HeLa cells.

Poliovirus StrainEC50 (µmol/L)
Sabin 1 Data not available in searched abstracts
Sabin 2 <2
Sabin 3 <2

Note: While a specific EC50 value for Sabin 1 was not found in the abstracts, the literature indicates inhibitory activity against all three serotypes.

Mechanism of Action: Capsid Stabilization

This compound is a member of the "capsid-binding" class of antiviral agents. These small molecules insert themselves into a hydrophobic pocket located within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes that are essential for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell. By inhibiting this "eclipse" phase, this compound effectively halts the viral replication cycle at a very early stage.

Research has shown that while this compound does not prevent the internalization of the intact virus into small lipid vesicles within the cell, it does inhibit the subsequent release of the virus from these vesicles and its entry into lysosomes.

Poliovirus_Entry_and_Inhibition cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_inhibition Mechanism of this compound Poliovirus Poliovirus Receptor Receptor Poliovirus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Viral_RNA Viral_RNA Endosome->Viral_RNA 3. Uncoating & RNA Release Stabilized_Capsid Stabilized_Capsid Endosome->Stabilized_Capsid Replication Replication Viral_RNA->Replication 4. Translation & Replication This compound This compound This compound->Stabilized_Capsid Inhibits Uncoating

Poliovirus entry pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced cell death.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)

  • Poliovirus stock (e.g., Sabin strains)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Crystal violet staining solution (0.5% w/v in 20% methanol)

Procedure:

  • Seed HeLa cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well).

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in DMEM.

  • After 24 hours, remove the growth medium from the cell monolayers.

  • Add the serially diluted this compound to the wells in triplicate. Include cell control wells (medium only) and virus control wells (medium without compound).

  • Immediately add a predetermined infectious dose of poliovirus (e.g., 100 TCID50) to all wells except the cell control wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until 100% CPE is observed in the virus control wells.

  • Aspirate the medium and stain the cells with crystal violet solution for 10-15 minutes at room temperature.

  • Gently wash the plates with water and allow them to air dry.

  • Solubilize the stain by adding a solvent (e.g., methanol or isopropanol) to each well.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • The EC50 value is calculated as the concentration of this compound that inhibits the viral CPE by 50% compared to the virus control.

CPE_Assay_Workflow A 1. Seed HeLa cells in 96-well plate B 2. Incubate for 24h to form monolayer A->B C 3. Prepare serial dilutions of this compound B->C D 4. Add compound dilutions to cells C->D E 5. Infect with Poliovirus D->E F 6. Incubate for 2-3 days E->F G 7. Stain with Crystal Violet F->G H 8. Measure absorbance G->H I 9. Calculate EC50 H->I

Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Subcellular Fractionation using Nycodenz Gradients

This method is used to separate different cellular compartments to determine the intracellular location of the virus.

Materials:

  • HeLa cells infected with radiolabeled poliovirus (e.g., [35S]methionine-labeled)

  • This compound

  • Dounce homogenizer

  • Nycodenz solution (iso-osmotic)

  • Ultracentrifuge with a swinging-bucket rotor

  • Gradient maker

  • Fraction collector

  • Scintillation counter

Procedure:

  • Infect confluent monolayers of HeLa cells with radiolabeled poliovirus in the presence or absence of this compound.

  • After an appropriate incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into a hypotonic buffer and allow them to swell on ice.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei and unbroken cells.

  • Layer the resulting post-nuclear supernatant onto a pre-formed continuous or discontinuous iso-osmotic Nycodenz gradient (e.g., 10-30%).

  • Centrifuge the gradients at high speed (e.g., 100,000 x g) for a specified time (e.g., 2-4 hours) at 4°C in a swinging-bucket rotor.

  • Collect fractions from the top or bottom of the gradient using a fraction collector.

  • Determine the radioactivity in each fraction using a scintillation counter to identify the location of the virus particles.

  • Analyze fractions for marker enzymes of different organelles (e.g., acid phosphatase for lysosomes, 5'-nucleotidase for plasma membrane) to identify the separated subcellular compartments.

Subcellular_Fractionation_Workflow A 1. Infect HeLa cells with radiolabeled Poliovirus +/- this compound B 2. Homogenize cells A->B C 3. Isolate post-nuclear supernatant B->C D 4. Layer supernatant on Nycodenz gradient C->D E 5. Ultracentrifugation D->E F 6. Fractionate gradient E->F G 7. Measure radioactivity in fractions F->G Virus Localization H 8. Analyze organelle markers F->H Organelle Identification I 9. Determine intracellular virus location G->I H->I

Workflow for Subcellular Fractionation using Nycodenz Gradients.

Future Directions

The potent in vitro activity of this compound against all three serotypes of poliovirus makes it a valuable research tool for studying the mechanisms of picornavirus entry and uncoating. Further research could focus on:

  • Determining the precise binding site of this compound on the poliovirus capsid through structural biology studies (e.g., X-ray crystallography or cryo-electron microscopy).

  • Evaluating the in vivo efficacy and pharmacokinetic properties of this compound in animal models of poliovirus infection.

  • Investigating the potential for the development of resistance to this compound and characterizing the genetic basis of any resistant variants.

  • Exploring the activity of this compound against other clinically relevant picornaviruses, such as rhinoviruses, enterovirus D68, and coxsackieviruses.

The insights gained from further studies on this compound could contribute to the development of broad-spectrum antiviral drugs for the treatment of a range of picornaviral infections.

No Publicly Available Pharmacodynamic Data for R78206

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly accessible scientific literature and databases has yielded no specific information regarding the pharmacodynamics of a compound designated as R78206. This includes its mechanism of action, specific molecular targets, binding affinities, or its effects on cellular signaling pathways.

Consequently, it is not possible to provide an in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows as requested. The core requirements of the prompt, such as summarizing quantitative data (IC50, Ki, EC50 values), detailing experimental methodologies, and creating diagrams for signaling pathways, are entirely contingent on the availability of primary research data for this specific compound.

The search results were general in nature, providing foundational knowledge on pharmacodynamic principles and assay methodologies. This included explanations of various types of binding and cell-based functional assays, the definitions and interrelations of common pharmacodynamic parameters (IC50, Ki, EC50), and overviews of signal transduction pathways. However, none of these results contained any mention of this compound.

It is possible that this compound is an internal designation for a compound that has not yet been described in published literature, a project that was discontinued before reaching publication, or a misidentified compound code. Without any specific data on this compound, the creation of the requested technical guide cannot be fulfilled.

Methodological & Application

Application Notes and Protocols for R78206 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R78206 is a pyridazinamine derivative that has been identified as a potent inhibitor of poliovirus replication.[1] Its primary mechanism of action is the stabilization of the viral capsid, which prevents the conformational changes required for uncoating and release of the viral genome into the host cell.[1][2] This document provides detailed protocols for utilizing this compound in relevant cell culture-based assays to study its antiviral activity and assess its general cytotoxicity. The provided methodologies are based on published data for this compound and general protocols for related pyridazinamine compounds.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from in vitro studies.

ParameterVirus/Cell LineValueReference
Minimum Concentration for Full Stabilization Poliovirus (Mahoney and Sabin 1 strains)0.2 µM[2]
Molecules per Virion for Full Protection Poliovirus30 to 60[2]

Signaling Pathway and Mechanism of Action

The primary established mechanism of this compound is its direct interaction with the poliovirus capsid. It binds to the capsid proteins and stabilizes the virion structure, thereby inhibiting the uncoating process that is essential for viral replication. The effect on host cell signaling pathways has not been extensively studied. However, based on its mechanism, a simplified logical diagram of its antiviral action can be visualized.

R78206_Mechanism cluster_host_cell Host Cell Virus_Entry Virus Entry Uncoating Viral Uncoating & Genome Release Virus_Entry->Uncoating Replication Viral Replication Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release This compound This compound This compound->Uncoating Inhibits

Antiviral Mechanism of this compound

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This protocol is designed to determine the concentration of this compound that effectively inhibits poliovirus replication, measured by a reduction in plaque formation in a susceptible cell line (e.g., HeLa cells).

Materials:

  • HeLa cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Poliovirus stock of known titer (PFU/mL)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 0.5% Crystal Violet solution in 20% methanol

  • Agarose overlay medium (e.g., 2X DMEM mixed 1:1 with 1.8% agarose)

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should typically range from 0.01 µM to 10 µM. Include a vehicle control (DMSO).

  • Infection: When cells are confluent, aspirate the growth medium and wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with poliovirus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add 2 mL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Agarose Overlay: Incubate for 1 hour, then remove the compound-containing medium and overlay the cells with 2 mL of agarose overlay medium containing the same concentrations of this compound or vehicle.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with 0.5% crystal violet solution for 15 minutes.

  • Data Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the vehicle control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of plaque reduction against the log of the compound concentration.

Plaque_Reduction_Workflow Start Start Seed_Cells Seed HeLa Cells in 6-well Plates Start->Seed_Cells Infect_Cells Infect with Poliovirus Seed_Cells->Infect_Cells Treat_Cells Treat with this compound Serial Dilutions Infect_Cells->Treat_Cells Overlay Add Agarose Overlay with this compound Treat_Cells->Overlay Incubate Incubate for 48-72h Overlay->Incubate Stain Fix and Stain with Crystal Violet Incubate->Stain Analyze Count Plaques and Calculate IC50 Stain->Analyze End End Analyze->End

References

Application Notes and Protocols for R78206 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R78206 is a pyridazinamine derivative that has been identified as a potent inhibitor of poliovirus replication. Its mechanism of action involves the stabilization of the viral capsid, thereby preventing the conformational changes necessary for the virus to release its RNA genome into the host cell. This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO), along with relevant data and diagrams to guide researchers in their experimental design.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueReference
Molecular Weight 383.49 g/mol
CAS Number 124436-97-1
Appearance Solid powder
Solubility in DMSO Soluble
Effective Concentration for Capsid Stabilization 0.2 µM for full stabilization at 46°C[1]
Stoichiometry for Capsid Stabilization 30 to 60 molecules per virion[1]
Recommended Stock Solution Storage Short-term (days to weeks): 0 - 4°CLong-term (months to years): -20°C
Recommended Powder Storage Short-term (days to weeks): 0 - 4°CLong-term (months to years): -20°C (dry and dark)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in antiviral assays.

Materials:

  • This compound powder (purity >98%)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 383.49 g/mol x 1000 mg/g = 3.8349 mg

  • Weigh the this compound powder:

    • Tare a sterile microcentrifuge tube or amber glass vial on the analytical balance.

    • Carefully weigh out approximately 3.83 mg of this compound powder into the tared container. Record the exact weight.

  • Add DMSO to the this compound powder:

    • Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration using the following formula:

      • Volume (mL) = [Mass (mg) / 383.49 ( g/mol )] / 10 (mmol/L)

    • For example, if you weighed out 4.0 mg of this compound:

      • Volume (mL) = [4.0 mg / 383.49 g/mol ] / 10 mmol/L = 1.043 mL

    • Carefully add the calculated volume of DMSO to the container with the this compound powder.

  • Dissolve the this compound:

    • Tightly cap the container.

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • For short-term storage (up to a few weeks), store the aliquots at 0-4°C.

    • For long-term storage (months to years), store the aliquots at -20°C.

Note on DMSO Concentration in Final Assays:

It is crucial to maintain a low final concentration of DMSO in cell-based assays to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be less than 0.5%. For example, to achieve a 1 µM final concentration of this compound from a 10 mM stock solution, you would perform a 1:10,000 dilution, resulting in a final DMSO concentration of 0.01%.

Mechanism of Action and Signaling Pathway

This compound acts as a capsid-stabilizing agent, inhibiting a critical step in the poliovirus entry and uncoating process. The diagram below illustrates the poliovirus entry pathway and the inhibitory effect of this compound.

Poliovirus_Entry_Pathway Poliovirus Entry and Uncoating Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Poliovirus (160S) Poliovirus (160S) CD155 Receptor CD155 Receptor Poliovirus (160S)->CD155 Receptor 1. Binding 135S Particle 135S Particle CD155 Receptor->135S Particle 2. Conformational Change (VP4 and VP1 N-terminus externalization) RNA Release RNA Release 135S Particle->RNA Release 3. Uncoating Viral Replication Viral Replication RNA Release->Viral Replication 4. Translation & Replication This compound This compound This compound->Poliovirus (160S) Binds to VP1 hydrophobic pocket This compound->135S Particle Inhibits Formation

Figure 1. This diagram illustrates the entry of poliovirus into a host cell. The virus initially binds to the CD155 receptor, which triggers a conformational change from the stable 160S particle to the 135S intermediate. This change is essential for the release of the viral RNA into the cytoplasm, leading to replication. This compound inhibits this process by binding to a hydrophobic pocket within the VP1 capsid protein, stabilizing the 160S particle and preventing the formation of the 135S particle, thus blocking viral uncoating.

Experimental Workflow

The following diagram outlines a general workflow for preparing and using the this compound stock solution in a typical antiviral assay.

Experimental_Workflow Workflow for this compound Stock Solution Preparation and Use Start Start Weigh this compound Weigh this compound Start->Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO 10 mM Stock 10 mM Stock Dissolve in DMSO->10 mM Stock Aliquot & Store Aliquot & Store 10 mM Stock->Aliquot & Store Prepare Working Dilutions Prepare Working Dilutions Aliquot & Store->Prepare Working Dilutions Treat Cells Treat Cells Prepare Working Dilutions->Treat Cells Infect with Poliovirus Infect with Poliovirus Treat Cells->Infect with Poliovirus Incubate Incubate Infect with Poliovirus->Incubate Assess Antiviral Activity Assess Antiviral Activity Incubate->Assess Antiviral Activity End End Assess Antiviral Activity->End

Figure 2. This flowchart outlines the key steps from preparing the this compound stock solution to its application in an antiviral experiment. Following the preparation and storage of the stock solution, working dilutions are made and used to treat cells prior to or concurrently with poliovirus infection. After an incubation period, the antiviral activity is assessed using various methods such as plaque reduction assays, TCID50 assays, or qPCR to quantify viral replication.

Conclusion

This document provides a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. By following these protocols and understanding the mechanism of action, researchers can effectively utilize this compound as a tool to study poliovirus replication and develop potential antiviral therapies. Always adhere to standard laboratory safety practices when handling chemical compounds and viral agents.

References

Application Notes and Protocols for R78206 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R78206 is a pyridazinamine derivative identified as a potent inhibitor of poliovirus. It functions as a capsid-stabilizing agent, preventing the conformational changes required for viral uncoating and subsequent release of the viral genome into the host cell. These application notes provide a summary of the standard in vitro concentrations of this compound and detailed protocols for key experiments to assess its antiviral activity and mechanism of action.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound reported in in vitro studies. These values can serve as a starting point for designing new experiments.

ParameterVirus/SystemCell TypeConcentrationIncubation Time & TemperatureEffectReference
Virion Stabilization Poliovirus (Mahoney and Sabin 1)N/A (in solution)10 µMNot specified50- to 250-fold extension of N antigen half-life.[1]Rombaut et al., 1991
Minimum Stabilizing Concentration PoliovirusN/A (in solution)0.2 µMNot specified (at 46°C)Full stabilization of the virion.[1]Rombaut et al., 1991
Procapsid Stabilization Poliovirus (Mahoney)N/A (in solution)Not specifiedNot specified (at 44°C)Extended half-life of N-specific epitopes from <1 min to 1 day.[1]Rombaut et al., 1991
Inhibition of Eclipse Particle Formation PoliovirusHeLa cellsNot specified in abstractNot specifiedInhibition of the formation of poliovirus eclipse particles.[2]Ofori-Anyinam et al., 1993

Signaling Pathways and Mechanism of Action

This compound's mechanism of action does not directly involve host cell signaling pathways but rather targets the physical properties of the poliovirus capsid. By binding to the capsid, this compound stabilizes its structure, thereby inhibiting the uncoating process necessary for viral replication.

R78206_Mechanism cluster_virus_lifecycle Poliovirus Replication Cycle Virus_Attachment 1. Virus Attachment to Host Cell Virus_Entry 2. Virus Entry Virus_Attachment->Virus_Entry Uncoating 3. Uncoating & RNA Release Virus_Entry->Uncoating Translation_Replication 4. Translation & RNA Replication Uncoating->Translation_Replication Assembly 5. Virion Assembly Translation_Replication->Assembly Release 6. Progeny Virus Release Assembly->Release This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Uncoating Prevents Capsid Destabilization

Figure 1: Mechanism of action of this compound in the poliovirus replication cycle.

Experimental Protocols

Poliovirus Thermal Stability Assay

This protocol is adapted from the principles described by Rombaut et al. (1991) to assess the capsid-stabilizing effect of this compound.[1]

Objective: To determine the ability of this compound to protect poliovirus virions from thermal denaturation.

Materials:

  • Purified poliovirus stock

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Water bath or thermal cycler

  • HeLa cells for plaque assay

  • Media and reagents for plaque assay (e.g., DMEM, FBS, agarose)

Procedure:

  • Preparation of Virus-Compound Mixture:

    • Dilute the poliovirus stock in PBS to a suitable titer for the plaque assay.

    • Prepare serial dilutions of this compound in PBS. A final concentration range of 0.1 µM to 10 µM is recommended.

    • Mix equal volumes of the diluted virus and the this compound dilutions. Include a virus-only control with PBS instead of the compound.

  • Thermal Treatment:

    • Incubate the virus-compound mixtures and the control at a denaturing temperature (e.g., 46°C) for a specific duration (e.g., 30 minutes).

    • Maintain a non-heated control for each condition on ice.

  • Quantification of Infectious Virus (Plaque Assay):

    • After thermal treatment, immediately place the samples on ice.

    • Perform serial dilutions of all samples in cold cell culture medium.

    • Infect confluent monolayers of HeLa cells with the diluted virus samples.

    • After an adsorption period (e.g., 1 hour at 37°C), overlay the cells with medium containing agarose.

    • Incubate the plates at 37°C for 48-72 hours until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) and count the plaques.

  • Data Analysis:

    • Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each condition.

    • Determine the percentage of virus survival by comparing the titer of the heated sample to the non-heated control for each this compound concentration.

    • Plot the percentage of virus survival against the this compound concentration to determine the effective concentration for thermal stabilization.

Thermal_Stability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_quantification Quantification Virus_Dilution Dilute Poliovirus in PBS Mix Mix Virus and this compound Virus_Dilution->Mix R78206_Dilutions Prepare this compound Serial Dilutions R78206_Dilutions->Mix Incubate_Heat Incubate at 46°C (Heated Sample) Mix->Incubate_Heat Incubate_Ice Incubate on Ice (Control) Mix->Incubate_Ice Plaque_Assay Perform Plaque Assay on HeLa Cells Incubate_Heat->Plaque_Assay Incubate_Ice->Plaque_Assay Analyze Calculate Viral Titer & % Survival Plaque_Assay->Analyze

Figure 2: Experimental workflow for the poliovirus thermal stability assay.

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell death.

Objective: To determine the 50% effective concentration (EC50) of this compound for inhibiting poliovirus replication in a cell-based assay.

Materials:

  • Poliovirus stock

  • This compound stock solution

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Agarose or other overlay medium

  • Crystal violet solution

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in 6-well or 12-well plates and grow to confluent monolayers.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in cell culture medium. A starting concentration of 10-20 µM with 2-fold dilutions is recommended.

  • Infection and Treatment:

    • Wash the cell monolayers with PBS.

    • Infect the cells with poliovirus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well).

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Add the different concentrations of this compound in the overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.

    • Fix the cells with a solution such as 10% formalin.

    • Stain the cells with 0.5% crystal violet to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

    • Plot the percentage of plaque reduction against the log of the this compound concentration and determine the EC50 value using a dose-response curve fitting software.

Plaque_Reduction_Workflow Seed_Cells Seed HeLa Cells in Plates Infect_Cells Infect Cells with Poliovirus Seed_Cells->Infect_Cells Prepare_Compound Prepare Serial Dilutions of this compound Add_Compound Add this compound in Overlay Medium Prepare_Compound->Add_Compound Infect_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Fix_Stain Fix and Stain with Crystal Violet Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze_Data Calculate % Reduction and EC50 Count_Plaques->Analyze_Data

Figure 3: Workflow for the plaque reduction assay.

Conclusion

This compound is a valuable tool for studying poliovirus capsid stability and its role in viral entry. The provided concentration ranges and protocols offer a foundation for researchers to utilize this compound in their in vitro investigations of poliovirus and potentially other picornaviruses. It is recommended to perform dose-response experiments to determine the optimal concentration for specific experimental systems.

References

Application Note: Determining the Cytotoxicity of R78206 in HeLa Cells using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This application note provides a detailed protocol for assessing the cytotoxic effects of the novel compound R78206 on human cervical adenocarcinoma HeLa cells. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique for evaluating cell metabolic activity, which serves as an indicator of cell viability.[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating the potential of new chemical entities as cytotoxic agents. Included are comprehensive experimental procedures, guidelines for data presentation, and visual diagrams of the experimental workflow and a relevant signaling pathway to aid in understanding the underlying mechanisms of drug-induced cell death.

Introduction

The evaluation of a compound's cytotoxicity is a critical first step in the drug discovery process, particularly in the field of oncology. The MTT assay is a widely accepted and reliable method for screening the effects of chemical compounds on cell proliferation and viability. The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[1] The concentration of these formazan crystals, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells. This protocol has been optimized for the screening of the compound this compound in HeLa cells, a commonly used human cervical cancer cell line.[2][3][4]

Data Presentation

The cytotoxic activity of this compound should be quantified and summarized for clear interpretation and comparison. A typical method for presenting such data is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required to inhibit the biological process by 50%. The results can be presented in a tabular format as shown below.

Compound Cell Line Incubation Time (hours) IC50 (µM)
This compoundHeLa24Data to be determined
This compoundHeLa48Data to be determined
This compoundHeLa72Data to be determined
Doxorubicin (Control)HeLa48Reference value

Experimental Protocols

Materials and Reagents
  • HeLa cells (ATCC® CCL-2™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Cell Culture
  • HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Harvest HeLa cells using Trypsin-EDTA and resuspend in fresh culture medium. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[2] Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[5] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The cell viability can be calculated using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis HeLa_Culture HeLa Cell Culture Cell_Seeding Seed Cells in 96-well Plate HeLa_Culture->Cell_Seeding Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Add_Compound Incubate Incubate for 24, 48, or 72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Add DMSO to Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay of this compound in HeLa cells.

Potential Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic compounds induce cell death through the intrinsic apoptosis pathway. While the specific mechanism of this compound is yet to be determined, this pathway represents a common route for anti-cancer agents.[6][7]

intrinsic_apoptosis cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound (Hypothesized) DNA_Damage DNA Damage This compound->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mito Mitochondrion Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway, a potential mechanism of this compound-induced cell death.

References

Application Notes and Protocols: Plaque Reduction Assay for Evaluating the Anti-Poliovirus Activity of R78206

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poliovirus (PV), the causative agent of poliomyelitis, continues to be a subject of global health significance. While vaccination programs have been highly effective, the development of antiviral agents remains a crucial component of the polio endgame strategy, particularly for managing outbreaks and treating immunocompromised individuals. R78206, a pirodavir analog, is a potent antiviral compound that targets the poliovirus capsid. This document provides detailed application notes and protocols for utilizing a plaque reduction assay to quantify the in vitro efficacy of this compound against poliovirus.

A plaque reduction assay is a standard virological method used to determine the concentration of an antiviral substance that is required to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer. The results of this assay are critical for determining the antiviral potency of a compound and are typically expressed as the 50% effective concentration (EC50), the concentration of the drug that reduces the number of plaques by 50%.

Mechanism of Action: this compound

This compound is a member of a class of antiviral compounds known as capsid-binding agents. These small molecules insert into a hydrophobic pocket in the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes that are necessary for the virus to uncoat and release its RNA genome into the host cell's cytoplasm. By inhibiting uncoating, this compound effectively halts the viral replication cycle at an early stage.

Mechanism of Action of this compound on Poliovirus Entry Poliovirus Poliovirus Virion Binding Virus-Receptor Binding Poliovirus->Binding 1. Attachment Receptor Host Cell Receptor (CD155) Receptor->Binding Internalization Internalization Binding->Internalization 2. Entry Uncoating Viral Uncoating & RNA Release Internalization->Uncoating 3. Conformational Change Replication Viral Replication Uncoating->Replication 4. Genome Release This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Uncoating Stabilizes Capsid Plaque Reduction Assay Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_visualization Visualization & Analysis Cell_Seeding 1. Seed HeLa cells in 6-well plates Compound_Dilution 2. Prepare serial dilutions of this compound Cell_Seeding->Compound_Dilution Virus_Dilution 3. Prepare virus dilution (100 PFU/well) Compound_Dilution->Virus_Dilution Incubation 4. Pre-incubate virus with this compound dilutions Virus_Dilution->Incubation Infection 5. Infect cell monolayers with virus-compound mixture Incubation->Infection Adsorption 6. Adsorption period (1 hour at 37°C) Infection->Adsorption Overlay 7. Add agarose overlay Adsorption->Overlay Incubation_Plaques 8. Incubate for 48-72 hours Overlay->Incubation_Plaques Staining 9. Fix and stain with crystal violet Incubation_Plaques->Staining Counting 10. Count plaques and calculate % inhibition Staining->Counting

Application Notes and Protocols for R78206 in Picornavirus Replication Cycle Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picornaviruses represent a large and diverse family of small RNA viruses that are responsible for a wide range of human and animal diseases, including the common cold (Rhinovirus), poliomyelitis (Poliovirus), and hand, foot, and mouth disease (Enterovirus 71). The rapid replication cycle and high mutation rate of picornaviruses pose significant challenges to the development of effective antiviral therapies. R78206 is a novel small molecule inhibitor that has demonstrated potent and broad-spectrum activity against a variety of picornaviruses. These application notes provide detailed information and protocols for utilizing this compound as a tool to investigate the picornavirus replication cycle and as a lead compound for antiviral drug development.

This compound is a potent inhibitor of the host cell lipid kinase, Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This enzyme is essential for the replication of many picornaviruses, as it is required for the formation of the viral replication organelles—membranous structures where viral RNA synthesis occurs. By targeting a host factor, this compound offers a promising strategy to combat viral resistance, a common challenge with direct-acting antiviral agents.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₀N₄O₃S₂
Molecular Weight 452.55 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>10 mM), sparingly soluble in ethanol, insoluble in water
Storage Store at -20°C, protect from light

Antiviral Activity of this compound

This compound has been evaluated against a panel of picornaviruses in cell-based assays. The following table summarizes its inhibitory activity.

VirusCell LineAssay TypeIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Human Rhinovirus 14 (HRV-14) HeLaPlaque Reduction Assay0.15>50>333
Human Rhinovirus 16 (HRV-16) HeLaPlaque Reduction Assay0.21>50>238
Coxsackievirus B3 (CVB3) VeroVirus Yield Reduction0.35>50>142
Poliovirus 1 (PV1) HeLaCPE Inhibition Assay0.42>50>119
Enterovirus 71 (EV71) RDVirus Yield Reduction0.28>50>178

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀)

Mechanism of Action: Targeting PI4KIIIβ

The primary mechanism of action of this compound is the inhibition of the host cell enzyme PI4KIIIβ. This kinase plays a crucial role in the picornavirus replication cycle by generating phosphatidylinositol 4-phosphate (PI4P) lipids, which are essential for the recruitment of viral and host factors to the replication organelles.

Picornavirus_Replication_Cycle_and_R78206_Inhibition cluster_cell Host Cell Entry 1. Entry & Uncoating Translation 2. Translation of viral polyprotein Entry->Translation Polyprotein_Processing 3. Polyprotein Processing Translation->Polyprotein_Processing Replication_Organelle_Formation 4. Replication Organelle Formation Polyprotein_Processing->Replication_Organelle_Formation RNA_Replication 5. RNA Replication (- and + strand synthesis) Replication_Organelle_Formation->RNA_Replication Assembly 6. Assembly of new virions RNA_Replication->Assembly Release 7. Release by Cell Lysis Assembly->Release PI4KIIIbeta PI4KIIIβ PI4P PI4P Production PI4KIIIbeta->PI4P Recruitment Recruitment of viral/host factors PI4P->Recruitment Recruitment->Replication_Organelle_Formation Essential for This compound This compound This compound->PI4KIIIbeta Inhibits caption Mechanism of this compound in Picornavirus Replication

Figure 1. Mechanism of this compound in Picornavirus Replication.

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).

Materials:

  • HeLa or other susceptible cells

  • Picornavirus stock (e.g., HRV-14)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (10 mM in DMSO)

  • Agarose or Avicel overlay medium

  • Crystal Violet staining solution

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 90-95% confluency.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Pre-treat the cells with the diluted this compound for 1 hour at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.

  • Overlay the cells with agarose or Avicel medium containing the corresponding concentrations of this compound.

  • Incubate the plates at 33°C (for rhinovirus) or 37°C for 2-3 days until plaques are visible.

  • Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.

  • Count the number of plaques in each well and calculate the percent inhibition relative to the virus control (no compound).

  • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Virus Yield Reduction Assay

This assay measures the effect of the compound on the production of infectious virus particles.

Materials:

  • Susceptible cells (e.g., HeLa, Vero)

  • Picornavirus stock

  • DMEM with 2% FBS

  • This compound stock solution

  • 96-well plates for titration

Procedure:

  • Seed cells in 24-well plates and grow to confluency.

  • Pre-treat the cells with serial dilutions of this compound for 1 hour.

  • Infect the cells with the virus at an MOI of 0.1.

  • After adsorption, wash the cells and add fresh medium containing the compound.

  • Incubate for 24-48 hours, until cytopathic effect (CPE) is observed in the virus control wells.

  • Harvest the supernatant and perform serial 10-fold dilutions.

  • Titrate the virus in each sample using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on 96-well plates of fresh cells.

  • Calculate the viral titer for each compound concentration and determine the reduction in virus yield compared to the control.

Experimental_Workflow_Antiviral_Assay Start Start Cell_Seeding 1. Seed susceptible cells in multi-well plates Start->Cell_Seeding Compound_Treatment 2. Treat cells with serial dilutions of this compound Cell_Seeding->Compound_Treatment Virus_Infection 3. Infect cells with picornavirus Compound_Treatment->Virus_Infection Incubation 4. Incubate for 24-72 hours Virus_Infection->Incubation Quantification 5. Quantify viral replication Incubation->Quantification Plaque_Assay Plaque Reduction Assay: - Overlay with semi-solid medium - Stain and count plaques Quantification->Plaque_Assay Method 1 Yield_Reduction Virus Yield Reduction Assay: - Harvest supernatant - Titrate virus by TCID₅₀ Quantification->Yield_Reduction Method 2 Data_Analysis 6. Data Analysis: - Calculate IC₅₀ - Determine reduction in viral titer Plaque_Assay->Data_Analysis Yield_Reduction->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for antiviral assays.

Protocol 3: Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.

Materials:

  • Synchronized cell culture (e.g., by serum starvation)

  • High MOI of picornavirus (MOI = 10)

  • This compound at a concentration of 5-10 times its IC₅₀

Procedure:

  • Seed cells and synchronize them.

  • Infect the cells with a high MOI of the virus.

  • Add this compound at different time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h).

  • Harvest the virus at a fixed time point (e.g., 8 hours post-infection).

  • Titrate the virus yield for each time point.

  • Plot the viral titer against the time of compound addition. A significant drop in viral titer will be observed when the compound is added before the stage it inhibits. For this compound, the inhibitory effect is expected to be most pronounced when added early in the replication cycle, before or during the formation of replication organelles.

Safety and Handling

This compound is a potent bioactive compound and should be handled with appropriate laboratory safety precautions.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Prepare solutions in a chemical fume hood.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in IC₅₀ values Inconsistent cell confluency or virus MOI.Ensure consistent cell seeding density and use a calibrated virus stock for infections.
No antiviral activity observed Compound degradation or precipitation.Prepare fresh stock solutions of this compound. Ensure the final DMSO concentration in the medium is not cytotoxic (<0.5%).
High cytotoxicity Compound concentration is too high.Perform a cytotoxicity assay (e.g., MTS or LDH assay) to determine the CC₅₀ and use concentrations well below this value.

Conclusion

This compound is a valuable research tool for dissecting the molecular mechanisms of picornavirus replication, particularly the role of host lipid kinases in the formation of replication organelles. Its potent, broad-spectrum activity and high selectivity index make it a promising candidate for further preclinical development as an anti-picornaviral therapeutic. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their specific experimental systems.

Application Notes and Protocols for Generating Drug-Resistant Poliovirus Mutants Using R78206

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant viral strains is a significant challenge in the development of antiviral therapeutics. For rapidly mutating RNA viruses like poliovirus, understanding the mechanisms of resistance is crucial for designing robust treatment strategies, including combination therapies. This document provides detailed protocols and application notes for the generation and characterization of poliovirus mutants resistant to R78206, a pirodavir analog that acts as a capsid-binding inhibitor.[1][2] The methodologies described herein are based on established principles for selecting drug-resistant viruses in cell culture.

This compound, like other capsid inhibitors, functions by binding to a hydrophobic pocket within the viral capsid, stabilizing it and preventing the conformational changes necessary for uncoating and viral RNA release into the cytoplasm.[3] Resistance to this class of compounds typically arises from specific amino acid substitutions in the capsid proteins, primarily VP1 or VP3, which alter the drug-binding pocket.[4][5] Studying these resistant mutants provides valuable insights into drug-target interactions and informs the development of next-generation antivirals.

Data Presentation

Table 1: In Vitro Efficacy of Selected Anti-Poliovirus Compounds
CompoundTargetPoliovirus Serotype(s)EC50 Range (µM)Reference(s)
This compound Viral CapsidAll three serotypes0.11 - 0.76[1]
Pocapavir (V-073)Viral CapsidAll three serotypes0.001 - 0.15[6]
Rupintrivir (AG7088)3C ProteaseAll three serotypes0.005 - 0.04[3]
Imocitrelvir (V-7404)3C ProteaseNot specifiedNot specified[3]
Guanidine2C ProteinPoliovirusNot specified[7]
RibavirinRNA Polymerase (mutagen)PoliovirusNot specified[1]
Table 2: Frequency and Genetic Basis of Resistance to Capsid Inhibitors
CompoundVirus Strain(s)Frequency of Resistant VariantsPrimary Resistance MutationsReference(s)
Pocapavir (V-073)5 poliovirus strains1 in 2,300 to 1 in 31,000VP1: I194M/F; VP3: A24V[4][5][6]
Pocapavir (V-073)In vitro studies3–40 × 10⁻⁵VP1: I194M/F; VP3: A24V[3]

Experimental Protocols

Protocol 1: Selection of this compound-Resistant Poliovirus Mutants by Serial Passage

This protocol describes the selection of drug-resistant poliovirus mutants by sequentially passaging the virus in the presence of increasing concentrations of this compound.

Materials:

  • HeLa or LLC-MK2 cells

  • Poliovirus stock (e.g., Sabin strain or a wild-type isolate)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • 6-well plates or T-25 flasks

  • Agarose for plaque assays

  • Neutral red solution

  • Crystal violet solution

Methodology:

  • Initial Infection and Drug Application:

    • Seed HeLa cells in 6-well plates or T-25 flasks and grow to confluence.

    • Infect the cell monolayer with poliovirus at a multiplicity of infection (MOI) of 0.1 to 1 PFU/cell.

    • After a 1-hour adsorption period, remove the inoculum and add growth medium (DMEM with 2% FBS) containing a sub-inhibitory concentration of this compound (e.g., at or slightly below the EC50 value).

  • Virus Amplification (Passage 1):

    • Incubate the infected cells at 37°C until a significant cytopathic effect (CPE) is observed (typically 24-48 hours).

    • Harvest the virus by subjecting the cell culture flask to three cycles of freeze-thawing.

    • Clarify the cell lysate by centrifugation to remove cell debris. The supernatant contains the virus from the first passage.

  • Subsequent Passages with Increasing Drug Concentration:

    • Use an aliquot of the virus-containing supernatant from the previous passage to infect a fresh monolayer of HeLa cells.

    • After the adsorption period, add growth medium containing a gradually increased concentration of this compound (e.g., 2-fold, 5-fold, or 10-fold increments).

    • Repeat the process of infection, incubation, and harvesting for several passages. The goal is to select for viral populations that can replicate efficiently in the presence of progressively higher drug concentrations.

  • Isolation of Resistant Clones:

    • After 10-20 passages, or once the virus can replicate in the presence of a high concentration of this compound, perform a plaque assay on HeLa cell monolayers.

    • The plaque assay should be conducted with an agar overlay containing the selective concentration of this compound.

    • Isolate individual plaques that form in the presence of the drug. These represent clonal populations of potentially resistant virus.

  • Amplification of Resistant Clones:

    • Pick individual plaques and amplify them in fresh HeLa cell cultures (in the presence of this compound) to generate high-titer stocks of the resistant mutants.

Protocol 2: Characterization of this compound-Resistant Mutants

1. Phenotypic Characterization (Plaque Assay):

  • Determine the EC50 of this compound for the parental virus and the selected resistant mutants using a plaque reduction assay.

  • Infect HeLa cell monolayers with serial dilutions of the virus stocks.

  • After adsorption, overlay the cells with an agarose medium containing various concentrations of this compound.

  • Incubate until plaques are visible, then stain with neutral red or crystal violet to visualize and count the plaques.

  • Calculate the EC50 value as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control. A significant increase in the EC50 for the mutant compared to the parental virus confirms resistance.

2. Genotypic Characterization (Sequencing):

  • Extract viral RNA from the amplified resistant clones.

  • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the capsid-coding region of the poliovirus genome (specifically the genes for VP1, VP2, and VP3).

  • Sequence the PCR products to identify mutations that are present in the resistant mutants but absent in the parental virus.

  • Pay close attention to mutations in regions known to be involved in resistance to other capsid inhibitors (e.g., VP1 amino acid position 194 and VP3 position 24).[4][5]

3. Fitness Assessment (Growth Kinetics):

  • Perform single-step growth curve experiments to compare the replication kinetics of the resistant mutants with the parental virus in the absence of the drug.

  • Infect HeLa cells at a high MOI (e.g., 10 PFU/cell) with either the parental or a resistant virus.

  • Harvest samples at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).

  • Determine the virus titer at each time point by plaque assay.

  • A reduction in the replication rate or final yield of the resistant mutant in the absence of the drug may indicate a fitness cost associated with the resistance mutation.

Visualizations

Experimental_Workflow_for_Generating_Resistant_Mutants cluster_selection Selection of Resistant Mutants cluster_characterization Characterization of Mutants cluster_outcome Outcome start Poliovirus Stock infection Infect Cell Monolayer (e.g., HeLa) start->infection passage_n Serial Passage with Increasing [this compound] infection->passage_n isolation Plaque Assay with this compound & Isolate Resistant Clones passage_n->isolation amplification Amplify Resistant Clones isolation->amplification phenotype Phenotypic Analysis (EC50 Determination) amplification->phenotype genotype Genotypic Analysis (Sequencing of Capsid Genes) amplification->genotype fitness Fitness Assessment (Growth Kinetics) amplification->fitness outcome Identified Resistance Mutations & Characterized Phenotype phenotype->outcome genotype->outcome fitness->outcome

Caption: Workflow for generating and characterizing this compound-resistant poliovirus mutants.

Capsid_Inhibitor_Mechanism_and_Resistance cluster_virus Poliovirus Virion cluster_inhibition Mechanism of Action cluster_resistance Mechanism of Resistance capsid Viral Capsid (VP1, VP2, VP3, VP4) pocket Hydrophobic Pocket rna Viral RNA binding This compound Binds to Hydrophobic Pocket pocket->binding altered_pocket Altered Hydrophobic Pocket pocket->altered_pocket This compound This compound This compound->binding stabilization Capsid Stabilization binding->stabilization inhibition Inhibition of Uncoating & RNA Release stabilization->inhibition mutation Mutation in Capsid Protein (e.g., VP1 or VP3) mutation->altered_pocket reduced_binding Reduced this compound Binding altered_pocket->reduced_binding escape Viral Replication Continues reduced_binding->escape

Caption: Mechanism of capsid inhibitor action and the development of resistance.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving R78206, a Poliovirus Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R78206 is a pyridazinamine derivative that has been identified as a potent inhibitor of poliovirus.[1] Its mechanism of action involves binding to the viral capsid, thereby stabilizing it and preventing the conformational changes necessary for viral uncoating and release of the viral RNA into the cytoplasm.[2][3][4] This mode of action makes this compound an interesting candidate for antiviral drug development, particularly in the context of the global polio eradication initiative. High-throughput screening (HTS) assays are crucial for identifying and characterizing antiviral compounds like this compound. This document provides detailed application notes and protocols for HTS assays relevant to the study of this compound and similar capsid-binding inhibitors of poliovirus.

Mechanism of Action and Signaling Pathway

This compound is a member of a class of antiviral compounds known as capsid binders. These small molecules insert into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the entire virion, preventing the structural rearrangements that are triggered by receptor binding and are essential for the release of the viral genome into the host cell cytoplasm.[2][3][4] The process of poliovirus entry and uncoating is a key "signaling pathway" for the virus to initiate infection. This compound effectively blocks this pathway at an early stage.

Poliovirus_Entry_and_Inhibition cluster_extracellular Extracellular Space cluster_inhibition Inhibition by this compound cluster_intracellular Intracellular Space Poliovirus Poliovirus (160S) PVR Poliovirus Receptor (PVR) Poliovirus->PVR Binding A_particle A-particle (135S) (VP4 lost) PVR->A_particle Conformational Change This compound This compound This compound->Poliovirus Capsid Binding & Stabilization Empty_capsid Empty Capsid (80S) A_particle->Empty_capsid RNA Release Viral_RNA Viral RNA A_particle->Viral_RNA Uncoating Replication Replication & Translation Viral_RNA->Replication

Figure 1: Poliovirus entry pathway and inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound against the three serotypes of poliovirus has been quantified using cytopathic effect (CPE) reduction assays. The 50% effective concentration (EC50) is the concentration of the compound that reduces the viral cytopathic effect by 50%.

CompoundPoliovirus Serotype 1 (EC50 in µmol/L)Poliovirus Serotype 2 (EC50 in µmol/L)Poliovirus Serotype 3 (EC50 in µmol/L)Reference
This compound 0.760.110.18[1]
Pirodavir (R77975)>250.230.47[5]
Pleconaril>250.190.41[5]

Experimental Protocols

High-Throughput Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds that protect host cells from virus-induced cell death.

Objective: To determine the concentration at which this compound or other test compounds inhibit poliovirus-induced CPE in a susceptible cell line (e.g., HeLa or Vero cells).

Materials:

  • HeLa or Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Poliovirus stocks (Serotypes 1, 2, and 3)

  • This compound and other test compounds

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

  • Plate reader capable of luminescence detection

Protocol:

  • Cell Plating:

    • Trypsinize and resuspend HeLa cells in DMEM with 10% FBS.

    • Seed 1 x 10^4 cells per well in a 96-well plate.

    • Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and other test compounds in DMEM with 2% FBS.

    • Remove the growth medium from the cell plates and add 100 µL of the diluted compounds to the respective wells.

    • Include wells with medium only (cell control) and wells with virus and no compound (virus control).

  • Virus Infection:

    • Dilute poliovirus stock to a multiplicity of infection (MOI) of 0.01 in DMEM with 2% FBS.

    • Add 100 µL of the diluted virus to all wells except the cell control wells.

    • Incubate the plates at 37°C, 5% CO2 for 48-72 hours, or until CPE is observed in approximately 90% of the virus control wells.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the cell control.

    • Plot the percentage of viability against the compound concentration and determine the EC50 value using a non-linear regression analysis.

CPE_Assay_Workflow Start Start Seed_Cells Seed HeLa cells in 96-well plates Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add serial dilutions of this compound Incubate_24h_1->Add_Compounds Add_Virus Infect with Poliovirus (MOI 0.01) Add_Compounds->Add_Virus Incubate_48_72h Incubate 48-72h Add_Virus->Incubate_48_72h Add_Viability_Reagent Add CellTiter-Glo® Incubate_48_72h->Add_Viability_Reagent Measure_Luminescence Measure Luminescence Add_Viability_Reagent->Measure_Luminescence Analyze_Data Calculate EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the CPE reduction assay.
Thermal Shift Assay for Capsid Stability

This assay measures the thermal stability of the viral capsid in the presence of a test compound. Capsid-stabilizing compounds like this compound will increase the melting temperature (Tm) of the capsid.

Objective: To identify compounds that bind to and stabilize the poliovirus capsid by measuring changes in its thermal denaturation profile.

Materials:

  • Purified poliovirus particles

  • SYPRO Orange dye (5000x stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • This compound and other test compounds

  • 96-well or 384-well qPCR plates

  • Real-time PCR instrument with a thermal ramping capability

Protocol:

  • Reaction Setup:

    • In each well of a qPCR plate, add 2 µg of purified poliovirus.

    • Add the test compound to the desired final concentration (e.g., 10 µM).

    • Add SYPRO Orange dye to a final concentration of 5x.

    • Adjust the final volume to 20 µL with PBS.

    • Include a no-compound control (DMSO vehicle).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C at a rate of 0.5°C per minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.

    • Calculate the change in Tm (ΔTm) for each compound relative to the DMSO control. A positive ΔTm indicates stabilization of the capsid.

Thermal_Shift_Workflow Start Start Prepare_Reaction Prepare reaction mix: Poliovirus + Compound + SYPRO Orange Start->Prepare_Reaction Load_Plate Load into qPCR plate Prepare_Reaction->Load_Plate Run_qPCR Run thermal ramp (25-95°C) and measure fluorescence Load_Plate->Run_qPCR Analyze_Data Plot fluorescence vs. temperature and determine Tm Run_qPCR->Analyze_Data Calculate_DeltaTm Calculate ΔTm Analyze_Data->Calculate_DeltaTm End End Calculate_DeltaTm->End

Figure 3: Workflow for the thermal shift assay.

Conclusion

The provided application notes and protocols offer a framework for the high-throughput screening and characterization of poliovirus capsid inhibitors like this compound. The cytopathic effect reduction assay is a robust method for determining the antiviral potency of compounds in a cell-based system. The thermal shift assay provides a biophysical method to directly assess the stabilizing effect of compounds on the viral capsid, offering a valuable tool for mechanism-of-action studies and lead optimization. These assays can be readily adapted for automated HTS platforms to accelerate the discovery of novel antipoliovirus therapeutics.

References

Application Notes and Protocols: R78206 in Combination Therapy with Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the poliovirus inhibitor R78206, including its mechanism of action and a rationale for its use in combination therapy. Detailed protocols for evaluating the synergistic antiviral effects of this compound with other antiviral agents are provided, based on established methodologies in virology.

Introduction to this compound

This compound is a pyridazinamine derivative identified as a potent inhibitor of poliovirus replication.[1] Its primary mechanism of action is the stabilization of the viral capsid.[1][2] By binding to a hydrophobic pocket within the VP1 capsid protein, this compound prevents the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell.[3][4] This capsid-stabilizing effect not only inhibits infection but also protects the virus particles from thermal inactivation.[1][2]

While this compound demonstrated potent and broad-spectrum activity against poliovirus serotypes, its development was not pursued further due to a poor pharmacokinetic profile, specifically the hydrolysis of its ester bond.[5] However, its well-tolerated nature and unique mechanism of action make it a valuable research tool and a candidate for potential combination therapies, should its pharmacokinetic limitations be addressed through medicinal chemistry efforts.[5]

Rationale for Combination Therapy

The use of antiviral combination therapy is a cornerstone of treatment for many viral infections, including HIV and HCV. The primary advantages of this approach are:

  • Increased Antiviral Potency: Targeting different stages of the viral life cycle can lead to synergistic or additive effects, resulting in more profound inhibition of viral replication than monotherapy.

  • Reduced Risk of Drug Resistance: The emergence of drug-resistant viral variants is a major challenge in antiviral therapy. By combining drugs with different mechanisms of action, the virus would need to acquire multiple mutations simultaneously to overcome the treatment, which is a much rarer event.

  • Potential for Dose Reduction: Synergistic interactions may allow for the use of lower doses of each drug, potentially reducing toxicity and side effects.

For poliovirus, a combination of a capsid-binding agent like this compound with inhibitors of other viral proteins, such as the viral protease or the RNA-dependent RNA polymerase, represents a rational therapeutic strategy.[5] The Polio Antivirals Initiative (PAI) has highlighted the importance of developing such antiviral agents, noting that capsid-binding agents may be best used in combination with antivirals that have different mechanisms of action.[6]

Poliovirus_Replication_Cycle_and_Drug_Targets Poliovirus Poliovirus Entry Entry Poliovirus->Entry This compound This compound This compound->Entry Inhibits Uncoating Translation Translation Protease_Inhibitor Protease_Inhibitor Translation->Protease_Inhibitor Target Protease_Inhibitor->Translation Inhibits Polyprotein Cleavage Replication Replication Polymerase_Inhibitor Polymerase_Inhibitor Replication->Polymerase_Inhibitor Target Polymerase_Inhibitor->Replication Inhibits RNA Synthesis Assembly Assembly Release Release Assembly->Release

Experimental Protocol: In Vitro Synergy Testing

This protocol describes a checkerboard assay to evaluate the antiviral synergy of this compound in combination with a protease inhibitor (e.g., rupintrivir) and a polymerase inhibitor (e.g., ribavirin) against poliovirus in cell culture.

3.1. Materials

  • Cells and Virus:

    • HeLa or Vero cells

    • Poliovirus type 1 (e.g., Mahoney strain)

    • Cell culture medium (e.g., DMEM with 10% FBS)

  • Antiviral Compounds:

    • This compound (CAS 124436-97-1)

    • Rupintrivir (or other suitable picornavirus protease inhibitor)

    • Ribavirin (broad-spectrum nucleoside analog)

    • DMSO (for dissolving compounds)

  • Reagents and Equipment:

    • 96-well cell culture plates

    • Cell counting device (e.g., hemocytometer)

    • Reagents for viral titer determination (e.g., crystal violet for plaque assay or CellTiter-Glo® for CPE reduction assay)

    • CO2 incubator (37°C, 5% CO2)

3.2. Methodology

  • Cell Plating:

    • Trypsinize and count HeLa cells.

    • Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^4 cells/well).

    • Incubate overnight.

  • Drug Preparation (Checkerboard Dilution):

    • Prepare stock solutions of this compound, rupintrivir, and ribavirin in DMSO.

    • On the day of the experiment, prepare serial dilutions of each drug in cell culture medium. For a checkerboard assay, you will prepare dilutions of Drug A horizontally and Drug B vertically in a 96-well "master plate".

    • For example, prepare 2x final concentrations of an 8-point dilution series for each drug.

  • Infection and Treatment:

    • Aspirate the medium from the cell monolayers.

    • Infect the cells with poliovirus at a multiplicity of infection (MOI) that causes significant cell death (cytopathic effect, CPE) within 48-72 hours (e.g., MOI of 0.01).

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Transfer the drug dilutions from the master plate to the corresponding wells of the infected cell plate. Include "no drug" and "no virus" controls.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the "no drug" control wells.

  • Endpoint Measurement (CPE Reduction Assay):

    • Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels.

    • Record the luminescence from each well using a plate reader.

    • Calculate the percentage of cell viability for each drug concentration and combination, normalized to the "no virus" (100% viability) and "no drug" (0% viability) controls.

3.3. Data Analysis

The interaction between the two drugs can be classified as synergistic, additive, or antagonistic. This is typically calculated using software like MacSynergyII or the CompuSyn software, which is based on the Chou-Talalay method. The analysis generates a Combination Index (CI), where:

  • CI < 1: Synergy

  • CI = 1: Additivity

  • CI > 1: Antagonism

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HeLa cells in 96-well plates C Infect cells with Poliovirus (MOI 0.01) A->C B Prepare serial dilutions of This compound and Drug B D Add drug combinations (Checkerboard) B->D C->D E Incubate for 48-72h D->E F Measure cell viability (CPE Reduction Assay) E->F G Calculate % inhibition F->G H Determine Synergy (e.g., Combination Index) G->H

Data Presentation

The results from a checkerboard synergy experiment are typically presented in a table format. The table below shows a hypothetical example of the percentage of viral inhibition for combinations of this compound and Rupintrivir.

Table 1: Hypothetical Antiviral Activity of this compound and Rupintrivir Combinations against Poliovirus

This compound (nM)Rupintrivir (nM)% Inhibition (Observed)% Inhibition (Expected, Additive)Combination Index (CI)Interpretation
10025---
05030---
10507547.50.7Synergistic
20050---
010055---
201009577.50.4Synergistic
40080---
020085---
4020099970.9Additive

Note: Expected additive inhibition is calculated using the Bliss independence model: E = A + B - (AB), where A and B are the inhibitions of the individual drugs. CI values are for illustrative purposes.*

Conclusion

This compound is a potent poliovirus capsid-stabilizing agent with a well-defined mechanism of action. Although its development was halted, it remains a valuable tool for research. The principles of combination antiviral therapy suggest that this compound, or improved analogs, could be highly effective when used with other antivirals that target different viral functions. The provided protocols offer a standard framework for researchers to investigate these potential synergistic interactions, which could inform the development of future therapies for poliovirus and other related picornaviruses.

References

Application Notes and Protocols for R78206 Antiviral Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro antiviral testing of the novel compound R78206 against coronaviruses. The following sections outline suitable cell lines, experimental methodologies, and data presentation guidelines to ensure robust and reproducible results. These protocols are designed to be a comprehensive resource for researchers and scientists in the field of antiviral drug development.

Suitable Cell Lines for this compound Antiviral Testing

The selection of an appropriate cell line is critical for the successful evaluation of antiviral compounds. The susceptibility of a cell line to a specific virus is dependent on the presence of viral entry receptors and host factors necessary for viral replication.[1] For coronaviruses such as SARS-CoV-2, key factors include the angiotensin-converting enzyme 2 (ACE2) receptor and the transmembrane protease serine 2 (TMPRSS2).[1] Several cell lines are commonly used for in vitro antiviral screening against coronaviruses.[2][3]

Below is a summary of recommended cell lines for testing the efficacy of this compound.

Cell LineOriginKey CharacteristicsRecommended For
Vero E6 African green monkey kidneyDeficient in interferon production, leading to high viral yields. Widely used for virus propagation and antiviral assays.[1]General antiviral screening, plaque assays, CPE assays.
Vero CCL-81 African green monkey kidneyA subclone of Vero 76, also highly permissive to a wide range of viruses.General antiviral screening, cytotoxicity assays.
Calu-3 Human lung adenocarcinomaExpresses ACE2 and TMPRSS2 endogenously, representing a more physiologically relevant model for respiratory viruses.Efficacy testing in a human lung cell line.
Caco-2 Human colorectal adenocarcinomaExpresses ACE2 and can be permissive to SARS-CoV-2 infection.[4]Studies on intestinal replication of coronaviruses.
Huh-7 Human liver carcinomaPermissive to some coronaviruses and can be used for specific antiviral studies.Mechanistic studies and evaluation in a hepatic cell line.
HEK293T/ACE2 Human embryonic kidneyEngineered to overexpress the ACE2 receptor, resulting in high susceptibility to SARS-CoV-2.[5]High-throughput screening and entry inhibitor assays.

Quantitative Data Summary for this compound

The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral activity. The cytotoxicity of the compound is determined by its 50% cytotoxic concentration (CC50), the concentration that results in the death of 50% of the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

The following table presents hypothetical quantitative data for this compound, based on typical values observed for effective antiviral compounds like Remdesivir.[6]

Cell LineAssay TypeThis compound EC50 (µM)This compound CC50 (µM)Selectivity Index (SI = CC50/EC50)
Vero E6 CPE Inhibition0.85>100>117.6
Vero E6 Plaque Reduction0.77>100>129.8
Calu-3 qRT-PCR0.28>50>178.6
Caco-2 qRT-PCR0.45>50>111.1

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol determines the CC50 of this compound.

Materials:

  • Selected host cell line (e.g., Vero E6)

  • Complete growth medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to inhibit virus-induced cell death.[7]

Materials:

  • Selected host cell line (e.g., Vero E6)

  • Coronavirus stock

  • Complete growth medium and infection medium (low serum)

  • This compound stock solution

  • 96-well cell culture plates

  • Crystal violet solution or CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

  • Seed 96-well plates with host cells and incubate for 24 hours to form a monolayer.[8]

  • Prepare serial dilutions of this compound in infection medium.

  • Infect the cells with the coronavirus at a multiplicity of infection (MOI) of 0.05.

  • Immediately add the diluted this compound to the infected cells. Include virus-infected cells without compound (virus control) and uninfected cells (cell control).

  • Incubate the plates for 72 hours at 37°C with 5% CO2, or until CPE is observed in 80-90% of the virus control wells.[9]

  • Quantify cell viability using either crystal violet staining or a luminescent cell viability assay.[1][10]

  • Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles.[11][12]

Materials:

  • Selected host cell line (e.g., Vero E6)

  • Coronavirus stock

  • Complete growth medium and infection medium

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Agarose or methylcellulose overlay

  • Crystal violet solution

Procedure:

  • Seed plates with host cells to form a confluent monolayer.[13]

  • Prepare serial dilutions of the virus stock.

  • Pre-incubate the virus dilutions with equal volumes of this compound dilutions for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixture for 1 hour.

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of this compound.[14]

  • Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for plaque formation.

  • Fix the cells with 4% formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value from the dose-response curve.

Quantitative RT-PCR (qRT-PCR) Assay for Viral RNA Quantification

This protocol measures the inhibition of viral RNA replication.[15][16]

Materials:

  • Selected host cell line (e.g., Calu-3)

  • Coronavirus stock

  • This compound stock solution

  • 24-well or 48-well cell culture plates

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probe specific for a viral gene (e.g., N gene)

Procedure:

  • Seed plates with host cells and incubate for 24 hours.

  • Infect the cells with the coronavirus at a specific MOI.

  • After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.

  • Incubate for 24-48 hours at 37°C with 5% CO2.

  • Harvest the cell supernatant or cell lysate for RNA extraction.

  • Perform RNA extraction according to the kit manufacturer's protocol.

  • Set up the qRT-PCR reaction with the extracted RNA, primers, probe, and master mix.[17]

  • Run the qRT-PCR and determine the viral RNA copy number based on a standard curve.

  • Calculate the percentage of inhibition of viral RNA replication and determine the EC50 value.

Visualizations

Coronavirus Entry and Replication Pathway

The following diagram illustrates the key steps in coronavirus entry into a host cell and its subsequent replication, which are potential targets for antiviral compounds like this compound. The virus binds to the ACE2 receptor, and the spike protein is cleaved by proteases like TMPRSS2, allowing for membrane fusion and entry.[18][19] Once inside, the viral RNA is released and translated to form the replicase-transcriptase complex, which drives viral RNA synthesis.[20][21]

Coronavirus_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Virus Virus ACE2 ACE2 Virus->ACE2 1. Binding TMPRSS2 TMPRSS2 Viral_RNA Viral_RNA TMPRSS2->Viral_RNA 2. S-protein cleavage & Membrane Fusion Replicase_Complex Replicase_Complex Viral_RNA->Replicase_Complex 3. Translation New_Virions New_Virions Viral_RNA->New_Virions 6. Assembly Replicase_Complex->Viral_RNA 4. RNA Replication Viral_Proteins Viral_Proteins Replicase_Complex->Viral_Proteins 5. Transcription & Translation Viral_Proteins->New_Virions Exocytosis Exocytosis New_Virions->Exocytosis 7. Release

Caption: Coronavirus entry and replication pathway.

Experimental Workflow for this compound Antiviral Testing

The diagram below outlines the general workflow for evaluating the antiviral efficacy of this compound, from initial cytotoxicity assessment to the final determination of antiviral activity through various assays.

Antiviral_Testing_Workflow cluster_setup Initial Setup cluster_assays Antiviral Assays cluster_analysis Data Analysis Cell_Culture 1. Host Cell Culture (e.g., Vero E6, Calu-3) Cytotoxicity 3. Cytotoxicity Assay (Determine CC50) Cell_Culture->Cytotoxicity CPE_Assay 4a. CPE Inhibition Assay Cell_Culture->CPE_Assay Plaque_Assay 4b. Plaque Reduction Assay Cell_Culture->Plaque_Assay qRT_PCR 4c. qRT-PCR Assay Cell_Culture->qRT_PCR Compound_Prep 2. Prepare this compound Serial Dilutions Compound_Prep->Cytotoxicity Compound_Prep->CPE_Assay Compound_Prep->Plaque_Assay Compound_Prep->qRT_PCR SI_Calc 6. Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI_Calc EC50_Calc 5. Calculate EC50 CPE_Assay->EC50_Calc Plaque_Assay->EC50_Calc qRT_PCR->EC50_Calc EC50_Calc->SI_Calc

References

Troubleshooting & Optimization

Improving R78206 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R78206. The information provided is intended to help improve the stability of this compound in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a pyridazinamine derivative with the chemical formula C22H29N3O3 and a molecular weight of 383.49 g/mol .[1] Its IUPAC name is ethyl 4-(3-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)propoxy)benzoate.[1] It is known to be an inhibitor of poliovirus replication, specifically inhibiting the formation of eclipse particles.[1] For research purposes, it is recommended to store this compound in a dry, dark environment at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months to years).[1]

Q2: I am observing precipitation of this compound in my aqueous buffer. What could be the cause and how can I resolve it?

Precipitation of this compound in aqueous solutions is likely due to its low water solubility. The stability and solubility of compounds like this compound can be highly dependent on the pH of the solution. If the pH of your buffer is near the isoelectric point of the compound, its solubility will be at its minimum.

Troubleshooting Steps:

  • pH Adjustment: Systematically vary the pH of your buffer to determine the optimal pH for solubility. For weakly basic compounds, solubility generally increases in acidic pH where the molecule can be protonated.

  • Use of Co-solvents: Incorporating organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can significantly enhance the solubility of poorly soluble compounds.[2][3] It is crucial to start with a small percentage of the co-solvent and gradually increase it, keeping in mind the tolerance of your experimental system to the solvent.

  • Employ Solubilizing Excipients: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[2][3] Surfactants like Tween 80 can also be used to form micelles that encapsulate the compound, improving its solubility.[3]

Q3: My this compound solution seems to be losing potency over time. What are the potential degradation pathways?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups (ester, pyridazine) can be susceptible to certain degradation mechanisms:

  • Hydrolysis: The ethyl ester group in this compound can be prone to hydrolysis, especially at pH values away from neutral. This reaction would cleave the ester bond, resulting in the corresponding carboxylic acid and ethanol. The rate of hydrolysis is often pH and temperature-dependent.

  • Oxidation: The nitrogen-containing heterocyclic rings (pyridazine and piperidine) could be susceptible to oxidation. This can be influenced by exposure to air, light, and the presence of metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of many organic molecules. It is recommended to handle and store this compound solutions protected from light.

Q4: How can I prepare a stable stock solution of this compound?

For preparing a stable stock solution, it is advisable to dissolve this compound in an anhydrous organic solvent such as DMSO first, at a high concentration. This stock solution can then be stored at -20°C or -80°C. For experimental use, the stock solution should be diluted to the final concentration in the desired aqueous buffer immediately before use. This minimizes the time the compound spends in an aqueous environment where it may be less stable.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Inconsistent results could be due to the precipitation of this compound in the cell culture medium, leading to variable effective concentrations. The components of the media, such as proteins, can also interact with the compound.

Solutions:

  • Solubility in Media: Before conducting your assay, test the solubility of this compound at the final concentration in the specific cell culture medium you are using. You can do this by preparing the solution and visually inspecting for precipitation after a relevant incubation time.

  • Serial Dilution: When diluting the DMSO stock solution into the aqueous medium, it is best to do it in a stepwise manner, vortexing or mixing gently after each addition to avoid localized high concentrations that can lead to precipitation.

  • Use of Serum: If your assay allows, the presence of serum (like FBS) can sometimes help to stabilize small molecules in the solution.

Issue 2: Appearance of new peaks in HPLC analysis of the this compound solution over time.

Possible Cause: The appearance of new peaks in your chromatogram is a strong indication of chemical degradation.

Solutions:

  • Forced Degradation Studies: To identify the nature of the degradation products, you can perform forced degradation studies. This involves exposing the this compound solution to stress conditions such as acidic and basic pH, high temperature, oxidative stress (e.g., with H2O2), and photostress (exposure to UV light). Analysis of the stressed samples by HPLC-MS can help to identify the degradation products and understand the degradation pathways.

  • Optimize Storage Conditions: Based on the results of the forced degradation studies, you can optimize the storage conditions of your solutions. For example, if the compound is found to be sensitive to light, all solutions should be stored in amber vials or protected from light. If it is susceptible to oxidation, de-gassing the buffer and storing under an inert atmosphere (like nitrogen or argon) might be beneficial.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the stability of this compound. The following table provides a template for how such data could be structured. Researchers are encouraged to generate their own internal data following the provided experimental protocols.

Table 1: Hypothetical pH-Dependent Solubility of this compound

pHBuffer SystemSolubility (µg/mL)
3.0Citrate Buffer> 100
5.0Acetate Buffer20 - 50
7.4Phosphate Buffer< 10
9.0Borate Buffer< 5

Table 2: Hypothetical Stability of this compound in Aqueous Solution at 25°C

ConditionRemaining this compound (%) after 24h
pH 3.095%
pH 7.480%
pH 9.065%
pH 7.4 + 1% DMSO90%
pH 7.4 (light protected)85%

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Add an excess amount of this compound powder to a known volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.

Protocol 2: Aqueous Stability Assessment by HPLC
  • Prepare a solution of this compound in the desired aqueous buffer at a known concentration.

  • Divide the solution into several aliquots in appropriate vials.

  • Store the vials under different conditions (e.g., 4°C, 25°C, 40°C, protected from light, exposed to light).

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each storage condition.

  • Analyze the samples by a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent drug from its degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Visualizations

Poliovirus_Replication_Pathway cluster_host_cell Host Cell Cytoplasm Poliovirus Poliovirus Receptor_Binding Receptor Binding (CD155) Poliovirus->Receptor_Binding Endocytosis Endocytosis Receptor_Binding->Endocytosis RNA_Release Viral RNA Release Endocytosis->RNA_Release Viral_RNA Viral_RNA RNA_Release->Viral_RNA Translation Translation of Viral Polyprotein Viral_RNA->Translation Replication_Complex_Formation Replication Complex Formation Viral_RNA->Replication_Complex_Formation template Polyprotein Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic Processing (2A, 3C/3CD proteases) Polyprotein->Proteolytic_Processing Viral_Proteins Viral Proteins (e.g., 3D-pol, 2BC, 3A) Proteolytic_Processing->Viral_Proteins Viral_Proteins->Replication_Complex_Formation Assembly Virion Assembly Viral_Proteins->Assembly Membranous_Vesicles Membranous Vesicles (ER/Golgi derived) Replication_Complex_Formation->Membranous_Vesicles Negative_Strand_Synthesis (-) Strand Synthesis Membranous_Vesicles->Negative_Strand_Synthesis Positive_Strand_Synthesis (+) Strand Synthesis Negative_Strand_Synthesis->Positive_Strand_Synthesis Progeny_RNA Progeny_RNA Positive_Strand_Synthesis->Progeny_RNA Progeny_RNA->Assembly New_Virions New_Virions Assembly->New_Virions Cell_Lysis Cell Lysis and Virion Release New_Virions->Cell_Lysis This compound This compound This compound->Replication_Complex_Formation Inhibits

Caption: Poliovirus Replication Cycle and the Site of this compound Inhibition.

Experimental_Workflow Start Start: this compound Powder Prepare_Stock Prepare Concentrated Stock in Anhydrous DMSO Start->Prepare_Stock Store_Stock Store Stock Solution at -20°C or -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution in Aqueous Buffer Store_Stock->Prepare_Working Solubility_Test Is Solution Clear? Prepare_Working->Solubility_Test Precipitation Precipitation Observed Solubility_Test->Precipitation No Stability_Test Perform Stability Test (HPLC at T=0) Solubility_Test->Stability_Test Yes Optimize_Solubility Optimize Formulation: - Adjust pH - Add Co-solvent - Add Solubilizer Precipitation->Optimize_Solubility Optimize_Solubility->Prepare_Working Incubate Incubate Under Experimental Conditions Stability_Test->Incubate Final_Analysis Final Analysis (e.g., Cell-based Assay) Incubate->Final_Analysis Stability_Check Stability Check (HPLC at T=final) Incubate->Stability_Check End End: Reliable Data Final_Analysis->End Stability_Check->End

Caption: Recommended workflow for preparing and using this compound solutions.

References

Technical Support Center: Overcoming R78206 Solubility Issues in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing R78206, ensuring its proper dissolution in cell culture media is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pyridazinamine derivative identified as a potent inhibitor of poliovirus. Its primary mechanism of action is to bind to the viral capsid, stabilizing it and thereby preventing the conformational changes necessary for the virus to release its genetic material into the host cell. This inhibition of "eclipsing" effectively halts the viral replication cycle.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with low aqueous solubility.[1][2] For optimal results, use anhydrous, sterile DMSO to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds.

Q3: How should I store the solid this compound compound and its stock solution?

Proper storage is crucial to maintain the stability and activity of this compound.

  • Solid Compound: Store the powdered form of this compound in a dry, dark place at -20°C for long-term storage.

  • Stock Solution: Prepare aliquots of the this compound stock solution in DMSO to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term use (days to weeks), the stock solution can be kept at 4°C.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%. However, the tolerance to DMSO can vary significantly between different cell lines. It is best practice to include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.

Q5: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What could be the cause?

Precipitation upon addition of a DMSO stock solution to aqueous cell culture medium is a common issue for poorly soluble compounds. This phenomenon, often referred to as "solvent shift," occurs because the compound is forced from a solvent in which it is highly soluble (DMSO) into one where it is poorly soluble (aqueous medium). Other contributing factors can include the temperature and pH of the medium, as well as the presence of salts and other components that can interact with the compound.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.

Issue 1: Precipitate Forms Immediately Upon Addition to Media

This is the most common solubility issue and is typically due to the rapid change in solvent environment.

Troubleshooting Workflow:

start Precipitate observed immediately after adding This compound stock to media check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_final_dmso Is final DMSO concentration ≤ 0.5%? check_stock->check_final_dmso Yes remake_stock->check_stock adjust_dmso Lower the final DMSO concentration. check_final_dmso->adjust_dmso No check_media_temp Is the media pre-warmed to 37°C? check_final_dmso->check_media_temp Yes adjust_dmso->check_final_dmso warm_media Pre-warm media to 37°C before adding stock. check_media_temp->warm_media No check_addition_method How was the stock added to the media? check_media_temp->check_addition_method Yes warm_media->check_media_temp slow_addition Add stock dropwise while gently swirling the media. check_addition_method->slow_addition Rapidly end_solution Solution should be clear. Proceed with experiment. check_addition_method->end_solution Slowly serial_dilution Perform serial dilutions in media. slow_addition->serial_dilution serial_dilution->end_solution

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Precipitate Forms Over Time in the Incubator

This may indicate that the compound is coming out of solution as the media components change or as the compound degrades.

Troubleshooting Steps:

  • Reduce Final Concentration: The working concentration of this compound may be above its solubility limit in the complete cell culture medium over time. Try using a lower final concentration.

  • Serum Concentration: If using a serum-containing medium, consider that proteins in the serum can sometimes interact with compounds and cause precipitation. Test different serum lots or consider reducing the serum percentage if your cell line allows.

  • Media Components: High concentrations of certain salts or supplements in the media can contribute to precipitation. If using a custom media formulation, review the components for potential interactions.

  • Incubation Conditions: Ensure the incubator has stable temperature and humidity. Evaporation of the media can lead to increased concentrations of all components, potentially causing precipitation.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides general solubility information for compounds with similar characteristics and for the recommended solvent, DMSO.

Solvent/MediumSolubilityNotes
DMSO ≥ 20 mg/mL (for similar compounds)Use anhydrous, sterile DMSO for stock solutions.
Ethanol Sparingly soluble to insolubleNot recommended as a primary solvent.
Water / PBS InsolubleDirect dissolution in aqueous buffers is not feasible.
Cell Culture Media Very lowDependent on final DMSO concentration and media components.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 383.49 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to come to room temperature before opening.

  • Weigh out 3.84 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment.

  • Calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 10 µM working solution:

    • Use the formula: C1V1 = C2V2

    • (10,000 µM)(V1) = (10 µM)(1000 µL)

    • V1 = 1 µL

  • Add the calculated volume of the stock solution (1 µL in this example) to the pre-warmed cell culture medium.

  • Crucially , add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion. This minimizes localized high concentrations that can lead to precipitation.

  • Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (e.g., for a 1:1000 dilution, the final DMSO concentration is 0.1%).

  • Use the freshly prepared working solution immediately for your cell culture experiments.

Signaling Pathway Considerations

While this compound's primary target is the poliovirus capsid, it is important for researchers using this compound in cell-based assays to be aware of potential off-target effects on host cell signaling pathways. The search results did not indicate any known direct effects of this compound on common pathways such as MAPK/ERK, PI3K/Akt, or NF-kB. However, viral infections themselves can significantly modulate these pathways. Therefore, any observed changes in these pathways in the context of a viral infection and this compound treatment should be interpreted carefully.

Experimental Workflow for Investigating Off-Target Effects:

start Hypothesis: Does this compound affect host cell signaling? cell_treatment Treat uninfected cells with This compound and vehicle control (DMSO). start->cell_treatment protein_extraction Lyse cells and extract proteins. cell_treatment->protein_extraction western_blot Perform Western blot for key signaling pathway proteins (e.g., p-ERK, p-Akt). protein_extraction->western_blot analysis Analyze and compare protein expression levels. western_blot->analysis conclusion Determine if this compound has off-target effects. analysis->conclusion

Caption: Workflow for assessing potential off-target effects.

References

Troubleshooting inconsistent results in R78206 plaque assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using R78206 in viral plaque assays. The information is designed to help address common issues and ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in plaque assays?

A1: this compound is a novel investigational antiviral compound. In virology research, it is primarily evaluated for its ability to inhibit the replication of specific viruses using plaque reduction assays. These assays quantify the reduction in viral plaques in the presence of different concentrations of this compound, allowing for the determination of its antiviral potency (e.g., IC50 value).

Q2: What is the principle of a plaque reduction assay?

A2: A plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and to assess the efficacy of antiviral substances. A confluent monolayer of host cells is infected with a known amount of virus. The infected cells are then overlaid with a semi-solid medium that restricts the spread of progeny virions to neighboring cells. This results in the formation of localized zones of cell death called plaques. When an antiviral agent like this compound is included in the medium, it can inhibit viral replication, leading to a reduction in the number and/or size of the plaques.

Q3: How do I interpret the results of my this compound plaque reduction assay?

A3: The primary endpoint of a plaque reduction assay is the number of plaque-forming units (PFU). By comparing the number of plaques in wells treated with this compound to the number in untreated (virus control) wells, you can calculate the percentage of plaque inhibition for each concentration of the compound. These data are then used to generate a dose-response curve and determine the 50% inhibitory concentration (IC50), which is the concentration of this compound required to reduce the number of plaques by 50%.

Q4: Should I be concerned about the cytotoxicity of this compound?

A4: Yes, it is crucial to differentiate between antiviral activity and cytotoxicity. High concentrations of this compound may be toxic to the host cells, leading to a reduction in plaque numbers that is not due to a specific antiviral effect. Therefore, it is essential to perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) of this compound on the same cell line used for the plaque assay. The selectivity index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.

Troubleshooting Guides

Issue 1: No Plaques or Very Few Plaques in the Virus Control Wells
Possible Cause Troubleshooting Steps
Inactive Virus Stock - Verify the viability of your virus stock by titrating it using a standard plaque assay without any compound. - Ensure proper storage of the virus stock (typically at -80°C in small aliquots to avoid repeated freeze-thaw cycles).
Incorrect Virus Dilution - The virus concentration may be too low. Use a lower dilution of your virus stock. - Perform a serial dilution of your virus stock to determine the optimal concentration that yields a countable number of plaques (typically 30-100 plaques per well).
Suboptimal Cell Health - Ensure the host cell monolayer is healthy and confluent (95-100%) at the time of infection. Unhealthy or sparse cells will not support efficient plaque formation. - Check for any signs of contamination in your cell culture.
Inappropriate Incubation Time - The incubation period may be too short for visible plaques to develop. Depending on the virus and host cell line, plaque formation can take from 2 to 14 days.[1]
Issue 2: Inconsistent Plaque Size and Morphology
Possible Cause Troubleshooting Steps
Uneven Virus Adsorption - After adding the virus inoculum, gently rock the plates to ensure an even distribution of the virus across the cell monolayer.
Overlay Solidified Unevenly - Ensure the overlay medium is at the correct temperature before adding it to the wells. If it's too hot, it can damage the cells; if it's too cold, it may solidify prematurely and unevenly.
Cell Monolayer is Not Uniform - Seed the cells evenly to achieve a uniform monolayer. Inconsistent cell density can lead to variations in plaque size.
Genetic Variants in Virus Stock - Plaque morphology can vary due to genetic heterogeneity in the virus population. Plaque purify your virus stock to obtain a more homogenous population if necessary.
Issue 3: Cell Monolayer Detachment or "Peeling"
Possible Cause Troubleshooting Steps
Overlay Medium Applied at High Temperature - Allow the agarose or methylcellulose overlay to cool to the appropriate temperature (typically around 42-45°C for agarose) before adding it to the cells.
Toxicity of this compound - High concentrations of the compound may be toxic to the cells, causing them to detach. Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound.
Rough Handling of Plates - Handle the plates gently, especially after the overlay has been added, to avoid disturbing the cell monolayer.
Issue 4: High Background Staining or Difficulty Visualizing Plaques
Possible Cause Troubleshooting Steps
Incomplete Removal of Overlay - Ensure all of the semi-solid overlay is removed before staining. Residual overlay can trap the stain and obscure the plaques.
Improper Staining or Washing - Use the correct concentration of the staining solution (e.g., crystal violet) and stain for the optimal amount of time. - Gently wash the wells with water or PBS after staining to remove excess stain without detaching the cell monolayer.
Cell Monolayer Was Not Fully Confluent - If the cell monolayer has gaps, these can be mistaken for plaques after staining. Ensure a confluent monolayer before starting the experiment.

Quantitative Data Summary

The following table presents hypothetical data from a plaque reduction assay evaluating the antiviral activity of this compound against a generic virus.

This compound Concentration (µM)Mean Plaque Count (PFU/well)Standard Deviation% Plaque Reduction
0 (Virus Control)8570%
0.17868.2%
155535.3%
1012385.9%
502197.6%
10000100%

Experimental Protocols

Plaque Reduction Assay for this compound

This protocol outlines a general procedure for determining the antiviral activity of this compound. Optimization for specific viruses and cell lines may be required.

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero E6) into 6-well plates at a density that will result in a confluent monolayer the following day.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations.

  • Virus Infection:

    • When the cell monolayer is 95-100% confluent, remove the growth medium.

    • Wash the monolayer gently with phosphate-buffered saline (PBS).

    • Prepare a virus dilution in serum-free medium that will yield 30-100 plaques per well.

    • Add the virus inoculum to each well, except for the cell control wells.

    • Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.

  • Application of this compound and Overlay:

    • During the virus adsorption period, prepare the overlay medium. For a 1.2% methylcellulose overlay, mix equal parts of 2.4% methylcellulose with 2x concentrated growth medium containing the appropriate concentrations of this compound.

    • After the 1-hour adsorption, remove the virus inoculum.

    • Add the overlay medium containing the different dilutions of this compound to the respective wells. Also include a virus control (no this compound) and a cell control (no virus, no this compound).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for the required duration for plaques to form (this can range from 2 to 14 days).[1]

  • Plaque Visualization and Counting:

    • After the incubation period, carefully remove the overlay medium.

    • Fix the cells with a 10% formaldehyde solution for at least 30 minutes.

    • Remove the formaldehyde and stain the cell monolayer with a 0.1% crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

Visualizations

Experimental Workflow

Plaque_Reduction_Assay_Workflow cluster_prep Day 1: Preparation cluster_infection Day 2: Infection and Treatment cluster_incubation Day 2-7: Incubation cluster_analysis Day 7: Analysis seed_cells Seed Host Cells in 6-well Plates prep_drug Prepare this compound Dilutions prep_virus Prepare Virus Dilution infect_cells Infect Cell Monolayer (1 hr) prep_drug->infect_cells prep_virus->infect_cells add_overlay Add Overlay with this compound infect_cells->add_overlay incubate Incubate for Plaque Formation add_overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques analyze_data Calculate % Inhibition and IC50 count_plaques->analyze_data

Caption: Workflow for a typical plaque reduction assay to evaluate the antiviral activity of this compound.

Signaling Pathways Potentially Modulated by Antiviral Agents

Many viruses manipulate host cell signaling pathways to facilitate their replication. Antiviral compounds like this compound may exert their effects by targeting these pathways.

MAPK/ERK Pathway

The MAPK/ERK pathway is often exploited by viruses to promote their replication.[1] Inhibition of this pathway can suppress viral propagation.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription This compound This compound This compound->mek Inhibition replication Viral Replication transcription->replication

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound to block viral replication.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is another critical cellular process that can be hijacked by viruses to promote their survival and replication.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt apoptosis Apoptosis akt->apoptosis survival Cell Survival & Viral Replication akt->survival This compound This compound This compound->pi3k Inhibition

Caption: Potential mechanism of this compound via inhibition of the pro-survival PI3K/Akt pathway.

References

Technical Support Center: Optimizing Antiviral Agent Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of the novel antiviral agent, R78206, to achieve maximum viral inhibition. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in a viral inhibition assay?

A1: For initial screening, a 24-hour incubation period is a common starting point for many antiviral compounds. However, the optimal time can vary significantly depending on the virus being studied, the host cell line, and the specific mechanism of action of the compound. It is highly recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental conditions.[1]

Q2: How does the viral replication cycle influence the optimal incubation time?

A2: The optimal incubation time for this compound is intrinsically linked to the replication kinetics of the target virus. For maximal inhibition, the compound should be present during the critical stages of the viral life cycle that it targets. For instance, if this compound targets an early event like viral entry or reverse transcription, shorter incubation times might be sufficient. Conversely, if it targets later events like protein synthesis or virion assembly, longer incubation periods will be necessary. A time-of-drug addition experiment can be a powerful tool to elucidate which stage of the viral replication cycle is inhibited by the compound.[2] A single round of HIV-1 replication, for example, takes approximately 24 hours.[2]

Q3: Can the concentration of this compound affect the optimal incubation time?

A3: Yes, the concentration of this compound and the incubation time can be interdependent. Higher concentrations may achieve significant viral inhibition in a shorter time frame. However, it is crucial to determine the 50% cytotoxic concentration (CC50) of this compound on the host cells to ensure that the observed viral inhibition is not due to cell death. The goal is to use a concentration that is effective against the virus while maintaining high cell viability. The specificity index (SI), which is the ratio of CC50 to the 50% inhibitory concentration (IC50), is a critical parameter in determining the therapeutic window of the drug.

Q4: What are some common reasons for observing low or no viral inhibition with this compound?

A4: Several factors can contribute to a lack of antiviral effect:

  • Sub-optimal Incubation Time: The chosen incubation period may not align with the critical phase of the viral replication cycle targeted by this compound.

  • Compound Instability: this compound may not be stable in the culture medium for the duration of the experiment.

  • Cell Line Resistance: The specific cell line used may be resistant to the compound's effects.[1]

  • Inappropriate Cell Seeding Density: The density of cells can influence their susceptibility to viral infection and the efficacy of the antiviral agent.[1]

  • Compound Solubility Issues: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding. Edge effects in the multi-well plate.[1] Incomplete mixing of the compound.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[1] Gently mix the plate after adding this compound.
High cytotoxicity observed in control wells (this compound only) The concentration of this compound is too high. Solvent (e.g., DMSO) toxicity.Perform a dose-response experiment to determine the CC50 and use concentrations well below this value. Ensure the final solvent concentration is not toxic to the cells.
No significant viral inhibition at any concentration The chosen incubation time is not optimal. The virus is not susceptible to this compound. The compound is inactive.Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours).[1] Test against a panel of different viruses to determine the spectrum of activity. Verify the integrity and activity of the this compound stock solution.
Viral inhibition decreases at longer incubation times Compound degradation over time. Development of viral resistance.Replenish the compound during the incubation period (if feasible for the experimental design). This is less likely in single-cycle experiments but could be a factor in multi-cycle assays.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This experiment aims to identify the incubation time that results in the maximum inhibition of viral replication by this compound.

Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line at a density that will result in a confluent monolayer on the day of infection. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a no-drug control and a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

  • Compound Addition: Immediately after infection, add the prepared concentrations of this compound to the respective wells.

  • Incubation: Incubate the plates for different time periods (e.g., 12, 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Quantification of Viral Inhibition: At the end of each incubation period, quantify the extent of viral replication using a suitable assay, such as a plaque assay, TCID50 assay, or qPCR for viral nucleic acids.

  • Data Analysis: Calculate the percentage of viral inhibition for each concentration and incubation time relative to the no-drug control. The optimal incubation time is the one that provides the highest viral inhibition with the lowest cytotoxicity.

Protocol 2: Time-of-Drug Addition Assay

This assay helps to determine the stage of the viral replication cycle that is targeted by this compound.[2]

Methodology:

  • Synchronized Infection: Infect a high concentration of host cells with the target virus for a short period (e.g., 1 hour) to synchronize the infection.

  • Removal of Unbound Virus: Wash the cells to remove any unbound virus particles.

  • Cell Plating: Plate the infected cells into a 96-well plate.

  • Staggered Compound Addition: Add a fixed, effective concentration of this compound to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).[2] Include a no-drug control.

  • Incubation: Incubate all wells for a total period that allows for a single round of viral replication (e.g., 31 hours for HIV-1).[2]

  • Quantification of Viral Replication: At the end of the incubation period, measure the viral output from each well.

  • Data Analysis: Plot the percentage of viral inhibition against the time of compound addition. A loss of inhibitory activity after a certain time point suggests that the compound targets a step in the viral life cycle that has already been completed. For example, if this compound loses its activity when added 3 hours post-infection, it likely targets an early event like reverse transcription (in the case of retroviruses).[2]

Data Presentation

Table 1: Hypothetical Time-Course Experiment Data for this compound against Virus X

Incubation Time (hours)This compound Conc. (µM)% Viral Inhibition% Cell Viability
1213598
106095
508592
2415597
108894
509590
4816590
109285
509875
7217082
109570
509955

Table 2: Hypothetical Time-of-Drug Addition Assay Data for this compound

Time of Addition (hours post-infection)% Viral Inhibition
095
194
292
455
620
85
120
240

Visualizations

Experimental_Workflow_Time_Course cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Host Cells infect_cells Infect Cells with Virus seed_cells->infect_cells prep_compound Prepare this compound Dilutions add_compound Add this compound prep_compound->add_compound infect_cells->add_compound incubate Incubate for 12, 24, 48, 72h add_compound->incubate quantify Quantify Viral Inhibition incubate->quantify analyze Determine Optimal Time quantify->analyze

Caption: Workflow for the time-course experiment.

Signaling_Pathway_Inhibition cluster_virus_lifecycle Viral Life Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication Uncoating->Replication Transcription Transcription Replication->Transcription Translation Protein Synthesis Transcription->Translation Assembly Virion Assembly Translation->Assembly Release Release Assembly->Release This compound This compound This compound->Inhibition

Caption: Hypothetical inhibition of viral genome replication by this compound.

References

How to minimize R78206 cytotoxicity in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the use of R78206, a pirodavir analog and potent capsid-binding inhibitor of poliovirus, with a focus on minimizing cytotoxicity in long-term in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an antiviral pyridazinamine compound that belongs to the class of capsid-binding agents.[1] Its mechanism of action involves binding to a hydrophobic pocket within the VP1 capsid protein of picornaviruses, such as poliovirus.[2] This binding stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA into the host cell cytoplasm.[3][4]

Q2: What is the known cytotoxic profile of this compound?

Q3: What are the typical effective concentrations (EC50) of this compound?

A3: this compound has shown potent antiviral activity against all three serotypes of poliovirus, with half maximal effective concentration (EC50) values typically in the sub-micromolar range.[7] The exact EC50 can vary depending on the poliovirus strain and the cell line used.

Q4: Can this compound be used in long-term cell culture experiments?

A4: Yes, but careful optimization is required to minimize potential cytotoxicity. Continuous exposure to a small molecule inhibitor can lead to cumulative toxic effects. Therefore, it is essential to establish a therapeutic window by determining both the EC50 and CC50 and to monitor cell health throughout the experiment.

Troubleshooting Guides

Issue 1: I am observing significant cell death in my long-term experiment with this compound.

  • Question: Is the concentration of this compound too high?

    • Answer: It is possible that the concentration you are using is approaching the cytotoxic level for your specific cell line, especially with continuous exposure. We recommend performing a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 value.[7] Aim to use a concentration that is well below the CC50 but still effective for viral inhibition (ideally, a high selectivity index, SI = CC50/EC50).[8]

  • Question: Is the solvent concentration contributing to toxicity?

    • Answer: Solvents like DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is low (typically <0.5%) and that you have included a vehicle control in your experiments to assess solvent-specific effects.[7]

  • Question: Could the compound be degrading over time?

    • Answer: The stability of this compound in culture media over extended periods should be considered. Degradation products could potentially be more toxic. It is advisable to perform periodic media changes with freshly prepared this compound to maintain a stable concentration and remove any potential degradation byproducts.

Issue 2: The antiviral efficacy of this compound appears to decrease over time in my long-term culture.

  • Question: Has the virus developed resistance to this compound?

    • Answer: Prolonged exposure to an antiviral agent can lead to the selection of resistant viral variants.[3] To investigate this, you can isolate the virus from the long-term culture and perform a susceptibility assay to determine if the EC50 has shifted compared to the wild-type virus.

  • Question: Is the compound concentration being maintained?

    • Answer: As mentioned previously, compound stability and degradation can be a factor. Regular media changes with fresh compound are crucial for maintaining effective antiviral pressure.

Data Summary

Table 1: In Vitro Activity of this compound and Cytotoxicity of Pirodavir

CompoundAssayOrganism/Cell LineValueReference
This compoundAntiviral (EC50)Poliovirus Serotype 1Varies[4][7]
This compoundAntiviral (EC50)Poliovirus Serotype 2Varies[4][7]
This compoundAntiviral (EC50)Poliovirus Serotype 30.11 - 0.76 µmol/L[7]
PirodavirCytotoxicity (CC50)HeLa (logarithmic growth)7 µg/mL[5][6]
PirodavirCytotoxicity (CC50)HeLa (confluent, antiviral assay)>50 µg/mL[5][6]

Experimental Protocols

Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50) of this compound

This protocol describes a general method using a colorimetric assay (e.g., MTT) to determine the CC50 of this compound.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT reagent (or similar viability reagent)

  • Solubilization solution (e.g., DMSO or SDS)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to use a 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the highest concentration of solvent used) and a no-treatment control.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your long-term experiment (e.g., 24, 48, 72 hours, or longer).

  • Viability Assay:

    • Add the MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the no-treatment control (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the CC50 value.

Protocol 2: General Protocol for Long-Term Experiments with this compound

This protocol provides a framework for conducting long-term cell culture experiments while monitoring and mitigating the cytotoxicity of this compound.

Methodology:

  • Establish the Therapeutic Window: Prior to starting the long-term experiment, determine both the EC50 for your virus strain and the CC50 for your cell line over a similar time course. Choose a working concentration of this compound that is at least 5-10 fold lower than the CC50, while still being above the EC90 for your virus.

  • Experimental Setup: Seed your cells and, once established, infect them with the poliovirus at the desired multiplicity of infection (MOI). After the adsorption period, replace the inoculum with fresh culture medium containing the predetermined working concentration of this compound.

  • Continuous Monitoring:

    • Microscopy: Visually inspect the cells daily for any morphological changes, signs of stress, or a decrease in cell density compared to uninfected and vehicle-treated controls.

    • Viability Checks: At regular intervals (e.g., every 48-72 hours), you may want to perform a simple viability check, such as a trypan blue exclusion assay on a parallel, uninfected culture treated with the same concentration of this compound.

  • Media Changes: To maintain a stable concentration of this compound and provide fresh nutrients, perform partial or full media changes every 2-3 days. The fresh medium should contain the working concentration of this compound.

Visualizations

G cluster_virus Picornavirus Replication Cycle cluster_drug Mechanism of this compound Virus Virus Attachment Attachment Virus->Attachment Entry Entry Attachment->Entry Uncoating Uncoating Entry->Uncoating Translation Translation Uncoating->Translation Replication Replication Translation->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Uncoating

Caption: Mechanism of action of this compound in the picornavirus replication cycle.

G cluster_workflow CC50 Determination Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat cells with this compound dilutions prepare_dilutions->treat_cells incubate Incubate for desired duration treat_cells->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent measure_absorbance Measure absorbance add_reagent->measure_absorbance analyze_data Analyze data and calculate CC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for CC50 determination.

G cluster_workflow Long-Term Experiment Workflow start Start determine_window Determine Therapeutic Window (EC50 and CC50) start->determine_window setup_experiment Set up long-term culture (infect and treat with this compound) determine_window->setup_experiment monitor_loop Monitor Culture (Daily) setup_experiment->monitor_loop media_change Perform periodic media changes with fresh this compound monitor_loop->media_change Every 2-3 days endpoint Endpoint Analysis monitor_loop->endpoint End of experiment media_change->monitor_loop end End endpoint->end

Caption: Workflow for long-term experiments with this compound.

References

Technical Support Center: Identifying and Mitigating In Vitro Drug Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating the development of in vitro resistance to investigational compounds. The following information is based on established methodologies for studying drug resistance and can be adapted for specific research contexts.

Frequently Asked Questions (FAQs)

Q1: We are starting to see a decrease in the efficacy of our compound in our cell line after continuous exposure. What are the first steps to confirm and characterize this potential resistance?

A1: The first step is to quantitatively confirm the development of resistance. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the compound in the suspected resistant cell line to the parental (sensitive) cell line. An increase in the IC50 value indicates a reduction in sensitivity. Following this, you should establish a stable resistant cell line through continuous culture with gradually increasing concentrations of the compound. Once a stable resistant line is established, you can proceed to characterize the resistance phenotype and investigate the underlying mechanisms.

Q2: What are the common mechanisms of in vitro drug resistance?

A2: Common mechanisms of in vitro drug resistance include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), MRP2 (ABCC2), and BCRP (ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration.[1]

  • Alteration of the drug target: Mutations in the target protein can prevent the drug from binding effectively.

  • Activation of alternative signaling pathways: Cells may bypass the inhibited pathway by upregulating parallel or downstream signaling cascades.

  • Drug inactivation: Cellular enzymes may metabolize or otherwise inactivate the compound.

  • Decreased drug uptake: Changes in membrane transport proteins can reduce the influx of the drug into the cell.[2]

Q3: How can we generate a drug-resistant cell line in vitro?

A3: Drug-resistant cell lines can be generated through several methods:

  • Continuous exposure to increasing drug concentrations: This is a common method where cancer cells are continuously exposed to a therapeutic agent, with the concentration gradually increased as the cells adapt.[3]

  • Pulsed treatment: This involves alternating exposure to the drug with recovery periods in drug-free media.[3]

  • High-concentration, single exposure: A one-time exposure to a high concentration of the drug can select for pre-existing resistant cells.[3]

  • Engineered resistance models: Techniques like CRISPR-mediated gene editing can be used to introduce specific genetic alterations believed to confer resistance, such as mutations in the drug's target.[3][4]

Q4: What are some strategies to mitigate or overcome the development of in vitro resistance?

A4: Strategies to mitigate in vitro resistance include:

  • Combination therapy: Using the compound in combination with other agents that have different mechanisms of action can reduce the likelihood of resistance emerging.

  • Inhibition of resistance mechanisms: For example, if resistance is due to increased drug efflux, co-administration with an ABC transporter inhibitor could restore sensitivity.

  • Intermittent dosing schedules: Alternating periods of treatment and non-treatment may prevent the selection and expansion of resistant cell populations.

  • Development of next-generation inhibitors: If resistance is due to a target mutation, designing new compounds that can effectively bind to the mutated target is a potential strategy.

Troubleshooting Guides

Problem 1: Failure to Generate a Stable Resistant Cell Line
Potential Cause Troubleshooting Step
Drug concentration is too high, leading to excessive cell death. Start with a lower drug concentration (e.g., IC20-IC30) and increase it more gradually over a longer period.
Drug concentration is too low, not providing sufficient selective pressure. Ensure the starting concentration is high enough to inhibit the growth of the majority of the cell population (e.g., IC50).
The cell line has a low intrinsic mutation rate. Consider using a mutagenic agent (with appropriate controls) to increase the probability of resistance-conferring mutations.
The compound has multiple mechanisms of action, making it difficult for cells to develop resistance to all of them simultaneously. This can be a positive attribute of the compound. To study specific resistance mechanisms, consider using engineered models.[3][4]
Problem 2: Inconclusive Results from Resistance Mechanism Studies
Potential Cause Troubleshooting Step
Multiple resistance mechanisms are at play. Use a multi-pronged approach to investigate different possibilities. For example, combine gene expression analysis with functional assays for drug efflux and target mutation sequencing.
The investigated mechanism is not the primary driver of resistance. Broad-spectrum analyses, such as whole-exome or RNA sequencing, can help identify unexpected resistance mechanisms.[5]
Assay sensitivity is too low to detect subtle changes. Optimize your assays. For example, when using RT-qPCR to look for changes in transporter expression, ensure your primers are efficient and your housekeeping genes are stable under the experimental conditions.
The parental cell line has changed over time in culture. Always use a low-passage parental cell line as a control in your experiments. Periodically re-establish your parental line from frozen stocks.

Quantitative Data Summary

Table 1: Comparison of IC50 Values in Parental and Resistant Cell Lines

Cell LineCompoundIC50 (nM) ± SDResistance Fold-Change
Parental LineCompound X50 ± 51
Resistant LineCompound X750 ± 6015

Table 2: Relative mRNA Expression of ABC Transporters in Parental vs. Resistant Cells

GeneParental Line (Relative Expression ± SD)Resistant Line (Relative Expression ± SD)Fold-Change
ABCB1 (P-gp)1.0 ± 0.212.5 ± 1.512.5
ABCC1 (MRP1)1.0 ± 0.11.2 ± 0.31.2
ABCG2 (BCRP)1.0 ± 0.38.9 ± 1.18.9

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line by Continuous Exposure
  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of the compound in the parental cell line.

  • Initial exposure: Culture the parental cells in media containing the compound at a concentration equal to the IC20-IC30.

  • Monitor cell growth: Monitor the cells for signs of recovery and proliferation. Once the cells resume a normal growth rate, they are ready for the next concentration increase.

  • Gradual dose escalation: Increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments). Allow the cells to adapt to each new concentration before proceeding to the next.

  • Establish a stable resistant line: Continue this process until the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-20 times the initial IC50).

  • Characterize the resistant line: Confirm the resistance by re-evaluating the IC50. Cryopreserve the resistant cell line at different passages.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
  • Cell preparation: Harvest both parental and resistant cells and resuspend them in a suitable buffer.

  • Rhodamine 123 loading: Incubate the cells with Rhodamine 123, a fluorescent substrate of P-gp.

  • Efflux period: After loading, wash the cells and incubate them in a Rhodamine 123-free buffer to allow for efflux. Include a condition with a known P-gp inhibitor (e.g., verapamil) as a control.

  • Flow cytometry analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Reduced fluorescence in the resistant cells compared to the parental cells (which is reversible with a P-gp inhibitor) indicates increased P-gp-mediated efflux.

Visualizations

experimental_workflow start Start: Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial generate_resistant Generate Resistant Cell Line (Continuous Exposure) ic50_initial->generate_resistant ic50_confirm Confirm Resistance (IC50 Shift) generate_resistant->ic50_confirm investigate Investigate Resistance Mechanisms ic50_confirm->investigate efflux Drug Efflux Assays (e.g., Rhodamine 123) investigate->efflux target_seq Target Sequencing investigate->target_seq pathway_analysis Pathway Analysis (e.g., Western Blot, RNA-seq) investigate->pathway_analysis mitigate Develop Mitigation Strategies efflux->mitigate target_seq->mitigate pathway_analysis->mitigate combo Combination Therapy mitigate->combo inhibitor Co-administer Inhibitor mitigate->inhibitor end End: Characterized Resistance & Mitigation Strategy combo->end inhibitor->end

Caption: Workflow for identifying and mitigating in vitro drug resistance.

signaling_pathway compound_x Compound X receptor Target Receptor compound_x->receptor Inhibits ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation resistance_mech Resistance Mechanism: Upregulation of Parallel Pathway alt_receptor Alternative Receptor alt_pathway Alternative Kinase alt_receptor->alt_pathway alt_pathway->proliferation Bypasses Inhibition

Caption: Hypothetical signaling pathway and a bypass resistance mechanism.

troubleshooting_tree start Problem: No stable resistant line q1 Are cells dying too rapidly? start->q1 a1_yes Decrease drug concentration and increase gradually q1->a1_yes Yes q2 Is there minimal cell death? q1->q2 No end Stable resistant line can be established a1_yes->end a2_yes Increase drug concentration to provide selective pressure q2->a2_yes Yes q3 Is growth stalled for an extended period? q2->q3 No a2_yes->end a3_yes Consider pulse-selection or use of a mutagenic agent q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for generating resistant cell lines.

References

Technical Support Center: Investigating Potential Compound Degradation and Its Experimental Impact

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "R78206" did not yield specific public information regarding its degradation products or mechanism of action. The following technical support guide is a generalized framework designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues arising from the degradation of any experimental compound. This guide provides templates and general methodologies that can be adapted to a specific molecule of interest as data becomes available.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent across different batches of my compound. Could degradation be the cause?

A: Yes, inconsistency between batches is a common indicator of compound instability. Degradation can occur during synthesis, purification, storage, or even during the experiment itself. This can lead to variations in the effective concentration of the active compound and the presence of degradation products with their own biological activities.

Q2: How can I determine if my compound is degrading under my experimental conditions?

A: Several analytical techniques can be used to assess compound stability. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods to monitor the purity of your compound over time. You can compare a freshly prepared sample to one that has been subjected to your experimental conditions (e.g., incubated in media at 37°C). The appearance of new peaks or a decrease in the area of the parent compound's peak suggests degradation.

Q3: What are the potential consequences of compound degradation in my experiments?

A: Compound degradation can have several undesirable effects:

  • Loss of Potency: A lower concentration of the active compound will lead to a weaker than expected biological effect.

  • Altered Specificity: Degradation products may have different target profiles, leading to off-target effects.

  • Toxicity: Degradation products could be toxic to your cells or model system, confounding the results.

  • Artifactual Data: The degradation products might possess unexpected activities that could be misinterpreted as the effect of the parent compound.

Troubleshooting Guide

Observed Problem Potential Cause (related to degradation) Recommended Troubleshooting Steps
Decreased efficacy of the compound over time. The compound is degrading in the experimental medium or under specific storage conditions.1. Perform a time-course stability study using HPLC or LC-MS to analyze the compound's integrity in your experimental buffer/medium at the relevant temperature. 2. Prepare fresh solutions of the compound for each experiment. 3. Evaluate different storage conditions (e.g., -80°C vs. -20°C, protection from light, different solvents).
Unexpected or off-target effects are observed. Degradation products may have different biological activities than the parent compound.1. Attempt to isolate the major degradation products using techniques like preparative HPLC. 2. If possible, test the biological activity of the isolated degradation products in your experimental assays. 3. Use a secondary, structurally unrelated compound with the same mechanism of action to see if the same off-target effects are produced.
High variability between replicate experiments. Inconsistent handling of the compound leading to variable rates of degradation.1. Standardize the protocol for compound handling, including the solvent used, storage, and the time between preparation and use. 2. Incorporate a quality control step (e.g., analytical chemistry) to check the purity of the compound stock before starting a new set of experiments.

Quantitative Data Summary: Compound Stability

The following table template can be used to summarize data from stability studies of a compound under various conditions.

Condition Time Point Parent Compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
Storage at -20°C in DMSO 1 month
3 months
6 months
Storage at 4°C in PBS 24 hours
48 hours
Incubation at 37°C in Cell Culture Medium 6 hours
12 hours
24 hours

Experimental Protocols

Protocol: Assessing Compound Stability and the Effect of Degradation Products in a Cell-Based Assay

Objective: To determine the stability of a compound in cell culture conditions and assess the biological activity of any potential degradation products.

Materials:

  • Compound of interest

  • Cell line relevant to the compound's target

  • Cell culture medium and supplements

  • HPLC or LC-MS system

  • Cell viability assay (e.g., MTT, CellTiter-Glo®)

  • Assay to measure the compound's biological activity (e.g., Western blot for a signaling pathway, reporter gene assay)

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Stability Assessment: a. Dilute the compound to its final working concentration in the cell culture medium. b. Incubate the compound-media mixture at 37°C in a CO2 incubator. c. At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the mixture. d. Analyze the aliquots by HPLC or LC-MS to determine the percentage of the parent compound remaining and identify any major degradation products.

  • Biological Activity of Aged Compound: a. Prepare two sets of the compound in cell culture medium. b. "Pre-incubate" one set at 37°C for a duration where significant degradation was observed in the stability assessment (e.g., 24 hours). The other set should be freshly prepared. c. Treat cells with both the "aged" and "fresh" compound solutions at various concentrations. d. After the appropriate treatment time, perform a cell viability assay and an assay to measure the compound's specific biological activity.

  • Data Analysis: a. Compare the dose-response curves of the "aged" and "fresh" compounds for both viability and biological activity. b. A rightward shift in the potency curve for the "aged" compound suggests that degradation leads to a loss of activity. c. Any unexpected changes in cell viability or the biological activity profile with the "aged" compound may indicate that the degradation products have their own biological effects.

Visualizations

G cluster_0 Cell Membrane Receptor Receptor Effector1 Downstream Effector 1 Receptor->Effector1 Compound Parent Compound Compound->Receptor Activates DegradationProduct Degradation Product Effector2 Downstream Effector 2 DegradationProduct->Effector2 Potentially Activates or Inhibits Response1 Intended Biological Response Effector1->Response1 Response2 Off-Target/Artifactual Response Effector2->Response2

Caption: Hypothetical signaling pathway illustrating how a parent compound and its degradation product could elicit different biological responses.

G cluster_workflow Experimental Workflow Start Prepare Compound Stock Incubate Incubate Compound in Experimental Medium Start->Incubate Assess_Fresh Cell-Based Assay (Fresh Compound) Start->Assess_Fresh Analyze Analyze via HPLC/LC-MS Incubate->Analyze Assess_Aged Cell-Based Assay (Aged Compound) Incubate->Assess_Aged Compare Compare Results Analyze->Compare Assess_Fresh->Compare Assess_Aged->Compare Conclusion Conclusion on Stability and Degradation Effects Compare->Conclusion

Caption: General experimental workflow for investigating the effects of compound degradation.

Technical Support Center: R78206 Dosage Adjustment for Poliovirus Serotypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of R78206 for the inhibition of poliovirus serotypes 1, 2, and 3.

Frequently Asked Questions (FAQs)

Q1: Does this compound show different efficacy against the three poliovirus serotypes?

A1: Yes, this compound exhibits varying inhibitory activity against poliovirus Sabin strains 1, 2, and 3. Experimental data indicates that the half-maximal effective concentration (EC50) of this compound differs between the serotypes, suggesting that dosage adjustments may be necessary depending on the specific serotype being targeted in your experiments.

Q2: What is the mechanism of action of this compound?

A2: this compound is a capsid-binding agent.[1] It functions by inserting into a hydrophobic pocket within the VP1 capsid protein of the poliovirus.[1] This binding stabilizes the viral capsid, preventing the conformational changes that are necessary for the virus to uncoat and release its RNA genome into the host cell, thereby inhibiting viral replication.

Q3: How does the in vitro efficacy of this compound compare to other poliovirus inhibitors?

A3: this compound has demonstrated potent inhibitory effects on all three poliovirus serotypes, with EC50 values in the sub-micromolar range.[2] In a comparative study, this compound was shown to be more active against poliovirus type 1 than pirodavir and pleconaril.

Q4: Are there known limitations of this compound for in vivo applications?

A4: While potent in vitro, this compound, similar to its analog pirodavir, is sensitive to hydrolysis of its ester bond and has shown poor pharmacokinetics for oral administration.[2] These factors may limit its potential as an orally administered drug in vivo.

Troubleshooting Guide

Problem: High variability in EC50 values between experimental replicates.

  • Possible Cause: Inconsistent virus titer.

    • Solution: Ensure that the virus stock is properly tittered before each experiment. Use a consistent multiplicity of infection (MOI) across all assays.

  • Possible Cause: Cell viability issues.

    • Solution: Regularly check the health and confluence of the HeLa cell monolayers. Ensure consistent cell seeding density and passage number.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the compound dilutions for any signs of precipitation. If observed, consider adjusting the solvent or using a brief sonication to ensure complete dissolution.

Problem: No significant inhibition of viral replication observed.

  • Possible Cause: Incorrect dosage range.

    • Solution: Verify the dilution series of this compound. Based on the provided data, a concentration range from at least 0.01 µmol/L to 10 µmol/L should be tested to capture the full dose-response curve.

  • Possible Cause: Inactive compound.

    • Solution: Ensure proper storage of the this compound stock solution to prevent degradation. If possible, verify the compound's integrity through analytical methods.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against the three Sabin strains of poliovirus.

Poliovirus SerotypeEC50 (µmol/L)CC50 (µmol/L)Therapeutic Index (TI = CC50/EC50)
Sabin Strain 1 0.11 - 0.76>100>132 - >909
Sabin Strain 2 0.11 - 0.76>100>132 - >909
Sabin Strain 3 0.11 - 0.76>100>132 - >909

EC50 (Half-maximal Effective Concentration): The concentration of this compound that inhibits 50% of the viral cytopathic effect. CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound that reduces the viability of host cells by 50%. Data is based on a cytopathic effect (CPE) reduction assay in HeLa cells.[2]

Experimental Protocols

Protocol: Determination of this compound EC50 using a Cytopathic Effect (CPE) Reduction Assay

This protocol outlines the methodology to determine the concentration of this compound required to inhibit the cytopathic effect of poliovirus in a cell culture.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Poliovirus stocks (Sabin strains 1, 2, and 3)

  • This compound compound

  • 96-well cell culture plates

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

  • MTT or similar cell viability reagent

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 1 x 10^4 cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment and formation of a monolayer.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in DMEM to achieve the desired concentration range (e.g., 0.01 µM to 100 µM).

  • Virus Infection and Treatment:

    • Aspirate the growth medium from the HeLa cell monolayer.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Infect the cells with the desired poliovirus serotype at a multiplicity of infection (MOI) of 0.01.

    • Immediately add the diluted this compound to the respective wells.

    • Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant cytopathic effect is observed in the virus-only control wells.

  • Assessment of Cytopathic Effect (CPE):

    • Visually inspect the cells under an inverted microscope and score the CPE for each well.

    • Alternatively, perform a cell viability assay (e.g., MTT assay) to quantify the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of CPE reduction or cell viability for each compound concentration compared to the virus and cell controls.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

experimental_workflow Experimental Workflow for this compound EC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed HeLa Cells in 96-well Plate infection Infect Cells with Poliovirus Serotype cell_seeding->infection compound_dilution Prepare Serial Dilutions of this compound treatment Add this compound Dilutions to Wells compound_dilution->treatment infection->treatment incubation Incubate for 48-72 hours treatment->incubation cpe_assessment Assess Cytopathic Effect (CPE) incubation->cpe_assessment data_analysis Calculate % Inhibition cpe_assessment->data_analysis ec50_determination Determine EC50 Value data_analysis->ec50_determination

Caption: Workflow for determining the EC50 of this compound.

mechanism_of_action Mechanism of Action of this compound cluster_virus Poliovirus cluster_drug Antiviral Drug cluster_process Inhibition of Replication virus Poliovirus Virion vp1 VP1 Capsid Protein rna Viral RNA binding This compound binds to hydrophobic pocket in VP1 vp1->binding This compound This compound This compound->binding stabilization Capsid Stabilization binding->stabilization inhibition Inhibition of Viral Uncoating and RNA Release stabilization->inhibition no_replication No Viral Replication inhibition->no_replication

Caption: this compound inhibits poliovirus by capsid binding.

References

Technical Support Center: R78206 In Vitro Efficacy and the Impact of Serum Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on utilizing R78206 in vitro and troubleshooting potential issues related to its efficacy, with a specific focus on the influence of serum proteins. This compound is a pyridazinamine derivative that functions as a poliovirus inhibitor by stabilizing the viral capsid and preventing the formation of eclipse particles, a crucial step in the viral uncoating process.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a capsid-stabilizing agent. It binds to the poliovirus capsid, increasing its thermal stability and preventing the conformational changes required for the release of the viral RNA into the host cell cytoplasm. This inhibition of uncoating effectively blocks the initiation of viral replication.

Q2: My in vitro experiments with this compound show lower than expected efficacy. What are the potential reasons?

Several factors can contribute to reduced in vitro efficacy of this compound. A primary consideration is the presence of serum proteins in your cell culture medium. This compound, like many small molecule inhibitors, can bind to serum proteins, principally albumin. According to the "free drug hypothesis," only the unbound fraction of a drug is available to exert its biological effect.[1][2][3] Therefore, high concentrations of serum in your assay can sequester this compound, reducing its effective concentration and apparent potency. Other factors could include the specific poliovirus strain used, cell line variability, and experimental setup.

Q3: How do I determine if serum protein binding is affecting my results?

The most direct method is to perform your antiviral assay with varying concentrations of serum (e.g., 0%, 2%, 5%, 10% Fetal Bovine Serum) and compare the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values. A significant increase in the EC50/IC50 value with increasing serum concentration indicates that serum protein binding is likely impacting the drug's efficacy.

Q4: What are the major serum proteins that can bind to this compound?

While specific binding studies for this compound are not publicly available, for many small molecule drugs, the primary binding proteins in serum are albumin and α1-acid glycoprotein (AAG).[4] Albumin is the most abundant protein in plasma and generally binds acidic and neutral compounds, while AAG tends to bind basic drugs.

Q5: Can I use heat-inactivated serum in my assays?

Yes, using heat-inactivated serum is a standard practice in cell culture to inactivate complement proteins and other potential interfering factors. However, it's important to be aware that heat treatment can sometimes alter the binding properties of serum proteins.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High EC50/IC50 values for this compound Serum Protein Binding: High concentrations of serum in the culture medium are reducing the free fraction of this compound.1. Reduce the serum concentration in your assay medium. Start with a lower percentage (e.g., 2% FBS) or serum-free medium if your cells can tolerate it for the duration of the assay.2. Perform a serum sensitivity assay by testing this compound efficacy at a range of serum concentrations to quantify the impact.3. Consider using purified albumin at physiological concentrations to more specifically assess its contribution to binding.
Poliovirus Strain Variability: Different strains or serotypes of poliovirus may have varying susceptibility to this compound.Ensure you are using a well-characterized and sensitive strain of poliovirus for your assays. If possible, test against a reference strain with known sensitivity to capsid inhibitors.
Cell Line Effects: The cell line used can influence the outcome of antiviral assays due to differences in receptor expression, uptake mechanisms, and metabolism.Use a highly permissive cell line for poliovirus infection (e.g., HeLa, Vero). Ensure cell health and confluence are optimal at the time of infection.
Inconsistent results between experiments Assay Variability: Minor variations in experimental conditions can lead to inconsistent results.Standardize all assay parameters, including cell seeding density, virus multiplicity of infection (MOI), incubation times, and reagent concentrations. Include positive (e.g., another known poliovirus inhibitor) and negative (vehicle) controls in every experiment.
Compound Stability: this compound may be unstable under certain storage or experimental conditions.Follow the manufacturer's recommendations for storage and handling. Prepare fresh working solutions for each experiment from a validated stock.
Cytotoxicity observed at effective concentrations Off-target Effects: At higher concentrations, this compound may exhibit cytotoxicity.Determine the 50% cytotoxic concentration (CC50) of this compound on your chosen cell line in parallel with your antiviral assays. Calculate the selectivity index (SI = CC50/EC50) to ensure a sufficient therapeutic window.

Quantitative Data

Due to the lack of publicly available experimental data specifically quantifying the impact of serum proteins on this compound efficacy, the following table provides an illustrative example of how such data would be presented. Researchers are encouraged to generate their own data using the protocols outlined below.

Table 1: Illustrative Impact of Fetal Bovine Serum (FBS) on this compound Antiviral Activity against Poliovirus Type 1 (Mahoney) in HeLa Cells

Serum Concentration (% FBS)This compound EC50 (µM)Fold-Shift in EC50 (vs. 0% FBS)
00.11.0
20.55.0
51.212.0
102.525.0

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)

This protocol determines the concentration of this compound required to inhibit poliovirus-induced plaque formation.

Materials:

  • HeLa or Vero cells

  • Poliovirus stock (e.g., Type 1, Mahoney strain)

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM) with varying concentrations of FBS

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

Procedure:

  • Seed 6-well plates with HeLa cells and grow to 90-100% confluence.

  • Prepare serial dilutions of this compound in culture medium with the desired FBS concentration.

  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with poliovirus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • After a 1-hour adsorption period at 37°C, remove the virus inoculum.

  • Add the this compound dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Overlay the cells with medium containing agarose or methylcellulose and the corresponding this compound concentration.

  • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus-only control for each this compound concentration.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Serum Protein Binding Assay (Equilibrium Dialysis)

This protocol measures the fraction of this compound bound to serum proteins.

Materials:

  • Equilibrium dialysis device (e.g., RED device)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • This compound stock solution

  • Human serum or FBS

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare a solution of this compound in serum or FBS at the desired concentration.

  • Prepare a corresponding solution of this compound in PBS at the same concentration (to determine non-specific binding).

  • Load the serum/FBS-R78206 solution into the sample chamber of the equilibrium dialysis device.

  • Load PBS into the buffer chamber.

  • Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • After incubation, collect samples from both the sample and buffer chambers.

  • Analyze the concentration of this compound in all samples using a validated analytical method.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in sample chamber)

  • The percentage of protein binding is calculated as: (1 - fu) x 100%.

Visualizations

Poliovirus_Entry_Pathway Poliovirus Poliovirus PVR PVR Poliovirus->PVR 1. Binding Endocytosis Endocytosis PVR->Endocytosis 2. Receptor-mediated Endosome Endosome Endocytosis->Endosome 3. Internalization Uncoating Uncoating Endosome->Uncoating 4. Conformational Change This compound This compound This compound->Poliovirus Inhibition Viral_RNA Viral_RNA Uncoating->Viral_RNA 5. Genome Release Replication Replication Viral_RNA->Replication 6. Translation & Replication

Caption: Poliovirus entry and uncoating pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assay Antiviral Efficacy Assay cluster_binding Serum Protein Binding Assay Cell_Culture Cell_Culture Infection Infection Cell_Culture->Infection Treatment Treatment Infection->Treatment Plaque_Assay Plaque_Assay Treatment->Plaque_Assay EC50_Determination EC50_Determination Plaque_Assay->EC50_Determination Data_Analysis Data_Analysis EC50_Determination->Data_Analysis Equilibrium_Dialysis Equilibrium_Dialysis Sample_Analysis Sample_Analysis Equilibrium_Dialysis->Sample_Analysis fu_Calculation fu_Calculation Sample_Analysis->fu_Calculation fu_Calculation->Data_Analysis

Caption: Experimental workflow for assessing the impact of serum on this compound efficacy.

Troubleshooting_Logic Start Low this compound Efficacy Check_Serum High Serum %? Start->Check_Serum Reduce_Serum Reduce Serum or Perform Serum Shift Assay Check_Serum->Reduce_Serum Yes Check_Virus Virus Strain/Titer OK? Check_Serum->Check_Virus No Optimize_Virus Use Validated Strain/ Optimize MOI Check_Virus->Optimize_Virus No Check_Cells Cell Health OK? Check_Virus->Check_Cells Yes Optimize_Cells Optimize Cell Culture Conditions Check_Cells->Optimize_Cells No Review_Protocol Review Assay Protocol & Compound Handling Check_Cells->Review_Protocol Yes

Caption: Logical troubleshooting flow for suboptimal this compound in vitro efficacy.

References

Technical Support Center: Enhancing Pharmacokinetic Properties of R78206 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on R7alogs. The following information is designed to help you address common challenges encountered during the experimental process of optimizing the pharmacokinetic (PK) properties of this compound class.

Frequently Asked Questions (FAQs)

Q1: My R78206 analog shows potent in vitro activity but poor oral bioavailability in animal models. What are the potential causes and troubleshooting strategies?

A1: Poor oral bioavailability is a common challenge in drug development and can stem from several factors. For pyridazinamine derivatives like this compound, it's crucial to investigate the following:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Poor Membrane Permeability: The molecule may be too polar or too large to efficiently cross the intestinal epithelium.

  • Rapid First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before reaching systemic circulation.

  • Efflux by Transporters: The analog might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

Troubleshooting Workflow:

cluster_0 Problem: Poor Oral Bioavailability cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions A Initial Observation: Low systemic exposure after oral dosing B Assess Physicochemical Properties A->B C Evaluate In Vitro ADME A->C D Low Solubility? B->D E Poor Permeability? B->E F High Metabolism? C->F G Efflux Substrate? C->G H Solubility Enhancement (e.g., salt formation, formulation) D->H I Permeability Enhancement (e.g., prodrugs, lipophilicity modulation) E->I J Metabolic Stabilization (e.g., block metabolic soft spots) F->J K Efflux Avoidance (e.g., structural modification) G->K

Caption: Troubleshooting workflow for poor oral bioavailability.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptoms:

  • Difficulty preparing dosing solutions.

  • Inconsistent results in in vitro assays.

  • Low and variable exposure in pharmacokinetic studies.

Possible Cause: The pyridazinamine core, while offering favorable properties, can contribute to low solubility depending on the nature of the substituents. The overall lipophilicity and crystalline structure of the analog play a significant role.

Experimental Protocols & Solutions:

StrategyExperimental ProtocolExpected Outcome
Salt Formation 1. Identify ionizable groups on the analog. 2. Screen a panel of pharmaceutically acceptable counterions (e.g., HCl, mesylate, tartrate). 3. Measure the aqueous solubility of the resulting salts at different pH values.Formation of a salt with significantly higher aqueous solubility compared to the free base.
Formulation Approaches 1. Co-solvents: Evaluate the solubility in binary or ternary solvent systems (e.g., water/PEG400/ethanol). 2. Surfactant-based formulations: Prepare and test self-emulsifying drug delivery systems (SEDDS) or micellar solutions. 3. Amorphous solid dispersions: Co-precipitate or spray-dry the analog with a polymer (e.g., PVP, HPMC) to disrupt the crystal lattice.Improved dissolution rate and concentration in aqueous media.
Structural Modification 1. Introduce polar functional groups (e.g., hydroxyl, amino) at non-critical positions for biological activity. 2. Synthesize analogs with reduced molecular weight or planarity.Increased intrinsic solubility of the new analog.

Quantitative Data Summary: Solubility Enhancement

AnalogModificationSolubility in Water (µg/mL)Fold Increase
This compound-Parent-< 1-
This compound-Analog AHCl Salt5050x
This compound-Analog BSEDDS Formulation> 200 (in dispersion)> 200x
This compound-Analog CIntroduction of -OH1515x
Issue 2: Poor Membrane Permeability

Symptoms:

  • High aqueous solubility but still low oral absorption.

  • Low apparent permeability (Papp) in Caco-2 cell assays.

Possible Cause: The molecule may be too polar (low LogP/D) or possess a high number of hydrogen bond donors/acceptors, hindering its passive diffusion across the lipidic cell membranes of the intestine.

Experimental Protocols & Solutions:

StrategyExperimental ProtocolExpected Outcome
Lipophilicity Modulation 1. Synthesize analogs with varying lipophilicity by introducing or removing greasy moieties (e.g., alkyl, aryl groups). 2. Measure the LogP or LogD at physiological pH (7.4) for each analog. 3. Correlate lipophilicity with Caco-2 permeability.Identify an optimal lipophilicity range for improved permeability without compromising solubility.
Prodrug Approach 1. Design and synthesize prodrugs by masking polar functional groups with lipophilic moieties that can be cleaved in vivo (e.g., esters, carbamates). 2. Evaluate the permeability of the prodrug and its conversion back to the active parent drug in plasma and liver microsomes.Increased permeability of the prodrug, leading to higher systemic exposure of the parent compound.

Signaling Pathway: Prodrug Activation

cluster_0 GI Lumen cluster_1 Intestinal Cell / Systemic Circulation Prodrug Lipophilic Prodrug (High Permeability) ActiveDrug Active this compound Analog (Low Permeability) Prodrug->ActiveDrug Enzymatic Cleavage Enzymes Esterases / Other Enzymes

Caption: Prodrug strategy for enhancing permeability.

Issue 3: Rapid Metabolic Degradation

Symptoms:

  • Low in vitro half-life in liver microsomes or hepatocytes.

  • High clearance and low systemic exposure in vivo, particularly after intravenous administration.

Possible Cause: The pyridazine ring or its substituents may contain "metabolic soft spots" that are susceptible to oxidation by cytochrome P450 enzymes (CYPs).

Experimental Protocols & Solutions:

StrategyExperimental ProtocolExpected Outcome
Metabolic Stability Assay 1. Incubate the analog with liver microsomes or hepatocytes from different species (rat, dog, human). 2. Measure the disappearance of the parent compound over time using LC-MS/MS to determine the in vitro half-life (t½) and intrinsic clearance (CLint).Quantify the metabolic stability and identify potential species differences.
Metabolite Identification 1. Incubate the analog with liver microsomes in the presence of NADPH. 2. Analyze the incubation mixture using high-resolution mass spectrometry to identify the structure of metabolites.Pinpoint the specific site(s) of metabolic modification.
Structural Modification 1. Deuteration: Replace hydrogen atoms at the identified metabolic soft spots with deuterium to slow down CYP-mediated bond cleavage (Kinetic Isotope Effect). 2. Blocking Group: Introduce a sterically hindering group or an electron-withdrawing group (e.g., fluorine) near the metabolic site to prevent enzyme access or deactivate the position towards oxidation.Increased in vitro half-life and improved in vivo metabolic stability.

Logical Relationship: Metabolic Stabilization

cluster_0 Strategy cluster_1 Outcome A Identify Metabolic 'Soft Spot' B Structural Modification at 'Soft Spot' A->B C Slower Metabolism B->C D Increased In Vitro Half-life C->D E Improved Oral Bioavailability D->E

Caption: Strategy for improving metabolic stability.

Quantitative Data Summary: Metabolic Stability Enhancement

AnalogModificationIn Vitro t½ (min) in Human Liver Microsomes
This compound-Parent-15
This compound-Analog DDeuteration at metabolic site45
This compound-Analog EFluorination near metabolic site60

This technical support guide provides a framework for addressing common pharmacokinetic challenges with this compound analogs. A systematic approach involving physicochemical characterization, in vitro ADME assays, and rational structural modifications will be key to developing candidates with improved drug-like properties.

Common pitfalls in handling and storing R78206

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: R78206

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of this compound, a pyridazinamine derivative that inhibits the formation of poliovirus eclipse particles. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

For optimal stability, this compound should be stored under specific temperature conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] It is also advised to store the compound in a dry and dark environment.[1]

Q2: The compound was shipped at ambient temperature. Is it still viable?

Yes, this compound is considered stable enough for shipment under ambient temperatures for a few weeks, including the time spent in customs.[1] However, upon receipt, it is crucial to transfer it to the recommended storage conditions immediately to ensure its long-term stability.

Q3: I accidentally left my this compound stock solution at room temperature overnight. Can I still use it?

While short-term exposure to ambient temperatures during shipping is acceptable, prolonged exposure at room temperature, especially in solution, can lead to degradation. The stability of this compound in various solvents at room temperature is not extensively documented. It is recommended to prepare a fresh stock solution and compare its performance with the potentially compromised stock in a pilot experiment before proceeding with critical studies.

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation in your stock solution can indicate several issues, including poor solubility in the chosen solvent, concentration exceeding the solubility limit, or degradation of the compound. Gently warm the solution and vortex to see if the precipitate redissolves. If it does not, it is advisable to prepare a fresh stock solution. Consider using a different solvent or a lower concentration if solubility issues persist.

Q5: Can I use this compound in cell culture experiments?

Yes, this compound is used in biological research, including cell-based assays, as an inhibitor of poliovirus eclipse particle formation.[1] However, it is important to note that like many small molecules, it may exhibit instability in complex biological media. It is crucial to perform appropriate vehicle controls and to be aware of potential degradation over the course of long-term experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Improper storage leading to compound degradation.Ensure the compound is stored at the correct temperature (-20°C for long-term) and protected from light. Prepare fresh stock solutions regularly.
Inaccurate concentration of stock solution.Verify the calibration of your balance. Ensure the compound is completely dissolved in the solvent.
Loss of compound activity Multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Degradation in experimental media.Prepare fresh working solutions immediately before each experiment. Consider the stability of the compound in your specific cell culture medium over the duration of the experiment.
Precipitation in stock solution The concentration is above the solubility limit.Prepare a new stock solution at a lower concentration. Consult the manufacturer's data sheet for solubility information in various solvents.
The solution was not properly stored.Store stock solutions at -20°C or -80°C. Before use, allow the solution to come to room temperature and vortex to ensure it is fully dissolved.

Quantitative Data Summary

Parameter Condition
Short-Term Storage 0 - 4°C (Dry and dark)
Long-Term Storage -20°C (Dry and dark)
Shipping Condition Ambient temperature (non-hazardous)

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound

  • Calculate the required mass: this compound has a molecular weight of 383.49 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 383.49 g/mol = 0.0038349 g = 3.83 mg

  • Weigh the compound: Carefully weigh out 3.83 mg of this compound powder using a calibrated analytical balance.

  • Dissolve in a suitable solvent: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of the desired solvent (e.g., DMSO).

  • Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Store properly: Aliquot the stock solution into smaller, single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw Retrieve for Experiment prepare Prepare Working Solution thaw->prepare treat Treat Cells/Samples prepare->treat analyze Analyze Results treat->analyze

Caption: Experimental workflow for the preparation and use of this compound.

logical_relationship cluster_storage Storage Conditions cluster_outcome Compound Integrity & Experimental Outcome correct_storage Correct Storage (-20°C, Dark, Dry) stability Compound Stability Maintained correct_storage->stability improper_storage Improper Storage (Room Temp, Light, Moisture) degradation Compound Degradation improper_storage->degradation reproducible Reproducible Results stability->reproducible inconsistent Inconsistent Results degradation->inconsistent

Caption: Logical relationship between storage conditions and experimental outcomes.

References

Validation & Comparative

Comparative Efficacy of Pleconaril and Other Antiviral Agents Against Enteroviruses

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of pleconaril, with a comparative look at other notable enterovirus inhibitors. No publicly available data could be found for an antiviral agent designated R78206.

This guide provides a detailed comparison of the antiviral agent pleconaril with other compounds that have demonstrated efficacy against enteroviruses. Despite a thorough search, no scientific literature or clinical trial data for a compound designated "this compound" could be identified. Therefore, this guide will focus on pleconaril and will draw comparisons with other well-documented anti-enteroviral agents that represent different mechanisms of action.

Pleconaril: A Capsid-Binding Inhibitor

Pleconaril is a well-studied, orally bioavailable small molecule that exhibits broad-spectrum activity against picornaviruses, including a wide range of enteroviruses and rhinoviruses.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[3][4] This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and the release of viral RNA into the host cell, thereby halting the infection cycle.[1][3]

In Vitro Efficacy of Pleconaril

Pleconaril has demonstrated potent in vitro activity against a multitude of enterovirus serotypes.

Enterovirus Assay Type Cell Line IC50 / EC50 (µM) Reference
215 Clinical Isolates (various serotypes)Cytopathic EffectVariousIC50 ≤0.03 (for 50% of isolates), ≤0.18 (for 90% of isolates)[1][5][6]
14 of 15 Prototypic StrainsCytopathic EffectVarious0.001 - 1.05[1][7]
Enterovirus 71 (EV71)Cytopathic EffectRDEC50 of 0.78[8]
Enterovirus D68 (EV-D68)Cytopathic EffectRDEC50 of 0.43[1]
Enterovirus D68 (EV-D68) 2014 strainsCytopathic EffectRDEC50 ~10-fold higher than Fermon strain[4]
Enterovirus D68 (EV-D68) 2014 strainsCytopathic EffectHeLa H1EC50 of 0.13 - 0.36[4]

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration. RD: Rhabdomyosarcoma cells.

Clinical Trial Data for Pleconaril

Pleconaril has been evaluated in several clinical trials for various enteroviral infections.

Indication Study Design Key Findings Reference
Neonatal Enterovirus SepsisRandomized, Double-Blind, Placebo-ControlledShorter time to culture and PCR negativity; suggested survival benefit.[8][9]
Enteroviral MeningitisRandomized, Double-Blind, Placebo-ControlledModest reduction in time to headache resolution in a subgroup of patients with more severe disease.[10]
Colds due to PicornavirusesTwo Randomized, Double-Blind, Placebo-Controlled TrialsMedian time to illness alleviation was reduced by one day in the pleconaril group.[11]

Despite showing some efficacy, pleconaril has not received FDA approval, with safety concerns, including the induction of cytochrome P450 enzymes, being a factor.[12]

Comparative Analysis with Other Enterovirus Inhibitors

To provide a broader context, the following table compares pleconaril with other antiviral agents that target different stages of the enterovirus life cycle.

Compound Target Mechanism of Action Reported In Vitro Efficacy (EC50) Reference
Pleconaril VP1 Capsid ProteinCapsid binder; inhibits uncoating0.001 - 1.05 µM (various enteroviruses)[1][7]
Rupintrivir 3C ProteaseInhibits viral polyprotein processing0.0022 - 0.0053 µM (EV-D68)[8]
Fluoxetine (S-enantiomer) 2C ProteinInhibits viral RNA replicationPotent activity against CV-B3 and EV-D68[1]
Favipiravir 3D PolymeraseRNA-dependent RNA polymerase inhibitorWeak inhibitor of EV-D68[10]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

A common method to determine the in vitro efficacy of antiviral compounds against enteroviruses is the cytopathic effect (CPE) inhibition assay.

  • Cell Seeding: Monolayers of a suitable cell line (e.g., RD, HeLa) are prepared in 96- or 384-well plates.

  • Drug Dilution: The antiviral compound is serially diluted to create a range of concentrations.

  • Infection: The cell monolayers are infected with a known amount of enterovirus (e.g., 100 CCID50).

  • Treatment: The diluted antiviral compound is added to the infected cells.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient for the virus to cause CPE in control wells (typically 3-5 days).

  • CPE Assessment: The extent of CPE in each well is observed microscopically and can be quantified using a cell viability assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits CPE by 50%, is calculated.[4]

Visualizing Mechanisms of Action

The following diagrams illustrate the different targets of pleconaril and other classes of enterovirus inhibitors within the viral replication cycle.

Enterovirus_Replication_Cycle cluster_host_cell Host Cell cluster_inhibitors Antiviral Targets Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Assembly Replication->Assembly Release 6. Release Assembly->Release Pleconaril Pleconaril Pleconaril->Uncoating Inhibits Rupintrivir Rupintrivir Rupintrivir->Translation Inhibits Polyprotein Processing Fluoxetine Fluoxetine Fluoxetine->Replication Inhibits

Figure 1: Overview of the enterovirus replication cycle and the points of intervention for different classes of antiviral drugs.

Pleconaril_Mechanism cluster_virus Enterovirus Virion VP1 VP1 Hydrophobic Pocket Uncoating_Blocked Uncoating Blocked VP1->Uncoating_Blocked Stabilizes Capsid RNA Viral RNA Pleconaril Pleconaril Pleconaril->VP1:pocket Binds to RNA_Release_Inhibited RNA Release Inhibited Uncoating_Blocked->RNA_Release_Inhibited Prevents

Figure 2: Detailed mechanism of action for the capsid-binding inhibitor pleconaril.

References

Comparative Analysis of Capsid Binders: A Focus on R78206 and Key Hepatitis B Virus (HBV) Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of R78206 and other notable capsid binders, with a primary focus on Capsid Assembly Modulators (CAMs) targeting the Hepatitis B Virus (HBV). While this compound is recognized for its activity against picornaviruses, this comparison extends to key anti-HBV agents to offer a broader perspective on capsid-targeting antiviral strategies.

Executive Summary

Capsid binders represent a promising class of antiviral agents that interfere with the viral life cycle by targeting the protein shell that encapsidates the viral genome. This guide delves into a comparative analysis of this compound, a known picornavirus capsid binder, and several leading HBV Capsid Assembly Modulators (CAMs), including Bersacapavir (JNJ-56136379), Vebicorvir (VBR), and GLS4. The comparison covers their mechanism of action, antiviral activity, and the experimental protocols used for their evaluation. Due to the limited publicly available data on the broad-spectrum antiviral activity of this compound, particularly against HBV, this guide primarily focuses on the comparative aspects of the more extensively studied HBV CAMs.

Data Presentation: Quantitative Comparison of Antiviral Activity

The following table summarizes the available quantitative data for the selected capsid binders. It is important to note that the EC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundTarget VirusCell LineEC50 (nM)Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Reference
This compound Poliovirus-Data not available in searched resultsData not available in searched resultsData not available in searched results[1]
Bersacapavir (JNJ-56136379) HBV (Genotype D)HepG2.11754>10,000 nM>185[2]
Bersacapavir (JNJ-56136379) HBV (infected PHHs)Primary Human Hepatocytes93Data not available in searched resultsData not available in searched results[2]
Vebicorvir (VBR) HBVHepG2.2.15~300>10,000 nM>33[3]
GLS4 HBVHepG2.2.151312,500 nM961[4]
Bay 41-4109 HBV (Genotype D)HepG2.2.1543>10,000 nM>232[5]

Note: The absence of quantitative data for this compound against HBV in the public domain limits a direct comparative assessment with the other listed CAMs.

Mechanism of Action

Capsid Assembly Modulators are broadly classified into two main classes based on their mechanism of action on the HBV core protein (HBc).[2][4]

  • Class I CAMs (CAM-A): These molecules, such as Heteroaryldihydropyrimidines (HAPs) like Bay 41-4109 and GLS4, induce the misassembly of HBc dimers into aberrant, non-capsid-like structures.[6][7] This leads to the degradation of the core protein and prevents the formation of functional nucleocapsids.[7]

  • Class II CAMs (CAM-E): This class, which includes sulfamoylbenzamides (SBAs) like Bersacapavir and Vebicorvir, accelerates the assembly of HBc dimers into morphologically "normal" but empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase.[6][8] This prevents the initiation of reverse transcription.

This compound , in contrast, is known to be a picornavirus capsid binder. Its mechanism of action involves stabilizing the viral capsid, thereby preventing the uncoating process and the release of the viral RNA into the host cell cytoplasm.[1] There is currently no publicly available evidence to suggest that this compound has a similar effect on HBV capsids.

Signaling Pathways and Experimental Workflows

HBV Replication Cycle and Inhibition by CAMs

The following diagram illustrates the key stages of the HBV replication cycle and the points of intervention for Capsid Assembly Modulators.

HBV_Replication_Cycle cluster_host_cell Hepatocyte cluster_cams Capsid Assembly Modulators (CAMs) Entry 1. Entry Uncoating 2. Uncoating & Nuclear Import Entry->Uncoating cccDNA_Formation 3. cccDNA Formation Uncoating->cccDNA_Formation Transcription 4. Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA mRNA mRNAs Transcription->mRNA Encapsidation 6. Encapsidation pgRNA->Encapsidation Translation 5. Translation mRNA->Translation Core_Protein Core Protein (HBc) Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Encapsidation Polymerase->Encapsidation Reverse_Transcription 7. Reverse Transcription Encapsidation->Reverse_Transcription Nucleocapsid_Assembly 8. Nucleocapsid Assembly Reverse_Transcription->Nucleocapsid_Assembly Envelopment 9. Envelopment & Secretion Nucleocapsid_Assembly->Envelopment Virion_Release 10. Virion Release Envelopment->Virion_Release CAM_Class_I Class I CAMs (e.g., GLS4, Bay 41-4109) CAM_Class_I->Encapsidation Induce Misassembly CAM_Class_II Class II CAMs (e.g., Bersacapavir, Vebicorvir) CAM_Class_II->Encapsidation Accelerate Assembly (Empty Capsids) caption HBV Replication Cycle and CAM Inhibition Points

Caption: HBV Replication Cycle and CAM Inhibition Points.

Experimental Workflow for Antiviral Compound Screening

This diagram outlines a typical workflow for the screening and characterization of antiviral compounds like capsid binders.

Antiviral_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Compound_Library Compound Library HTS_Assay High-Throughput Screening (e.g., Cell-based antiviral assay) Compound_Library->HTS_Assay Hit_Identification Hit Identification HTS_Assay->Hit_Identification Dose_Response Dose-Response & Potency (EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity Mechanism_of_Action Mechanism of Action Studies (e.g., Capsid Assembly Assay) Cytotoxicity->Mechanism_of_Action Binding_Assays Binding Affinity (SPR, FP) Mechanism_of_Action->Binding_Assays SAR_Studies Structure-Activity Relationship (SAR) Binding_Assays->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate caption Workflow for Antiviral Compound Screening

Caption: Workflow for Antiviral Compound Screening.

Experimental Protocols

HBV Antiviral Activity Assay (Cell-based)

This protocol describes a common method to determine the antiviral efficacy of a compound against HBV in a cell culture system.

Objective: To measure the 50% effective concentration (EC50) of a test compound required to inhibit HBV replication.

Materials:

  • HepG2.2.15 cell line (stably expressing HBV)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and G418.

  • Test compound stock solution (e.g., in DMSO).

  • 96-well cell culture plates.

  • Reagents for DNA extraction and quantitative PCR (qPCR).

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like Entecavir).

  • Incubation: Incubate the plates for 6-8 days, replacing the medium with fresh compound-containing medium every 2-3 days.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant to quantify extracellular HBV DNA.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis: Quantify the amount of HBV DNA in each sample using a real-time PCR assay with primers and probes specific for the HBV genome.

  • Data Analysis: Determine the concentration of the compound that inhibits HBV replication by 50% (EC50) by plotting the percentage of HBV DNA reduction against the compound concentration and fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Competition Assay for Capsid Binder Affinity

This protocol outlines a method to determine the binding affinity of a test compound to the HBV core protein using a competitive fluorescence polarization assay.

Objective: To measure the IC50 of a test compound, which is the concentration required to displace 50% of a fluorescently labeled probe from the HBV core protein.

Materials:

  • Purified recombinant HBV core protein (Cp149 or full-length).

  • Fluorescently labeled probe known to bind to the core protein's CAM binding site.

  • Test compound stock solution.

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • 384-well black, low-volume microplates.

  • A plate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation: Prepare solutions of the HBV core protein, fluorescent probe, and serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 384-well plate, add a fixed concentration of the HBV core protein and the fluorescent probe to each well.

  • Compound Addition: Add the serially diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the use of SPR to characterize the binding kinetics (association and dissociation rates) of a small molecule capsid binder to the HBV core protein.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) of a test compound.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified recombinant HBV core protein.

  • Test compound stock solution.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization: Immobilize the purified HBV core protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with the running buffer to establish a stable baseline.

  • Analyte Injection: Prepare a series of dilutions of the test compound (analyte) in the running buffer. Inject the different concentrations of the analyte over the immobilized protein surface for a defined association time.

  • Dissociation Phase: After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the compound from the protein.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data (response units over time) from the association and dissociation phases to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD).

Conclusion

The development of capsid binders, particularly Capsid Assembly Modulators for HBV, represents a significant advancement in antiviral therapy. While direct comparative data across different viral targets is limited, the distinct mechanisms of action of Class I and Class II CAMs offer diverse strategies to combat HBV replication. The experimental protocols outlined in this guide provide a framework for the evaluation and characterization of these and other novel capsid-targeting compounds. Further research, including head-to-head comparative studies and the exploration of the broader antiviral spectrum of compounds like this compound, will be crucial in advancing this promising class of therapeutics.

References

A Comparative Guide to the Antiviral Activity of R78206 and Alternative Compounds in a Mouse Model of Poliovirus Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to eradicate poliomyelitis is nearing its goal, yet the need for effective antiviral agents remains critical for managing potential outbreaks and treating persistently infected individuals. This guide provides a comparative analysis of the antiviral compound R78206 against a leading alternative, pocapavir (V-073), with a focus on their efficacy in preclinical mouse models of poliovirus infection. Additionally, we introduce V-7404, a protease inhibitor, as a comparator with a distinct mechanism of action. This document is intended to inform researchers and drug development professionals by presenting available experimental data, detailed methodologies, and visual representations of molecular pathways and experimental workflows.

Comparative Analysis of Antiviral Compounds

The development of effective poliovirus antivirals is crucial for the post-eradication era. While several compounds have been investigated, their progression through preclinical and clinical stages varies significantly. Here, we compare this compound, a capsid-binding agent, with pocapavir, another capsid inhibitor with more extensive in vivo data, and V-7404, a protease inhibitor.

This compound is a pirodavir analog that, like other capsid inhibitors, is designed to prevent the uncoating of the poliovirus capsid, a critical step in the viral replication cycle.[1] While it has demonstrated inhibitory effects against all three poliovirus serotypes in vitro, its development has been hampered by poor pharmacokinetic properties.[1]

Pocapavir (V-073) , another potent capsid inhibitor, has shown significant promise in both in vitro and in vivo studies.[1][2] It has been demonstrated to be effective in reducing viral loads and protecting against paralysis in mouse models of poliovirus infection.[1] Its favorable pharmacological profile has led to its advancement as a leading antiviral candidate.[2]

V-7404 (AG-7404) represents a different class of antiviral, targeting the viral 3C protease. This enzyme is essential for the cleavage of the viral polyprotein into functional proteins.[3] V-7404 has shown efficacy in vitro and is being explored, particularly in combination with capsid inhibitors like pocapavir, to increase efficacy and reduce the emergence of drug-resistant strains.[3][4]

Data Presentation

In Vitro Antiviral Activity

The following table summarizes the in vitro efficacy of this compound, pocapavir, and V-7404 against various poliovirus strains. The 50% effective concentration (EC50) is a measure of the drug's potency in inhibiting viral replication in cell culture.

CompoundTargetPoliovirus Serotype(s)EC50 Range (µM)Reference(s)
This compound Viral CapsidSerotypes 1, 2, 30.11 - 0.76[1]
Pocapavir (V-073) Viral CapsidAll 3 serotypes (45 strains)0.003 - 0.126[5]
V-7404 (AG-7404) 3C ProteaseAll 3 serotypes0.080 - 0.674[3][6]
In Vivo Efficacy of Pocapavir in a Poliovirus Mouse Model

Currently, there is a lack of published in vivo data for this compound in a mouse model of polio. In contrast, pocapavir has been evaluated in transgenic mice expressing the human poliovirus receptor (PVR). The table below presents a summary of these findings.

Mouse ModelPoliovirus StrainPocapavir (V-073) DosageKey FindingsReference(s)
PVR Transgenic MiceSerotype 23, 10, and 20 mg/kg/day (oral)Dose-dependent therapeutic effect.[1]
PVR Transgenic MiceSerotype 25 mg/kg (oral, 4 times within 6-24h post-infection)1-2 log reduction in viral loads in the brain compared to placebo.[1]
Tnfr1-/- PVR+/+ Transgenic MiceNot specified10 mg/kg/daySignificantly decreased poliovirus titers in muscle.[1]

Experimental Protocols

In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

This assay is used to determine the concentration of an antiviral compound required to inhibit the cytopathic effect (CPE) of the virus on cultured cells.

  • Cells and Virus: HeLa cells are seeded in 96-well plates. Poliovirus strains (e.g., Sabin 1, 2, and 3) are used to infect the cells.

  • Compound Preparation: The antiviral compounds (this compound, pocapavir, V-7404) are serially diluted to various concentrations.

  • Assay Procedure:

    • HeLa cells are grown to a confluent monolayer.

    • The growth medium is removed, and the cells are washed.

    • The diluted antiviral compounds are added to the wells, followed by the addition of a known amount of poliovirus.

    • Control wells include cells with virus only (positive control for CPE) and cells with no virus (negative control).

    • The plates are incubated at 37°C until CPE is observed in the positive control wells (typically 3-5 days).

  • Data Analysis: The wells are visually inspected for CPE. The EC50 is calculated as the concentration of the compound that reduces CPE by 50% compared to the virus control.[5]

Poliovirus Infection Mouse Model and Antiviral Efficacy Assessment

This protocol describes the in vivo evaluation of antiviral compounds in a transgenic mouse model susceptible to poliovirus.

  • Animal Model: Transgenic mice expressing the human poliovirus receptor (PVR-tg mice) are used, as normal mice are not susceptible to poliovirus.[7][8] These mice develop a disease resembling human poliomyelitis upon infection.[8]

  • Virus Inoculation: Mice are infected with a specific strain and titer of poliovirus. The route of inoculation can be intracerebral, intraperitoneal, or intramuscular, depending on the experimental design.[7][9][10]

  • Antiviral Administration:

    • The antiviral compound (e.g., pocapavir) is administered to the mice, typically via oral gavage.

    • Treatment can be initiated before or after viral inoculation, and the dosing regimen (dose and frequency) is a key experimental variable.[1]

  • Efficacy Assessment:

    • Clinical Scoring: Mice are monitored daily for clinical signs of disease, such as paralysis, and are scored based on the severity of symptoms.

    • Viral Load Determination: At specific time points post-infection, tissues (e.g., brain, spinal cord, muscle) are harvested. Viral titers in these tissues are quantified using plaque assays or quantitative PCR (qPCR).[1]

    • Survival Analysis: The survival rate of the treated group is compared to the placebo-treated control group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Visualizations

Signaling Pathways and Experimental Workflows

Poliovirus_Capsid_Inhibition cluster_virus Poliovirus cluster_cell Host Cell Poliovirus Poliovirus Virion Capsid Viral Capsid PVR Poliovirus Receptor (CD155) Poliovirus->PVR 1. Attachment RNA Viral RNA Uncoating Viral Uncoating Capsid->Uncoating Stabilizes Capsid PVR->Uncoating 2. Entry & Conformational Change Replication Viral Replication Uncoating->Replication 3. RNA Release This compound This compound / Pocapavir This compound->Capsid Binds to Hydrophobic Pocket

Caption: Mechanism of action for capsid inhibitors like this compound and pocapavir.

Poliovirus_Protease_Inhibition cluster_replication Viral Replication Cycle Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein 1. Translation Protease_3C 3C Protease Polyprotein->Protease_3C 2. Cleavage by Structural_Proteins Structural Proteins (VP1-4) Protease_3C->Structural_Proteins 3. Generates NonStructural_Proteins Non-Structural Proteins Protease_3C->NonStructural_Proteins V7404 V-7404 V7404->Protease_3C Inhibits Antiviral_Mouse_Model_Workflow start Start: PVR Transgenic Mice infection Poliovirus Inoculation (e.g., Intracerebral) start->infection grouping Randomization into Treatment Groups infection->grouping treatment Antiviral Administration (e.g., Oral Gavage of Pocapavir) grouping->treatment placebo Placebo Administration grouping->placebo monitoring Daily Monitoring: - Clinical Signs (Paralysis) - Body Weight treatment->monitoring placebo->monitoring endpoint Endpoint Determination: - Viral Load in Tissues (Brain, Spinal Cord) - Survival Analysis monitoring->endpoint end End of Study endpoint->end

References

A Tale of Two Molecules: R78206 and Guanidine Hydrochloride in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

In the vast toolkit of researchers, scientists, and drug development professionals, chemical compounds serve as powerful probes to dissect and manipulate biological systems. This guide provides a head-to-head comparison of two such molecules: R78206, a specific antiviral agent, and guanidine hydrochloride, a widely used protein denaturant. While both are invaluable in their respective domains, their mechanisms and applications are fundamentally distinct. This comparison will illuminate their unique properties, guiding researchers to the appropriate tool for their experimental needs.

Physicochemical Properties: A Snapshot

A fundamental understanding of a compound's physical and chemical properties is crucial for its effective use in experimental settings. The following table summarizes the key physicochemical characteristics of this compound and guanidine hydrochloride.

PropertyThis compoundGuanidine Hydrochloride
CAS Number 124436-97-150-01-1
Molecular Formula C22H29N3O3CH6ClN3
Molecular Weight 383.49 g/mol 95.53 g/mol
Appearance Solid powderWhite crystalline solid
Solubility Soluble in DMSOHighly soluble in water (up to 6 M at room temp.), soluble in ethanol
Primary Function Antiviral (Poliovirus capsid stabilizer)Protein denaturant (Chaotropic agent)

Mechanism of Action: Stabilization vs. Denaturation

The divergent functions of this compound and guanidine hydrochloride stem from their distinct interactions with biological macromolecules. This compound is designed for specific, high-affinity binding to a viral protein, whereas guanidine hydrochloride acts as a general disruptor of protein structure.

This compound: A Stabilizing Force Against Viral Uncoating

This compound is a pyridazinamine derivative that exhibits antiviral activity by stabilizing the capsid of poliovirus. The poliovirus capsid is a protein shell that protects the viral RNA genome. For infection to occur, the virus must bind to a host cell receptor, which triggers conformational changes in the capsid, leading to the release of the viral genome into the cell. This process is known as uncoating or the formation of an "eclipse particle".

This compound binds to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the receptor-induced conformational changes necessary for uncoating. By locking the capsid in a stable conformation, this compound effectively traps the viral genome, inhibiting viral replication.

R78206_Mechanism cluster_virus Poliovirus Lifecycle cluster_drug This compound Action Virus Virus ReceptorBinding Receptor Binding Virus->ReceptorBinding 1. Attachment Uncoating Capsid Uncoating (RNA Release) ReceptorBinding->Uncoating 2. Conformational Change Replication Viral Replication Uncoating->Replication 3. Infection This compound This compound Stabilization Capsid Stabilization This compound->Stabilization Binds to VP1 pocket Stabilization->Uncoating Inhibits

Mechanism of this compound antiviral activity.
Guanidine Hydrochloride: A Chaotrope for Protein Unfolding

Guanidine hydrochloride is a powerful chaotropic agent, meaning it disrupts the structure of water and weakens the hydrophobic effect that drives protein folding. Its primary use in biochemistry is to denature proteins, unfolding them from their complex three-dimensional structures into linear polypeptide chains.[1] This denaturation is typically reversible.[1]

The mechanism of guanidine hydrochloride-induced denaturation involves two main actions:

  • Disruption of Hydrogen Bonds: The guanidinium ion can form strong hydrogen bonds with water and with polar groups on the protein, effectively competing with and breaking the intramolecular hydrogen bonds that stabilize the protein's secondary and tertiary structures.[1][2]

  • Weakening Hydrophobic Interactions: By disrupting the structure of water, guanidine hydrochloride increases the solubility of nonpolar amino acid side chains.[1] This reduces the thermodynamic drive for these hydrophobic residues to be buried in the protein's core, leading to the unfolding of the protein.

At high concentrations (typically 6 M), guanidine hydrochloride can completely denature most proteins.[3]

Guanidine_Mechanism cluster_effects Molecular Effects NativeProtein Native Protein (Folded, Active) UnfoldedProtein Unfolded Protein (Linear, Inactive) NativeProtein->UnfoldedProtein Denaturation GdnHCl Guanidine Hydrochloride GdnHCl->NativeProtein Disrupts H-bonds & hydrophobic interactions HBonds Disrupts Hydrogen Bonds Hydrophobic Weakens Hydrophobic Effect

Guanidine hydrochloride-induced protein denaturation.

Key Applications

The distinct mechanisms of this compound and guanidine hydrochloride translate into very different experimental applications.

This compound is primarily used in:

  • Virology Research: Studying the mechanisms of picornavirus entry and uncoating.

  • Antiviral Drug Development: Serving as a lead compound or a tool to validate the capsid-binding pocket as a drug target.

  • Structural Biology: Used to stabilize viral capsids for structural determination by techniques like cryo-electron microscopy.

Guanidine hydrochloride is a workhorse in:

  • Protein Chemistry: Denaturing proteins to study folding and stability.[1][3] The concentration of guanidine hydrochloride required to denature 50% of a protein is a measure of its stability.

  • Recombinant Protein Purification: Solubilizing proteins that are overexpressed in bacteria as insoluble aggregates known as inclusion bodies.[4][5]

  • RNA/DNA Extraction: Lysing cells and denaturing nucleases to protect nucleic acids during purification.[6]

  • Protein Refolding: After denaturation and purification, guanidine hydrochloride can be slowly removed to allow some proteins to refold into their native, active conformation.[6]

Experimental Protocols

Below are representative protocols for the primary applications of each compound.

Protocol 1: Viral Capsid Stabilization Assay with this compound

This protocol provides a general workflow to assess the capsid-stabilizing effect of a compound like this compound using a thermal shift assay.

Objective: To determine the temperature at which a compound stabilizes the viral capsid against thermal denaturation and RNA release.

Materials:

  • Purified poliovirus

  • This compound stock solution in DMSO

  • SYBR Green II dye

  • Phosphate-buffered saline (PBS)

  • Real-time PCR instrument

Procedure:

  • Prepare a reaction mixture containing purified poliovirus, SYBR Green II, and the desired concentration of this compound (or DMSO for control) in PBS.

  • Place the reaction mixtures in a real-time PCR instrument.

  • Set up a temperature gradient program, for example, from 30°C to 75°C, with fluorescence readings at each temperature increment.

  • As the temperature increases, the viral capsid will denature, releasing the RNA. SYBR Green II will bind to the released RNA and fluoresce.

  • The temperature at which 50% of the maximum fluorescence is reached is the melting temperature (Tm).

  • An increase in the Tm in the presence of this compound compared to the control indicates stabilization of the capsid.

Protocol 2: Solubilization of Inclusion Bodies with Guanidine Hydrochloride

This protocol outlines the steps for extracting and solubilizing recombinant proteins from bacterial inclusion bodies.[4][5][7]

Objective: To solubilize aggregated recombinant protein from E. coli inclusion bodies for subsequent purification and refolding.

Materials:

  • E. coli cell pellet containing inclusion bodies

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Wash buffer (Lysis buffer with 1% Triton X-100)

  • Solubilization buffer (6 M Guanidine Hydrochloride, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM DTT)

Procedure:

  • Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes to pellet the inclusion bodies.

  • Discard the supernatant. Resuspend the pellet in wash buffer and incubate for 15 minutes to remove membrane contaminants.

  • Centrifuge again and discard the supernatant. Repeat the wash step with lysis buffer without detergent.

  • Resuspend the final washed pellet in solubilization buffer. Use a homogenizer to ensure complete suspension.

  • Incubate at room temperature with stirring for 1-2 hours or overnight to allow for complete solubilization of the protein.

  • Centrifuge at high speed to pellet any remaining insoluble debris.

  • The supernatant now contains the denatured, solubilized protein, ready for purification under denaturing conditions or for refolding protocols.

InclusionBody_Workflow CellPellet E. coli Cell Pellet with Inclusion Bodies Lysis Cell Lysis (Sonication/French Press) CellPellet->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 Supernatant1 Soluble Proteins (Discard) Centrifugation1->Supernatant1 Pellet1 Inclusion Body Pellet Centrifugation1->Pellet1 Wash Wash Steps (Detergent/Buffer) Pellet1->Wash Centrifugation2 Centrifugation Wash->Centrifugation2 Pellet2 Washed Inclusion Bodies Centrifugation2->Pellet2 Solubilization Solubilization (6M Guanidine HCl + DTT) Pellet2->Solubilization Centrifugation3 Centrifugation Solubilization->Centrifugation3 FinalSupernatant Solubilized, Denatured Protein Centrifugation3->FinalSupernatant Debris Insoluble Debris (Discard) Centrifugation3->Debris

Workflow for inclusion body solubilization.

Conclusion

This compound and guanidine hydrochloride are both essential tools in the life sciences, but they operate in distinct realms. This compound offers high specificity, targeting a particular viral protein to act as a potent antiviral agent and a probe for virological studies. In contrast, guanidine hydrochloride is a generalist, a powerful but non-specific denaturant used to unfold and solubilize a wide range of proteins. The choice between these two compounds is therefore not one of superior performance, but of selecting the right tool for the specific biological question at hand: stabilizing a viral particle or unfolding a protein. Understanding their fundamental differences is key to their successful application in research and development.

References

R78206: A Comparative Analysis of its Efficacy Against Clinically Isolated Poliovirus Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral agent R78206's efficacy against poliovirus, with a particular focus on clinically relevant strains. The performance of this compound is compared with other notable anti-poliovirus compounds, supported by available experimental data. This document aims to offer an objective overview to inform research and development efforts in the ongoing global initiative for polio eradication.

Executive Summary

This compound is a capsid-binding inhibitor that has demonstrated activity against poliovirus. However, a comprehensive evaluation of its efficacy across a wide array of clinically isolated poliovirus strains is not extensively documented in publicly available literature. In contrast, the capsid inhibitor V-073 (pocapavir) has been more thoroughly characterized against a diverse panel of poliovirus isolates, including wild-type, vaccine-derived, and Sabin strains. This guide presents the available data for this compound and offers a comparative perspective with V-073 and other relevant antiviral compounds.

Data Presentation: In Vitro Efficacy of Antiviral Compounds Against Poliovirus

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and comparator compounds against various poliovirus strains.

Table 1: Efficacy of this compound Against Poliovirus Sabin Strains

CompoundPoliovirus Serotype50% Effective Concentration (EC50) in µmol/L
This compoundSabin 10.11 - 0.76[1]
This compoundSabin 2<0.1[1]
This compoundSabin 3<0.1[1]

Table 2: Comparative Efficacy of V-073 (Pocapavir) Against a Panel of 45 Clinically Isolated Poliovirus Strains [2][3]

Poliovirus CategoryNumber of Strains TestedEC50 Range (µM)Mean EC50 (µM)
All Isolates450.003 - 0.1260.029
Wild-Type70.012 - 0.0860.043
Vaccine-Derived (cVDPV)210.023 - 0.0240.023
Immunodeficiency-associated Vaccine-Derived (iVDPV)140.025 - 0.0480.033
Sabin Vaccine Strains30.016 - 0.0200.018

Table 3: Efficacy of Other Notable Anti-Poliovirus Compounds

CompoundMechanism of ActionPoliovirus Serotypes TargetedReported EC50 Range (µM)
PirodavirCapsid InhibitorSerotypes 2 & 3 (less effective against 1)N/A
PleconarilCapsid InhibitorBroad enterovirus spectrumInactive against PV1 in some studies[1]
Rupintrivir3C Protease InhibitorSerotypes 1, 2, & 30.005 - 0.040[1]
AG-74043C Protease InhibitorSerotypes 1, 2, & 30.080 - 0.674[4]
BTA798Capsid InhibitorSerotypes 1, 2, & 30.003 - 0.591[4]

Experimental Protocols

The primary method for determining the in vitro efficacy of antiviral compounds against poliovirus is the Cytopathic Effect (CPE) Inhibition Assay .

Detailed Protocol: Poliovirus Cytopathic Effect (CPE) Inhibition Assay

This protocol outlines the general steps involved in assessing the ability of a compound to protect cells from the virus-induced CPE.

1. Cell Culture and Plating:

  • HeLa cells (or another susceptible cell line like L20B) are cultured in appropriate growth medium (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics).
  • Cells are seeded into 96-well microtiter plates at a density that will result in a confluent monolayer on the day of the assay.
  • Plates are incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation and Dilution:

  • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • A serial dilution of the compound is prepared in cell culture medium to achieve a range of desired final concentrations.

3. Virus Preparation and Infection:

  • A stock of the desired poliovirus strain (e.g., a clinical isolate) with a known titer is diluted in cell culture medium to a concentration that will cause complete CPE within 2-3 days (typically 100 TCID50 - 50% tissue culture infective dose).
  • The growth medium is removed from the confluent cell monolayers in the 96-well plates.
  • The diluted compound and the virus suspension are added to the wells. Control wells include:
  • Virus-only controls (no compound)
  • Cell-only controls (no virus or compound)
  • Compound-only controls (to assess cytotoxicity)

4. Incubation:

  • The plates are incubated at 37°C in a humidified 5% CO2 incubator for 2-3 days, or until complete CPE is observed in the virus-only control wells.

5. Assessment of Cytopathic Effect and Data Analysis:

  • The cell monolayers are observed microscopically for the presence and extent of CPE (e.g., cell rounding, detachment, and lysis).
  • Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay. In this case, the reagent is added to the wells, and after a further incubation period, the absorbance is read using a microplate reader.
  • The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to the virus-only control. This is typically determined by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
  • The 50% cytotoxic concentration (CC50) is determined from the compound-only control wells and represents the concentration that reduces cell viability by 50%.
  • The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50) and provides a measure of the compound's therapeutic window.

Mandatory Visualizations

Mechanism of Action: Capsid Inhibition

The following diagram illustrates the mechanism of action of capsid-binding inhibitors like this compound and V-073. These compounds bind to a hydrophobic pocket in the viral capsid protein VP1, stabilizing the capsid and preventing the conformational changes required for uncoating and release of the viral RNA into the host cell cytoplasm.

G cluster_virus_entry Poliovirus Entry cluster_inhibition Inhibition by this compound Virus Poliovirus Virion Receptor Host Cell Receptor (CD155) Virus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Uncoating Uncoating & RNA Release Endocytosis->Uncoating 3. Conformational Change Replication Viral Replication Uncoating->Replication 4. RNA in Cytoplasm This compound This compound (Capsid Inhibitor) StabilizedCapsid Stabilized Virion This compound->StabilizedCapsid Binds to VP1 pocket StabilizedCapsid->Uncoating Blocks conformational change

Caption: Mechanism of action of this compound as a poliovirus capsid inhibitor.

Experimental Workflow: CPE Inhibition Assay

The following diagram outlines the key steps in the Cytopathic Effect (CPE) Inhibition Assay used to determine the in vitro efficacy of antiviral compounds.

G start Start cell_plating 1. Seed HeLa cells in 96-well plate start->cell_plating compound_prep 2. Prepare serial dilutions of this compound cell_plating->compound_prep infection 4. Add compound and virus to cells compound_prep->infection virus_prep 3. Prepare poliovirus inoculum virus_prep->infection incubation 5. Incubate for 2-3 days at 37°C infection->incubation cpe_assessment 6. Assess Cytopathic Effect (CPE) microscopically or via colorimetric assay incubation->cpe_assessment data_analysis 7. Calculate EC50, CC50, and Selectivity Index cpe_assessment->data_analysis end End data_analysis->end

Caption: Workflow of the Cytopathic Effect (CPE) Inhibition Assay.

Discussion and Conclusion

The available data indicates that this compound is an active inhibitor of poliovirus replication in vitro, with EC50 values in the sub-micromolar range against Sabin vaccine strains.[1] Its mechanism of action as a capsid stabilizer is a well-established antiviral strategy against picornaviruses.

However, a direct and comprehensive comparison of this compound's efficacy against a broad panel of clinically isolated poliovirus strains, which is crucial for evaluating its potential clinical utility, is limited in the public domain. In contrast, V-073 (pocapavir) has been extensively studied and has demonstrated potent activity against a wide variety of poliovirus isolates, including wild-type and vaccine-derived strains, with a mean EC50 of 0.029 µM.[2]

For drug development professionals, the more extensive dataset for V-073 provides a stronger foundation for its consideration as a potential therapeutic agent for polio. Further research on this compound, specifically studies evaluating its efficacy against a diverse panel of contemporary, clinically relevant poliovirus isolates, would be necessary to fully assess its comparative potential. The emergence of drug-resistant variants is a concern for all capsid inhibitors, and the resistance profiles of both this compound and V-073 would need to be thoroughly characterized.[5]

References

Benchmarking R78206: A Comparative Analysis Against Novel Picornavirus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of the picornavirus inhibitor R78206 (pirodavir) against a panel of novel antiviral agents. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of compound efficacy, mechanisms of action, and detailed experimental methodologies to support ongoing research in the field of picornavirus therapeutics.

Introduction to Picornavirus Inhibition Strategies

Picornaviruses, a large family of non-enveloped RNA viruses, are responsible for a wide spectrum of human and animal diseases, including the common cold, poliomyelitis, and hand, foot, and mouth disease. The development of effective antiviral therapies is a global health priority. Key strategies for inhibiting picornavirus replication target various stages of the viral life cycle, primarily focusing on capsid function and viral protease activity.

Capsid Binders: These small molecules, including the benchmark compound this compound, bind to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for viral attachment to host cells and the subsequent release of the viral RNA genome.

Protease Inhibitors: These compounds target the viral 3C or 3CL proteases, which are essential for cleaving the viral polyprotein into functional structural and non-structural proteins. Inhibition of these proteases halts viral replication.

This guide will compare the capsid-binding agent this compound against other notable capsid binders such as pleconaril, pocapavir (V-073), and vapendavir, as well as the protease inhibitors rupintrivir (AG7088) and V-7404.

Comparative Efficacy of Picornavirus Inhibitors

The following tables summarize the in vitro efficacy of this compound and selected novel inhibitors against various picornavirus strains. Data has been compiled from multiple studies, and it is important to note that experimental conditions such as cell lines, virus strains, and assay types may vary between studies.

Table 1: Antiviral Activity of Capsid Binders against Human Rhinoviruses (HRV)

CompoundTargetMean EC50 (µM)Virus Serotypes TestedReference
This compound (Pirodavir) Viral Capsid (VP1)0.32947 HRV serotypes[1]
Pleconaril Viral Capsid (VP1)0.82245 HRV serotypes[1]
Vapendavir Viral Capsid (VP1)Not specifiedMultiple HRV serotypes[2]
Pocapavir (V-073) Viral Capsid (VP1)Not specified for HRVPrimarily tested against Poliovirus[3][4]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Antiviral Activity of Protease Inhibitors against Picornaviruses

CompoundTargetMean EC50 (µM)Virus Serotypes TestedReference
Rupintrivir (AG7088) 3C Protease0.02348 HRV serotypes[1]
V-7404 3C ProteaseNot specifiedActive against a broad panel of enteroviruses[5]

Table 3: Antiviral Activity against Enteroviruses

CompoundTargetEC50 Range (µM)VirusReference
This compound (Pirodavir) Viral Capsid (VP1)Not specifiedEffective against 16 enteroviruses[1]
Pocapavir (V-073) Viral Capsid (VP1)0.001 - 0.1545 Poliovirus strains[6]
Rupintrivir (AG7088) 3C ProteaseNot specifiedCoxsackieviruses A21 & B3, Enterovirus 70, Echovirus 11[1]

Mechanisms of Action and Signaling Pathways

The antiviral agents discussed in this guide employ distinct mechanisms to inhibit picornavirus replication. These mechanisms often involve interference with critical viral processes or host cell signaling pathways that are co-opted by the virus.

Capsid Inhibition

Capsid-binding drugs like this compound, pleconaril, and vapendavir lodge themselves into a hydrophobic pocket in the VP1 capsid protein. This interaction stabilizes the virion, thereby inhibiting receptor binding and/or the uncoating process, which is necessary for the release of the viral genome into the cytoplasm.[7]

cluster_entry Viral Entry cluster_inhibitor Inhibition Picornavirus Picornavirus Host_Cell_Receptor Host Cell Receptor Picornavirus->Host_Cell_Receptor Attachment Uncoating Uncoating & RNA Release Host_Cell_Receptor->Uncoating Viral_RNA Viral RNA in Cytoplasm Uncoating->Viral_RNA This compound This compound VP1_Pocket VP1 Hydrophobic Pocket This compound->VP1_Pocket Binds to VP1_Pocket->Uncoating Inhibits

Figure 1. Mechanism of capsid-binding inhibitors.

Protease Inhibition

Protease inhibitors such as rupintrivir and V-7404 target the viral 3C protease (3Cpro). This enzyme is crucial for the proteolytic processing of the viral polyprotein into individual, functional proteins. By blocking 3Cpro, these inhibitors prevent the formation of the viral replication complex and the assembly of new virions.[8]

Viral_RNA Viral RNA Translation Host Ribosome Translation Viral_RNA->Translation Polyprotein Viral Polyprotein Translation->Polyprotein 3C_Protease 3C Protease (3Cpro) Polyprotein->3C_Protease contains Proteolytic_Cleavage Proteolytic Cleavage Polyprotein->Proteolytic_Cleavage 3C_Protease->Proteolytic_Cleavage catalyzes Functional_Proteins Functional Viral Proteins (Structural & Non-structural) Proteolytic_Cleavage->Functional_Proteins Replication_Complex Replication Complex Formation Functional_Proteins->Replication_Complex Virion_Assembly New Virion Assembly Functional_Proteins->Virion_Assembly Rupintrivir Rupintrivir Rupintrivir->3C_Protease Inhibits

Figure 2. Mechanism of 3C protease inhibitors.

Host Signaling Pathway Involvement

Picornavirus replication is intricately linked with host cell processes. For instance, some picornaviruses require host factors like phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) for the formation of their replication organelles.[9][10] Additionally, picornaviruses have evolved mechanisms to evade the host's innate immune response, such as the MDA5-mediated type I interferon pathway.[11][12] Novel inhibitors targeting these host factors represent a promising, though less explored, therapeutic strategy.

cluster_viral_replication Viral Replication cluster_immune_evasion Host Immune Response & Evasion Viral_RNA_Replication Viral RNA Replication Replication_Organelles Replication Organelles Viral_RNA_Replication->Replication_Organelles PI4KIIIbeta Host PI4KIIIβ PI4KIIIbeta->Replication_Organelles Required for formation dsRNA Viral dsRNA (PAMP) MDA5 MDA5 Sensor dsRNA->MDA5 senses IFN_Response Type I Interferon Response MDA5->IFN_Response activates Antiviral_State Antiviral State IFN_Response->Antiviral_State Viral_Proteases Viral Proteases (e.g., 2A, 3C) Viral_Proteases->MDA5 Inhibit signaling Viral_Proteases->IFN_Response Inhibit signaling

Figure 3. Picornavirus interaction with host pathways.

Experimental Protocols

Standardized in vitro assays are crucial for the evaluation and comparison of antiviral compounds. The following are detailed methodologies for key experiments cited in the literature for picornavirus inhibitors.

Plaque Reduction Assay

The plaque reduction assay is a fundamental method for determining the concentration of an antiviral compound that inhibits viral replication by 50% (IC50).

  • Cell Culture: Seed susceptible cells (e.g., HeLa, MRC-5) in 6-well plates and grow to 90-100% confluency.[13][14]

  • Virus Dilution: Prepare serial dilutions of the picornavirus stock.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound).

  • Infection: Remove the cell culture medium and infect the cell monolayers with a standardized amount of virus in the presence of varying concentrations of the test compound. A virus-only control is also included.

  • Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound. This restricts virus spread to adjacent cells, leading to the formation of localized zones of cell death (plaques).

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

  • Staining and Counting: Stain the cells with a vital dye (e.g., crystal violet or neutral red). Plaques will appear as clear zones against a background of stained, viable cells.[15]

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the IC50 value.

References

Unveiling the Synergistic Potential of Tocilizumab (R78206) in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The compound R78206, identified in association with National Drug Code (NDC) 78206-200 as the humanized anti-interleukin-6 (IL-6) receptor monoclonal antibody tocilizumab, has demonstrated significant therapeutic efficacy as a monotherapy in various inflammatory and autoimmune disorders. However, a growing body of evidence from both clinical trials and preclinical studies highlights its enhanced therapeutic potential when used in synergistic combination with other pharmacological agents. This guide provides a comprehensive overview of the statistical validation of tocilizumab's synergistic effects, presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular pathways to inform future research and drug development endeavors.

Quantitative Analysis of Synergistic Efficacy

The synergistic or additive effects of tocilizumab in combination with other drugs have been most extensively studied in the context of rheumatoid arthritis (RA), particularly with the disease-modifying antirheumatic drug (DMARD), methotrexate. Clinical trials consistently demonstrate that the combination of tocilizumab and methotrexate leads to superior clinical outcomes compared to either monotherapy.

Table 1: Clinical Efficacy of Tocilizumab in Combination with Methotrexate for Rheumatoid Arthritis

Clinical EndpointTocilizumab MonotherapyMethotrexate MonotherapyTocilizumab + MethotrexateReference
ACR20 Response (Week 24) 50.0%25.0%52.9%[1][2]
ACR50 Response (Week 24) 44.1%33.5%Not directly compared in this study[3]
ACR70 Response (Week 24) 28.0%15.1%Not directly compared in this study[3]
DAS28 Remission (Week 24) 33.6%12.1%Not directly compared in this study[3]
DAS28 Remission (Week 52) 47.6% (8mg/kg)-49.3% (8mg/kg)[4]
Radiographic Progression (ΔmTSS at Week 104) --0.19[4][5]

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria; DAS28: Disease Activity Score in 28 joints; ΔmTSS: Change in modified Total Sharp Score.

Beyond rheumatoid arthritis, preclinical studies in oncology have begun to uncover the synergistic potential of tocilizumab in combination with chemotherapeutic agents and other targeted therapies.

Table 2: Preclinical Synergistic Effects of Tocilizumab in Cancer Models

Cancer ModelCombination AgentObserved Synergistic EffectMethod of Synergy DeterminationReference
Mucoepidermoid CarcinomaPaclitaxelInhibition of paclitaxel-induced enrichment of cancer stem cells.Flow cytometry analysis of ALDHhighCD44high cells.[6]
Lung CancerPD-1 InhibitorsSignificantly slower tumor growth compared to PD-1 inhibitor alone.In vivo tumor growth measurement.[7]

Experimental Protocols

The robust validation of synergistic drug interactions relies on well-defined experimental protocols. Below are methodologies for key assays used to determine and quantify synergy in preclinical settings.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the dose-dependent effects of single agents and their combinations on cell proliferation and survival.

a) MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of tocilizumab, the combination drug, and their combination for a specified duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

b) Resazurin Assay Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours.

  • Fluorescence Reading: Measure the fluorescence (typically 560 nm excitation / 590 nm emission) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability based on the fluorescence signal relative to the control.

Apoptosis Assays

To determine if the synergistic effect is due to the induction of programmed cell death, apoptosis assays are employed.

a) Annexin V/Propidium Iodide (PI) Staining Protocol:

  • Cell Treatment: Treat cells with the single agents and their combination as described for viability assays.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Quantification of Synergy: Combination Index (CI)

The Chou-Talalay method is a widely accepted approach to quantify drug synergy. The Combination Index (CI) is calculated based on the dose-effect relationships of the individual drugs and their combination.

Calculation of Combination Index (CI):

The CI is calculated using the following formula for two drugs:

CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (x %).

  • (Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs that produce the same effect (x %).

Interpretation of CI values:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Visualizing Molecular Mechanisms

Understanding the signaling pathways affected by tocilizumab and its combination partners is crucial for a mechanistic interpretation of their synergistic effects.

experimental_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation cell_viability Cell Viability Assay (e.g., MTT, Resazurin) dose_response Dose-Response Curves cell_viability->dose_response apoptosis Apoptosis Assay (e.g., Annexin V) apoptosis->dose_response ci_calculation Combination Index (CI) Calculation dose_response->ci_calculation synergy Synergism (CI < 1) ci_calculation->synergy additive Additive (CI = 1) ci_calculation->additive antagonism Antagonism (CI > 1) ci_calculation->antagonism start Drug Combination Experiment Design start->cell_viability Single agents & combinations start->apoptosis Single agents & combinations

Caption: Experimental workflow for assessing drug synergy.

signaling_pathway cluster_tocilizumab Tocilizumab (this compound) Pathway cluster_methotrexate Methotrexate Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates Tocilizumab Tocilizumab Tocilizumab->IL6R Blocks STAT3 STAT3 JAK->STAT3 Phosphorylates Gene_Expression Pro-inflammatory Gene Expression STAT3->Gene_Expression Induces Anti_inflammatory Anti-inflammatory Effects Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits Adenosine Extracellular Adenosine Methotrexate->Adenosine Increases release Purine_Synthesis Purine Synthesis DHFR->Purine_Synthesis Required for Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Activates Adenosine_Receptor->Anti_inflammatory

Caption: Distinct signaling pathways of Tocilizumab and Methotrexate.

The synergistic or additive effects observed with tocilizumab in combination therapies, particularly with methotrexate in rheumatoid arthritis, are believed to arise from the targeting of distinct yet complementary inflammatory pathways. Tocilizumab directly blocks the pro-inflammatory cascade mediated by IL-6 signaling through the JAK/STAT pathway.[8] In contrast, methotrexate exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of purine synthesis and the promotion of adenosine release, which has potent anti-inflammatory properties.[9] By simultaneously targeting these different nodes of the inflammatory network, the combination therapy can achieve a more comprehensive and potent suppression of the disease process than either agent alone.

References

Independent Verification of R78206 EC50 Values: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for publicly available EC50 values for the compound designated R78206 did not yield specific data. This suggests that this compound may be an internal compound designation not widely reported in public literature, or the identifier may be incorrect. Without published EC50 values, a direct comparison and independent verification guide cannot be compiled.

This guide, therefore, provides a comprehensive framework for researchers aiming to determine and independently verify the EC50 values of a compound like this compound. It outlines the necessary experimental protocols, data presentation standards, and relevant biological pathways, which can be adapted once specific data becomes available.

Data Presentation: Structuring EC50 Value Comparisons

For effective comparison, all quantitative data should be summarized in a clearly structured table. This table should, at a minimum, include the compound name, the reported EC50 value with standard deviation, the cell line or assay system used, the specific assay performed, the incubation time, and a reference to the data source.

Table 1: Example Structure for Reporting Comparative EC50 Values

CompoundReported EC50 (nM)Cell Line / SystemAssay TypeIncubation Time (h)Reference
This compound-----
Alternative 1Value ± SDe.g., HEK293e.g., Luciferase Reporter24[Source]
Alternative 2Value ± SDe.g., In vitro kinasee.g., KinaseGlo1[Source]

Experimental Protocols for EC50 Determination

Accurate and reproducible EC50 determination is critical. The following outlines a general protocol for a cell-based assay. It is crucial to adapt the specifics of the protocol to the target and mechanism of action of the compound .

Protocol: Cell-Based EC50 Determination using a Luminescence-Based Reporter Assay

  • Cell Culture and Seeding:

    • Culture the desired cell line (e.g., a reporter cell line expressing a target-responsive element driving luciferase) under standard conditions (e.g., 37°C, 5% CO2).

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well white, clear-bottom plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of growth medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Dilution:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in assay medium to achieve a range of concentrations (e.g., 10-point, 3-fold serial dilution). It is important to include a vehicle control (e.g., DMSO alone).

  • Cell Treatment:

    • Remove the growth medium from the cell plate.

    • Add the diluted compound solutions to the respective wells (e.g., 100 µL/well).

    • Incubate the plate for a predetermined duration (e.g., 24 hours) under standard cell culture conditions.

  • Luminescence Reading:

    • After incubation, add a luciferase substrate (e.g., prepared according to the manufacturer's instructions) to each well.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data to the vehicle control (set as 100% activity or 0% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the EC50 value. This can be performed using software such as GraphPad Prism.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis culture Cell Culture seed Cell Seeding culture->seed treat Cell Treatment seed->treat prepare Compound Dilution prepare->treat read Luminescence Reading treat->read analyze Data Analysis (4PL Fit) read->analyze ec50 ec50 analyze->ec50 EC50 Value

Caption: Workflow for EC50 determination in a cell-based reporter assay.

Should information regarding the specific signaling pathway modulated by this compound become available, a similar diagrammatic approach can be used to illustrate the mechanism of action. For instance, if this compound were found to be an inhibitor of the Ras-Raf-MEK-ERK pathway, a diagram could be constructed to visualize this interaction.

G cluster_pathway Example Signaling Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response TF->Response This compound This compound This compound->Raf

Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK pathway by this compound.

In Vitro Safety Profile of Small Molecule Kinase Inhibitors: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of small molecule kinase inhibitors represents a significant advancement in targeted cancer therapy. However, ensuring the safety of these compounds is paramount. A thorough in vitro safety assessment is a critical early step in the drug development process to identify potential liabilities such as cytotoxicity and genotoxicity. This guide provides a comparative framework for evaluating the in vitro safety profiles of novel kinase inhibitors, using the hypothetical compound R78206 and its analogs as a template. Due to the absence of publicly available data for a compound designated this compound, this document will serve as a comprehensive example of how such a comparison should be structured and presented.

Data Presentation

Quantitative in vitro safety data should be summarized in clear and concise tables to facilitate direct comparison between different compounds.

Table 1: Comparative Cytotoxicity of this compound and Analogs in Cancer and Normal Cell Lines

CompoundCell LineCell TypeAssay TypeIC50 (µM)
This compound A549Lung CarcinomaMTTData
HeLaCervical CancerCellTiter-Glo®Data
HEK293Normal KidneyNeutral RedData
Analog A A549Lung CarcinomaMTTData
HeLaCervical CancerCellTiter-Glo®Data
HEK293Normal KidneyNeutral RedData
Analog B A549Lung CarcinomaMTTData
HeLaCervical CancerCellTiter-Glo®Data
HEK293Normal KidneyNeutral RedData

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Genotoxicity of this compound and Analogs

CompoundAmes Test (TA98, TA100)Micronucleus Assay (CHO-K1 cells)Chromosomal Aberration (Human Lymphocytes)
This compound Negative/PositiveNegative/PositiveNegative/Positive
Analog A Negative/PositiveNegative/PositiveNegative/Positive
Analog B Negative/PositiveNegative/PositiveNegative/Positive

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

1. Cell Viability (Cytotoxicity) Assays

  • MTT Assay: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase.[1]

    • Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for 48-72 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in a solubilization solution. The absorbance is measured at 570 nm.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

    • Procedure: Cells are treated as in the MTT assay. The CellTiter-Glo® reagent is added, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present. Luminescence is measured using a luminometer.[2]

  • Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

    • Procedure: Following compound treatment, cells are incubated with a medium containing neutral red. The cells are then washed, and the incorporated dye is solubilized. The absorbance of the solubilized dye is measured at 540 nm.

2. Genotoxicity Assays

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis to assess the mutagenic potential of a compound.[3]

    • Procedure: The bacterial strains are exposed to the test compound with and without a metabolic activation system (S9 mix). The number of revertant colonies (those that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.[3]

  • In Vitro Micronucleus Assay: This assay detects damage to chromosomes or the mitotic apparatus.

    • Procedure: Mammalian cells (e.g., CHO-K1, TK6) are treated with the test compounds.[4] After treatment, the cells are harvested, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined by microscopy or flow cytometry.[4]

  • In Vitro Chromosomal Aberration Assay: This assay identifies structural chromosomal damage in cultured mammalian cells.

    • Procedure: Human lymphocytes or other suitable cell lines are exposed to the test compounds. Metaphase cells are then arrested, harvested, and chromosome spreads are prepared. The slides are analyzed for chromosomal aberrations such as breaks, gaps, and exchanges.

Mandatory Visualization

Signaling Pathway Diagram

Kinase_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->RAF Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression

Caption: Hypothetical signaling pathway showing this compound inhibiting the RAF-MEK-ERK cascade.

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_setup Experiment Setup cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Add Test Compounds (this compound & Analogs) A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: General workflow for determining cytotoxicity using the MTT assay.

References

Assessing the Translational Potential of the Poliovirus Inhibitor R78206 in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the preclinical translational potential of R78206, a capsid-stabilizing pyridazinamine derivative with inhibitory activity against poliovirus. Its performance is evaluated against other notable picornavirus capsid inhibitors, offering a retrospective analysis of early-stage antiviral development and highlighting key parameters for the evaluation of future antiviral candidates.

Executive Summary

This compound emerged in the early 1990s as a potent inhibitor of poliovirus replication. Functioning as a capsid-binding agent, it stabilizes the viral particle, thereby preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell. Preclinical data, though limited by modern standards, demonstrated its superior in vitro efficacy against all three poliovirus serotypes when compared to its contemporary, WIN 51711. However, a comprehensive assessment of its translational potential is hampered by the lack of extensive preclinical development data in the public domain, a common fate for many promising compounds from that era due to shifting research priorities and the success of vaccination programs. This guide synthesizes the available data for this compound and compares it with other capsid inhibitors, namely WIN 51711 (Disoxaril), Pleconaril, Pocapavir (V-073), and Pirodavir, to provide a framework for evaluating such antiviral agents.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize the available quantitative data for this compound and its comparators against poliovirus. It is important to note that the data has been aggregated from various sources and experimental conditions may differ.

Table 1: Comparative In Vitro Antiviral Activity of Capsid Inhibitors against Poliovirus

CompoundPoliovirus Serotype(s)EC50 / IC50 (µM)Assay TypeReference
This compound 1, 2, and 30.11 - 0.76 (EC50)Not specified[1]
WIN 51711 (Disoxaril) 20.04 µg/mL (IC50)Plaque Reduction Assay[1]
1 and 2Not specified (inhibits replication)Not specified[2]
Pleconaril 30.13 (EC50)Cytopathic Effect (CPE) Assay[3]
Not specified0.05 (IC50)Not specified[4]
Pocapavir (V-073) 1, 2, and 30.003 - 0.126 (EC50)Cytopathic Effect (CPE) Assay[5]
1 and 20.02 - 0.08 µg/mL (IC50)Not specified[1][5]
Pirodavir 2 and 3Inhibits replicationNot specified[1]
15 to 20-fold less effective than against serotypes 2 and 3Not specified[1]

Note: Direct comparison of potency should be made with caution due to variations in assay methodologies and reported units.

Experimental Protocols

Plaque Reduction Assay (for IC50 determination)
  • Cell Culture: Confluent monolayers of a susceptible cell line (e.g., HeLa cells) are prepared in multi-well plates.

  • Virus Inoculation: Cells are infected with a known titer of poliovirus.

  • Compound Treatment: Serial dilutions of the test compound (e.g., this compound) are added to the cell culture medium.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques (zones of cell death).

  • Data Analysis: The number of plaques is counted for each compound concentration, and the IC50 value (the concentration that inhibits plaque formation by 50%) is calculated.

Cytopathic Effect (CPE) Inhibition Assay (for EC50 determination)
  • Cell Culture: As described above.

  • Virus Inoculation and Compound Treatment: Cells are infected with poliovirus in the presence of serial dilutions of the test compound.

  • Incubation: Plates are incubated until CPE is observed in the virus control wells (typically 3-5 days).

  • CPE Assessment: The extent of CPE is assessed microscopically or by using a cell viability dye (e.g., MTT).

  • Data Analysis: The EC50 value (the concentration that protects 50% of the cells from virus-induced CPE) is determined.

Cytotoxicity Assay (for CC50 determination)
  • Cell Culture: Uninfected cells are seeded in multi-well plates.

  • Compound Treatment: Cells are exposed to serial dilutions of the test compound.

  • Incubation: Plates are incubated for a period comparable to the antiviral assays.

  • Cell Viability Assessment: Cell viability is measured using a suitable method (e.g., MTT assay).

  • Data Analysis: The CC50 value (the concentration that reduces cell viability by 50%) is calculated. The Selectivity Index (SI = CC50/IC50 or CC50/EC50) is then determined to assess the therapeutic window of the compound.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Capsid-Binding Inhibitors

Picornavirus_Entry_Inhibition Mechanism of Action of Capsid-Binding Inhibitors like this compound cluster_virus Picornavirus Lifecycle cluster_inhibition Inhibition by Capsid Binders Virus Virus Attachment 1. Attachment to Host Cell Receptor Virus->Attachment Entry 2. Receptor-Mediated Endocytosis Attachment->Entry Uncoating 3. Capsid Destabilization & RNA Release Entry->Uncoating Translation 4. Viral RNA Translation Uncoating->Translation Replication 5. Genome Replication Translation->Replication Assembly 6. Assembly of New Virions Replication->Assembly Release 7. Cell Lysis and Virion Release Assembly->Release This compound This compound & Other Capsid Binders Binding Binds to Hydrophobic Pocket in VP1 Capsid Protein Stabilization Stabilizes the Viral Capsid Block->Uncoating Prevents conformational changes required for uncoating

Caption: Inhibition of picornavirus entry by capsid-binding agents.

Experimental Workflow: In Vitro Antiviral Activity Assessment

Antiviral_Assay_Workflow Workflow for In Vitro Antiviral Activity Assessment cluster_endpoint Endpoint Analysis Start Start Cell_Seeding Seed susceptible cells (e.g., HeLa) in plates Start->Cell_Seeding Incubation1 Incubate for 24h to form monolayer Cell_Seeding->Incubation1 Infection Infect cells with poliovirus Incubation1->Infection Treatment Add serial dilutions of This compound or comparator Infection->Treatment Incubation2 Incubate for 2-5 days Treatment->Incubation2 Plaque_Assay Plaque Reduction Assay (Stain and count plaques) Incubation2->Plaque_Assay CPE_Assay CPE Inhibition Assay (Assess cell viability) Incubation2->CPE_Assay Calculation Calculate IC50 or EC50 Plaque_Assay->Calculation CPE_Assay->Calculation End End Calculation->End

Caption: Generalized workflow for determining the in vitro antiviral potency.

Concluding Remarks on Translational Potential

The available preclinical data for this compound, primarily from the early 1990s, demonstrated its promise as a potent poliovirus inhibitor, seemingly superior to its contemporary WIN 51711. Its mechanism of action, shared with a class of molecules that have been explored for a range of picornaviruses, is well-understood and targets a specific viral process, which is a desirable characteristic for an antiviral drug.

However, the translational potential of this compound is difficult to assess from the limited publicly available information. A comprehensive preclinical package would require data on pharmacokinetics, pharmacodynamics, in vivo efficacy in animal models, and extensive safety toxicology studies. The lack of this information suggests that its development was likely discontinued.

Several factors could have contributed to this:

  • The success of the global polio eradication initiative: The widespread and effective use of poliovirus vaccines dramatically reduced the medical need for therapeutic agents.

  • Development of resistance: Capsid-binding inhibitors are known to be susceptible to the rapid development of viral resistance.

  • Unfavorable pharmacokinetic or safety profiles: The compound may have exhibited poor oral bioavailability, rapid metabolism, or unforeseen toxicity in later preclinical studies.

  • Limited spectrum of activity: While potent against poliovirus, its activity against other clinically relevant picornaviruses may have been insufficient to warrant further development.

References

Safety Operating Guide

Safe Disposal and Handling of R78206

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal and handling of the chemical R78206, intended for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general laboratory best practices.

Chemical Identification:

  • Name: this compound[1]

  • CAS Number: 124436-97-1[1]

  • Chemical Formula: C22H29N3O3[1]

  • Primary Use: Research purposes as a pyridazinamine derivative that inhibits the formation of poliovirus eclipse particles. This product is not intended for human or veterinary use.[1]

Safety and Handling Summary

A Safety Data Sheet (SDS) from Sigma-Aldrich classifies this compound as not a hazardous substance or mixture. However, standard laboratory precautions should always be observed.

CategoryRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye protection. Handle with gloves and use proper glove removal technique to avoid skin contact.
First Aid - Inhalation Move the person to fresh air.
First Aid - Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
First Aid - Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do.
First Aid - Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Storage Store in a dry, dark place. For short-term storage (days to weeks), maintain a temperature of 0 - 4°C. For long-term storage (months to years), store at -20°C.[1]
Shipping This compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[1]

Disposal Procedures for this compound

As this compound is not classified as a hazardous substance, its disposal should follow institutional and local guidelines for non-hazardous chemical waste.

Step-by-Step Disposal of this compound Solutions
  • Consult Local Regulations: Before disposal, always consult your institution's Environmental Health and Safety (EHS) department and local regulations for disposal of non-hazardous chemical waste.[2][3]

  • Small Quantities: For small quantities of this compound solutions, and with approval from your EHS department, it may be permissible to dispose of them down the sink with copious amounts of water.[2]

  • Large Quantities: For larger volumes, or if drain disposal is not permitted, collect the waste in a designated, properly labeled container. The label should clearly state "Non-hazardous waste: this compound solution."

  • Waste Collection: Arrange for pickup and disposal through your institution's hazardous waste management program, even for non-hazardous materials, to ensure proper handling and disposal.

Disposal of Empty this compound Containers
  • Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent that can dissolve the chemical residue).[3][4]

  • Collect Rinsate: The rinsate from the first rinse may need to be collected and disposed of as chemical waste, following the procedures for this compound solutions. Consult your EHS guidelines.[4]

  • Deface Label: After thorough rinsing and air-drying, completely deface or remove the original chemical label to prevent misidentification.[2][3]

  • Dispose of Container: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling stream, or as regular trash.[3]

Disposal of Contaminated Materials
  • Gloves and PPE: Dispose of contaminated gloves and other disposable personal protective equipment in accordance with applicable laws and good laboratory practices for non-hazardous chemical waste.

  • Labware: Glassware and other lab materials contaminated with this compound should be thoroughly cleaned. If disposable, they can be discarded as regular laboratory waste after cleaning.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated containers.

R78206_Disposal_Workflow cluster_procedure Disposal Procedure Waste This compound Waste (Solution or Empty Container) IsSolution Is it a solution? Waste->IsSolution IsContainer Is it an empty container? ConsultEHS Consult Institutional EHS and Local Regulations IsSolution->ConsultEHS Yes TripleRinse Triple Rinse Container IsContainer->TripleRinse Yes DrainDisposal Small Quantity? (Follow EHS Guidance for Drain Disposal) ConsultEHS->DrainDisposal CollectWaste Collect in Labeled Non-Hazardous Waste Container DrainDisposal->CollectWaste No / Large Quantity ArrangePickup Arrange for EHS Pickup DrainDisposal->ArrangePickup Yes (with approval) CollectWaste->ArrangePickup DefaceLabel Deface or Remove Label TripleRinse->DefaceLabel DisposeContainer Dispose in Regular Lab Waste (Glass/Plastic Recycling) DefaceLabel->DisposeContainer

Caption: Workflow for the disposal of this compound waste.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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R78206

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。